Nomegestrol
Descripción
This compound is an ingredient in the EMA-authorised product Zoely.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
19-nor-progesterone derivative; structure given in UD
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIYQJTUIACIG-YBZCJVABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866702 | |
| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58691-88-6 | |
| Record name | Nomegestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nomegestrol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nomegestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOMEGESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Contraceptive Mechanism of Nomegestrol Acetate: A Technical Guide
Abstract
Nomegestrol acetate (NOMAC), a fourth-generation progestin, is a highly selective and potent agonist of the progesterone receptor, integral to modern contraceptive formulations. This technical guide provides a comprehensive analysis of the multifaceted mechanism of action through which NOMAC achieves its contraceptive effect. The primary mechanisms include robust inhibition of ovulation via suppression of the hypothalamic-pituitary-ovarian axis, significant alterations in cervical mucus properties to impede sperm penetration, and the induction of an endometrial environment non-receptive to implantation. This document synthesizes key quantitative data on receptor binding affinities, gonadotropin suppression, and effects on reproductive tissues. Detailed experimental methodologies from seminal studies are presented, and key physiological pathways are visually represented to offer a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound acetate is a synthetic progestogen derived from 19-norprogesterone.[1][2] It is distinguished by its high selectivity for the progesterone receptor, exhibiting potent progestogenic and anti-estrogenic activity with a favorable safety profile characterized by a lack of significant androgenic, glucocorticoid, or mineralocorticoid effects.[1][3][4] This unique pharmacological profile makes it a valuable component of combined oral contraceptives, often paired with estradiol. The contraceptive efficacy of NOMAC is attributed to a synergistic combination of effects at the central and peripheral levels, which will be elucidated in this guide.
Core Contraceptive Mechanisms
The contraceptive action of this compound acetate is multifactorial, primarily involving:
-
Inhibition of Ovulation: The principal mechanism is the suppression of the mid-cycle luteinizing hormone (LH) surge, which is essential for ovulation. This is achieved through its potent antigonadotropic activity at the hypothalamic and pituitary levels.
-
Modification of Cervical Mucus: NOMAC induces a profound change in the composition and biophysical properties of cervical mucus, rendering it hostile to sperm migration.
-
Alteration of the Endometrium: NOMAC promotes the development of a thin, atrophic endometrium that is unreceptive to blastocyst implantation.
These core mechanisms are underpinned by NOMAC's specific interactions with steroid hormone receptors.
Pharmacodynamics: Receptor Binding and Selectivity
The therapeutic efficacy and safety profile of this compound acetate are directly related to its specific binding characteristics to various steroid receptors. It is a full agonist at the progesterone receptor (PR) with high affinity.
Quantitative Receptor Binding Affinity
The relative binding affinities of this compound acetate and comparator progestins for various steroid receptors are summarized in the table below. This data highlights the high selectivity of NOMAC for the progesterone receptor.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound Acetate | 125% | 42% | 0% | 6% | 0% |
| Progesterone | 50% | 0% | 0% | 10% | 100% |
| Megestrol Acetate | 65% | 5% | 0% | 30% | 0% |
| Levonorgestrel | High Agonist Activity | Androgenic Activity | No Activity | No Activity | Anti-MR Activity |
| Drospirenone | Lower Agonist Activity | Antiandrogenic Activity | No Activity | No Activity | Anti-MR Activity |
Reference ligands for 100% relative binding affinity were promegestone for the PR, testosterone for the AR, estradiol for the ER, dexamethasone for the GR, and aldosterone for the MR.
Signaling Pathway of Progesterone Receptor Activation
Upon binding to the progesterone receptor in target cells, this compound acetate induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.
Figure 1: Cellular mechanism of this compound Acetate action.
Central Mechanism: Inhibition of Ovulation
This compound acetate's primary contraceptive effect is the potent suppression of gonadotropin secretion from the pituitary gland, which disrupts the normal cyclical hormonal fluctuations required for follicular development, maturation, and ovulation.
Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis
NOMAC exerts negative feedback on the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, suppresses the synthesis and release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary. The ovulation-inhibiting dosage of NOMAC is between 1.25 to 5 mg/day. At dosages of 2.5 mg/day or higher, both ovulation and follicular development are suppressed.
| Dose of NOMAC | Effect on Ovulation | Effect on Follicular Development |
| 1.25 mg/day | Inhibited | Permitted |
| 2.5 mg/day | Suppressed | Suppressed |
| 5.0 mg/day | Suppressed | Suppressed |
Experimental Protocol: Assessment of Antigonadotropic Activity
A representative experimental design to evaluate the antigonadotropic effects of this compound acetate in normally cycling women is as follows:
-
Subject Recruitment: Healthy, regularly menstruating female volunteers are recruited for the study.
-
Control Cycle: A baseline menstrual cycle is monitored to establish normal hormonal profiles. Blood samples are collected daily or every other day to measure LH, FSH, estradiol, and progesterone levels.
-
Treatment Cycle: Subjects are administered a daily oral dose of this compound acetate (e.g., 5 mg) for 21 days, starting on day 1 of the menstrual cycle.
-
Hormonal Analysis: Blood samples are collected throughout the treatment cycle at the same frequency as the control cycle. Hormone levels are quantified using radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Pulsatility Study: To assess the impact on the GnRH pulse generator, frequent blood sampling (e.g., every 10 minutes for 4-8 hours) is conducted during a specific phase of the cycle (e.g., mid-follicular) in both the control and treatment cycles to determine LH pulse frequency and amplitude.
-
GnRH Challenge Test: A bolus injection of GnRH (e.g., 100 µg IV) is administered, and subsequent LH and FSH responses are measured to assess pituitary responsiveness.
-
Data Analysis: Hormonal profiles, pulse characteristics, and responses to the GnRH challenge are compared between the control and treatment cycles using appropriate statistical methods.
Figure 2: Suppression of the Hypothalamic-Pituitary-Ovarian Axis.
Peripheral Mechanisms: Effects on Cervical Mucus and Endometrium
In addition to its central effects, this compound acetate exerts significant peripheral actions that contribute to its contraceptive efficacy.
Alterations in Cervical Mucus
Under the influence of NOMAC, cervical mucus becomes scant, viscous, and thick, creating a formidable barrier to sperm penetration into the uterine cavity. This is in stark contrast to the profuse, watery, and acellular mucus characteristic of the peri-ovulatory period.
| Parameter | Mid-cycle (Control) | Under this compound Acetate |
| Volume | Abundant | Scant to dry |
| Viscosity | Low (watery) | High (viscous) |
| Spinnbarkeit | High (>10 cm) | Low (absent to 3 mm) |
| Ferning Pattern | Present (arborization) | Absent (amorphous) |
| Glycoprotein Mesh Size | Large | Drastically tightened (~0.5 µm) |
Experimental Protocol: Cervical Mucus Analysis
-
Sample Collection: Cervical mucus samples are collected from subjects during the mid-cycle phase of a control cycle and a treatment cycle with this compound acetate.
-
Biophysical Assessment:
-
Spinnbarkeit: The elasticity of the mucus is measured by stretching a drop between a slide and a coverslip and measuring the length of the thread before it breaks.
-
Ferning: A thin smear of mucus is allowed to air-dry on a glass slide and examined under a microscope for the characteristic fern-like pattern of crystallization.
-
-
Ultrastructural Analysis:
-
Scanning Electron Microscopy (SEM): Mucus samples are fixed, dehydrated, critical-point dried, coated with a conductive material (e.g., gold), and examined with a scanning electron microscope to visualize the three-dimensional structure of the glycoprotein network and determine the average mesh size.
-
Endometrial Effects
This compound acetate's potent anti-estrogenic effect on the endometrium leads to a thin, inactive, and atrophic lining, which is not conducive to blastocyst implantation. Studies using contraceptive implants containing NOMAC have shown that endometrial thickness remains below 8 mm.
Experimental Protocol: Endometrial Biopsy and Analysis
-
Endometrial Biopsy: An endometrial biopsy is performed on subjects during the mid-luteal phase of a control cycle and a treatment cycle with this compound acetate.
-
Histological Examination: The biopsy specimen is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist examines the tissue for glandular and stromal development, secretory changes, and overall thickness.
-
Biochemical Analysis: Portions of the biopsy can be analyzed for the expression of specific proteins involved in endometrial receptivity, such as integrins or other implantation markers, using techniques like immunohistochemistry or Western blotting.
Figure 3: Peripheral actions of this compound Acetate.
Pharmacokinetics
The pharmacokinetic profile of this compound acetate supports its use in oral contraceptive regimens.
| Pharmacokinetic Parameter | Value |
| Oral Bioavailability | 63% |
| Protein Binding | 97.5 - 98.0% (to albumin) |
| Metabolism | Hepatic (via CYP3A4, CYP3A5) |
| Elimination Half-life | Approximately 50 hours (range 30-80 hours) |
| Time to Peak Concentration | ~4 hours |
Conclusion
The contraceptive efficacy of this compound acetate is the result of a robust and multi-pronged mechanism of action. Its high selectivity and potent agonistic activity at the progesterone receptor drive a powerful antigonadotropic effect, leading to the consistent inhibition of ovulation. This central mechanism is complemented by significant peripheral effects, including the creation of a cervical mucus barrier impenetrable to sperm and the development of a thin, atrophic endometrium that is hostile to implantation. The well-characterized pharmacodynamic and pharmacokinetic properties of this compound acetate, combined with its favorable safety profile, establish it as a key progestin in modern contraception. Further research continues to explore its full therapeutic potential in various women's health applications.
References
- 1. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. This compound acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Nomegestrol Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomegestrol acetate (NOMAC) is a potent, highly selective synthetic progestogen, structurally derived from 19-norprogesterone.[1][2] Its unique pharmacological profile, characterized by a strong affinity for the progesterone receptor and a lack of significant binding to other steroid receptors, distinguishes it from many other progestins.[1][2][3] This in-depth guide provides a comprehensive overview of the preclinical pharmacological profile of this compound acetate, detailing its receptor binding affinity, progestogenic and anti-gonadotropic activity, and its effects on androgenic and glucocorticoid pathways. The document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows.
Receptor Binding Profile
The specificity of this compound acetate's pharmacological action is primarily determined by its binding affinity to various steroid hormone receptors. Extensive in vitro studies have been conducted to characterize this profile.
Quantitative Data on Receptor Binding Affinity
The relative binding affinity (RBA) of this compound acetate and comparator progestins for various human steroid receptors has been determined in competitive binding assays. The following table summarizes the key findings.
| Receptor | Ligand | Relative Binding Affinity (%) | Reference Compound | Cell Line/Tissue |
| Progesterone Receptor (PR) | This compound Acetate | 72-92% | Progesterone | Rat Uterus |
| Androgen Receptor (AR) | This compound Acetate | Low | Testosterone | Rat Ventral Prostate |
| Glucocorticoid Receptor (GR) | This compound Acetate | No significant binding | Dexamethasone | N/A |
| Estrogen Receptor α (ERα) | This compound Acetate | No significant binding | Estradiol | N/A |
| Estrogen Receptor β (ERβ) | This compound Acetate | No significant binding | Estradiol | N/A |
| Mineralocorticoid Receptor (MR) | This compound Acetate | No significant binding | Aldosterone | N/A |
Data compiled from multiple sources, including preclinical studies and reviews.
Experimental Protocol: Receptor Binding Assay
The following provides a generalized methodology for a competitive radioligand binding assay, a standard technique used to determine the binding affinity of compounds like this compound acetate to steroid receptors.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound acetate) for a specific steroid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Target Receptor: Cytosolic preparations from target tissues (e.g., rat uterus for progesterone receptor, rat ventral prostate for androgen receptor) or recombinant human receptors expressed in cell lines.
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., ³H-progesterone for PR, ³H-testosterone for AR).
-
Test Compound: this compound acetate and other progestins for comparison, dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
Reference Compound: The unlabeled endogenous ligand for the receptor (e.g., progesterone, testosterone).
-
Buffers and Reagents: Incubation buffer (e.g., Tris-HCl with additives like molybdate to stabilize the receptor), wash buffer, scintillation cocktail.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, multi-well plates.
Procedure:
-
Receptor Preparation:
-
Excise target tissues from appropriate animal models (e.g., ovariectomized rats for uterine PR).
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the soluble receptors.
-
Determine the protein concentration of the cytosol.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed amount of the receptor preparation.
-
Add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound (this compound acetate) or the reference compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the relative binding affinity (RBA) of the test compound compared to the reference compound (RBA = [IC50 of reference compound / IC50 of test compound] x 100%).
-
Caption: this compound acetate's inhibition of the HPO axis.
Androgenic and Glucocorticoid Effects
A key feature of this compound acetate's pharmacological profile is its high selectivity for the progesterone receptor, with minimal interaction with androgen and glucocorticoid receptors.
Androgenic and Anti-Androgenic Activity
Preclinical studies have consistently shown that this compound acetate is devoid of androgenic activity and possesses moderate anti-androgenic properties.
Quantitative Data:
-
In the rat ventral prostate binding assay, the IC50 of this compound acetate for the androgen receptor was 22.6 ± 4.0 nmol/l, with a Ki of 7.58 ± 0.94 nmol/l.
-
In vivo, its anti-androgenic effect was found to be approximately 20 times less potent than that of cyproterone acetate.
Experimental Protocol: Hershberger Assay
The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance.
Objective: To determine if this compound acetate has androgenic or anti-androgenic effects in a castrated male rat model.
Animals: Immature, castrated male rats.
Procedure for Androgenic Activity:
-
Treatment: Administer different doses of this compound acetate or a positive control (e.g., testosterone propionate) to groups of castrated rats for a defined period (e.g., 10 consecutive days).
-
Endpoint Assessment: At the end of the treatment period, euthanize the animals and carefully dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.
-
Data Analysis: A statistically significant increase in the weight of these tissues compared to the vehicle-treated control group indicates androgenic activity.
Procedure for Anti-Androgenic Activity:
-
Treatment: Co-administer different doses of this compound acetate with a constant, stimulating dose of an androgen (e.g., testosterone propionate) to groups of castrated rats for a defined period.
-
Endpoint Assessment: Dissect and weigh the androgen-dependent tissues as described above.
-
Data Analysis: A statistically significant decrease in the weight of these tissues compared to the group treated with the androgen alone indicates anti-androgenic activity.
Glucocorticoid Activity
In vitro and in vivo studies have demonstrated that this compound acetate has no significant glucocorticoid or anti-glucocorticoid activity. It does not bind to the glucocorticoid receptor and does not elicit glucocorticoid-like effects.
Metabolic and Pharmacokinetic Profile
The metabolic and pharmacokinetic properties of this compound acetate have been investigated in preclinical animal models, providing insights into its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Tmax (Time to maximum concentration) | 1-2 hours |
| t1/2β (Elimination half-life) | 10.8 hours |
| CL (Clearance) | 5.58 L/(h·kg) |
Data from a single oral dose study in female Sprague-Dawley rats.
Metabolism: this compound acetate is metabolized in the liver, primarily through hydroxylation reactions.
Excretion: In rats, excretion occurs via both feces and urine, with very little of the unchanged drug being excreted.
Diagram: Logical Relationship of Pharmacological Effects
Caption: Key pharmacological properties of this compound acetate.
Conclusion
The preclinical pharmacological profile of this compound acetate demonstrates that it is a highly selective progestogen with potent progestogenic and anti-gonadotropic activities. Its lack of significant androgenic, estrogenic, and glucocorticoid effects contributes to a favorable safety and tolerability profile observed in preclinical models. This unique combination of properties makes this compound acetate a valuable compound in the field of hormonal contraception and therapy. The detailed experimental methodologies and summarized data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Preclinical pharmacological profile of this compound acetate, a synthetic 19-nor-progesterone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Synthesis of Nomegestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomegestrol acetate (NOMAc) is a potent, highly selective synthetic progestin, structurally related to 19-norprogesterone. It is a fourth-generation progestin used in oral contraceptives and hormone replacement therapy. The synthesis of this compound acetate has evolved, with newer methods improving upon earlier routes that employed hazardous reagents or commercially unavailable starting materials. This guide provides a detailed overview of the primary chemical synthesis pathways for this compound acetate, including an improved modern synthesis, earlier methodologies, and key chemical transformations. Experimental protocols for pivotal reactions, quantitative data, and visual diagrams of the synthetic routes are presented to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
This technical guide will explore in detail an 11-step synthesis of this compound acetate from estrone methyl ether, a widely available starting material. Additionally, it will touch upon older synthetic strategies to provide a comparative context.
Synthesis Pathways
An Improved 11-Step Synthesis from Estrone Methyl Ether
A notable and well-documented pathway for the synthesis of this compound acetate begins with the readily available starting material, estrone methyl ether. This multi-step process is characterized by its avoidance of hazardous reagents and good overall yield.[4]
The logical flow of this synthesis is depicted below:
Earlier Synthesis Pathways
Prior to the development of the aforementioned improved synthesis, other routes to this compound acetate were employed. These often involved fewer steps but had significant drawbacks.
One of the earlier methods utilized 17α-acetoxy-19-norprogesterone as the starting material. However, the commercial unavailability of this precursor was a major limitation. The synthesis from this intermediate would likely involve the introduction of the 6-methyl and the C6-C7 double bond.
Another historical route involved the use of osmium tetroxide. This reagent is a powerful oxidizing agent used for the dihydroxylation of alkenes. In the context of steroid synthesis, it could be used to introduce hydroxyl groups that are then further functionalized. However, osmium tetroxide is highly toxic and expensive, making its use on an industrial scale problematic.
Quantitative Data
The following table summarizes the quantitative data for the improved 11-step synthesis of this compound acetate from estrone methyl ether.
| Step | Product | Starting Material | Key Reagents | Solvent(s) | Yield (%) |
| 1 | 3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17β-ol | Estrone Methyl Ether | Acetylene, Potassium tert-butoxide | Tetrahydrofuran | 98 |
| 2 | 3-Methoxy-21-(phenylsulfinyl)-19-norpregna-1(2),3(4),5(10),17(20),20-pentaene | 3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17β-ol | Benzenesulfenyl chloride, Triethylamine | Dichloromethane | 85 |
| 3 | 3-Methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-trien-20-one | 3-Methoxy-21-(phenylsulfinyl)-19-norpregna-1(2),3(4),5(10),17(20),20-pentaene | Trimethyl phosphite, Sodium methoxide | Methanol, Dichloromethane | 89 |
| 4 | 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene | 3-Methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-trien-20-one | Ethylene glycol, p-Toluenesulfonic acid | Toluene | 88 |
| 5 | 17α-Hydroxy-19-norpregna-4-ene-3,20-dione | 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene | Lithium, Liquid Ammonia, tert-Butanol | Tetrahydrofuran | 87.7 |
| 6 | 17α-Acetoxy-19-norpregna-4-ene-3,20-dione | 17α-Hydroxy-19-norpregna-4-ene-3,20-dione | Acetic anhydride, p-Toluenesulfonic acid | Acetic acid | 95 |
| 7 | 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | 17α-Acetoxy-19-norpregna-4-ene-3,20-dione | Ethyl orthoformate, p-Toluenesulfonic acid | Dioxane | 90 |
| 8 | 6-Formyl-3-ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | Vilsmeier reagent (from POCl₃ and DMF) | Dichloromethane, DMF | 90 |
| 9 | 6-Methylene-17α-acetoxy-19-norprogesterone | 6-Formyl-3-ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | Sodium borohydride, p-Toluenesulfonic acid | Methanol, Tetrahydrofuran | 85 |
| 10 | This compound Acetate | 6-Methylene-17α-acetoxy-19-norprogesterone | Palladium on carbon (Pd/C), Acetic acid | Ethanol | 92 |
Experimental Protocols for Key Experiments
The following are detailed methodologies for key reactions in the synthesis of this compound acetate.
Birch Reduction of Aromatic Steroids
The Birch reduction is a critical step in the synthesis of 19-norsteroids from aromatic precursors. It involves the 1,4-reduction of an aromatic ring using an alkali metal (typically lithium or sodium) in liquid ammonia with an alcohol as a proton source.
Experimental Workflow:
Protocol:
-
A solution of the aromatic steroid (e.g., 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene) in a mixture of anhydrous tetrahydrofuran and tert-butanol is prepared in a flask equipped with a dry ice condenser.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Liquid ammonia is condensed into the flask.
-
Small pieces of lithium metal are added portion-wise with vigorous stirring until a persistent blue color is observed.
-
The reaction is stirred at -78 °C for a specified time.
-
The reaction is quenched by the careful addition of solid ammonium chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then subjected to acidic hydrolysis to cleave the enol ether and ketal protecting groups, yielding the desired α,β-unsaturated ketone.
Vilsmeier-Haack Formylation of Steroid Enol Ethers
The Vilsmeier-Haack reaction is used to introduce a formyl group at the C6 position of the steroid nucleus. This is achieved by reacting a steroid enol ether with the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride and dimethylformamide.
Experimental Workflow:
Protocol:
-
The Vilsmeier reagent is prepared by adding phosphorus oxychloride dropwise to a cooled (0 °C) solution of dimethylformamide in a suitable solvent like dichloromethane.
-
A solution of the steroid enol ether (e.g., 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one) is added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it into an ice-cold saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by crystallization.
Isomerization of 6-Methylene to 6-Methyl-Δ⁶
The final step in several synthetic routes to this compound acetate is the isomerization of the 6-methylene group to a 6-methyl group with the concurrent formation of a double bond between C6 and C7. This is typically achieved using a palladium on carbon catalyst in the presence of an acid.
Experimental Workflow:
References
A Deep Dive into the Receptor Binding Profile of Nomegestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the receptor binding selectivity and affinity of nomegestrol acetate (NOMAC), a synthetic progestogen. The information presented herein is curated for professionals in pharmaceutical research and development, offering a detailed look at the molecular interactions that define NOMAC's pharmacological profile.
Executive Summary
This compound acetate is a highly selective progestogen that acts as a potent full agonist of the progesterone receptor (PR).[1][2] Its specificity is a key attribute, demonstrating high affinity for the PR with minimal crossover to other steroid receptors.[3] Notably, it possesses anti-androgenic properties and lacks significant estrogenic, glucocorticoid, or mineralocorticoid activity. This selective binding profile contributes to its favorable tolerability and metabolic characteristics in clinical applications such as hormonal contraception and hormone replacement therapy.
Receptor Binding Affinity and Selectivity
The binding affinity of this compound acetate has been characterized across a panel of steroid hormone receptors. The data consistently demonstrates a high affinity and selectivity for the progesterone receptor.
Data Presentation: Receptor Binding Affinity of this compound Acetate
| Receptor | Ligand/Method | Species/Tissue | Affinity Metric (Value) | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor (PR) | [3H]-Promegestone | - | Ki = 3 nM | 125% (vs. Promegestone) | |
| [3H]-ORG2058 | Rat Uterus | Ki = 22.8 nM | Similar to Progesterone (Ki=34.3 nM) | ||
| [3H]-ORG2058 | Human T47-D Cells | Kd = 4 nM | - | ||
| Androgen Receptor (AR) | [3H]-Testosterone | Rat Ventral Prostate | IC50 = 22.6 ± 4.0 nM | - | |
| [3H]-Testosterone | Rat Ventral Prostate | Ki = 7.58 ± 0.94 nM | - | ||
| Metribolone | - | - | 42% (vs. Metribolone) | ||
| Estrogen Receptor (ER) | - | - | No significant binding | 0% | |
| Glucocorticoid Receptor (GR) | - | - | No significant binding | 6% | |
| Mineralocorticoid Receptor (MR) | - | - | No significant binding | 0% |
Signaling Pathways and Molecular Interactions
This compound acetate's primary mechanism of action is through its interaction with the progesterone receptor. As a PR agonist, it mimics the effects of natural progesterone, leading to the modulation of gene expression in target tissues. Its anti-androgenic activity is a result of its antagonistic binding to the androgen receptor, which can be beneficial in mitigating androgen-related symptoms.
References
The Architecture of Progestogenic Activity: A Deep Dive into the Structure-Activity Relationship of 19-Norprogesterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of progestogenic agents has been significantly shaped by the exploration of 19-norprogesterone derivatives. These synthetic analogs, born from the removal of the C19 methyl group from the native progesterone scaffold, have yielded compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 19-norprogesterone derivatives, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of novel progestins. We will explore the critical structural modifications that govern biological activity, present key quantitative data in a comparative format, and detail the experimental methodologies used to elucidate these relationships.
Core Structure-Activity Relationships
The progestogenic activity of 19-norprogesterone derivatives is intricately linked to specific structural features. The removal of the C19 methyl group from progesterone fundamentally increases progestational potency, a discovery that paved the way for the development of numerous clinically significant progestins[1]. Further modifications at various positions on the steroid nucleus have been systematically investigated to optimize affinity for the progesterone receptor (PR) and to modulate activity at other steroid receptors, thereby improving the therapeutic index.
Key Structural Modifications and Their Impact:
-
C17 Substitution: The nature of the substituent at the C17β position is a major determinant of progestogenic activity.
-
17α-Hydroxylation: Introduction of a hydroxyl group at the 17α position, as seen in 17α-hydroxy-19-norprogesterone, dramatically decreases both binding affinity for the PR and progestational activity[2].
-
17α-Acetylation: Acetylation of the 17α-hydroxyl group, a common modification in many synthetic progestins, can significantly restore and even enhance binding affinity and progestogenic potency. For instance, the acetylation of nomegestrol to form this compound acetate leads to a potent progestin with high PR affinity[2]. Segesterone acetate (16-methylene-17α-acetoxy-19-norprogesterone) is another example of a highly potent 19-norprogesterone derivative where the 17α-acetoxy group is crucial for its activity[3][4].
-
-
C6 Substitution: Modifications at the C6 position can influence both potency and selectivity.
-
6-Methylation and C6-C7 Double Bond: The combination of a methyl group at C6 and the introduction of a double bond between C6 and C7, as seen in this compound, can impact receptor affinity. While this compound itself has low affinity, its acetylated form is highly active. This modification can also reduce androgenic effects.
-
-
Removal of the C19 Methyl Group: As the defining feature of this class, the absence of the C19 methyl group generally leads to a significant increase in progestational activity compared to the corresponding progesterone analogs. This modification is a cornerstone of modern progestin design.
-
Selectivity: A key goal in the development of 19-norprogesterone derivatives is to achieve high selectivity for the PR over other steroid receptors, such as the androgen receptor (AR), mineralocorticoid receptor (MR), and glucocorticoid receptor (GR), to minimize off-target effects. Many 19-norprogesterone derivatives exhibit reduced androgenicity compared to 19-nortestosterone-derived progestins. For example, segesterone acetate has substantially reduced binding to the androgen and mineralocorticoid receptors.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinity and in vivo potency of key 19-norprogesterone derivatives, providing a basis for comparative analysis.
Table 1: Progesterone Receptor (PR) Binding Affinity of 19-Norprogesterone Derivatives
| Compound | Receptor Source | Method | Value | Relative Binding Affinity (RBA, %) | Reference |
| Progesterone | Rat Uterus | Competitive Binding | - | 100 | |
| 19-Norprogesterone | Rat Uterus | Competitive Binding | - | High Affinity | |
| 17α-Hydroxy-19-norprogesterone | Rat Uterus | Competitive Binding | - | Dramatically Decreased | |
| This compound | Rat Uterus | Competitive Binding | - | Low | |
| This compound Acetate | Rat Uterus | Competitive Binding | Ki = 22.8 nM | High Affinity | |
| Segesterone Acetate | Human PR | Competitive Binding | - | 272% (of Progesterone) | |
| 10-ethenyl-19-norprogesterone | Human mPRα | Competitive Binding | IC50 = 60.1 nM | 12.9% (of Progesterone for nPR) |
Table 2: In Vivo Progestogenic Potency of 19-Norprogesterone Derivatives
| Compound | Assay | Species | Potency | Reference |
| 19-Norprogesterone | Clauberg Assay | Rabbit | 4- to 8-fold > Progesterone | |
| This compound Acetate | Ovulation Inhibition | Rat | ID50 < 1.25 mg/kg | |
| Segesterone Acetate | Endometrial Transformation | - | 100 times > Progesterone |
Signaling Pathways of 19-Norprogesterone Derivatives
19-norprogesterone derivatives exert their effects primarily by binding to and activating the progesterone receptor (PR). This activation triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the progestin-PR complex to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of progestins.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These actions are initiated by membrane-associated progesterone receptors (mPRs) or by a fraction of the classical PR located in the cytoplasm. Activation of these receptors can trigger rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate cellular responses.
Experimental Protocols
The elucidation of the SAR of 19-norprogesterone derivatives relies on a suite of well-defined in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Progesterone Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the progesterone receptor.
Objective: To quantify the ability of a test compound to displace a radiolabeled progestin from the PR.
Materials:
-
Test compounds (19-norprogesterone derivatives)
-
Radiolabeled ligand (e.g., [³H]-ORG 2058 or [³H]-progesterone)
-
Progesterone receptor source (e.g., cytosol from rat uterus or human T47-D breast cancer cells)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Microcentrifuge
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from the chosen tissue or cell line. This typically involves homogenization of the tissue or cells in a buffer, followed by ultracentrifugation to pellet cellular debris and organelles, leaving the cytosolic fraction containing the soluble receptors.
-
Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or a reference compound (e.g., unlabeled progesterone).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free (unbound) radiolabeled ligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free ligand, followed by centrifugation to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radiolabeled ligand, using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.
T47-D Cell Proliferation Assay
This in vitro assay assesses the progestogenic or anti-progestogenic activity of a compound by measuring its effect on the proliferation of the human breast cancer cell line T47-D, which expresses high levels of PR.
Objective: To determine the effect of 19-norprogesterone derivatives on the proliferation of T47-D cells.
Materials:
-
T47-D human breast cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T47-D cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation: To reduce the influence of hormones present in the serum, the cells are typically hormone-starved for 24-48 hours in a medium containing charcoal-stripped FBS.
-
Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate controls, such as a vehicle control (e.g., ethanol or DMSO) and a positive control (e.g., progesterone or a known progestin).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effects on cell proliferation.
-
Proliferation Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions. This is typically a colorimetric or luminescent assay that measures metabolic activity, which is proportional to the number of viable cells.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Dose-response curves can be generated to determine the EC50 (effective concentration for 50% of the maximal response) or IC50 (inhibitory concentration for 50% of the maximal response) values.
Clauberg Assay (In Vivo)
The Clauberg assay is a classical in vivo method for assessing the progestogenic activity of a substance by observing its effect on the uterine endometrium of immature female rabbits.
Objective: To evaluate the in vivo progestogenic potency of a test compound.
Materials:
-
Immature female rabbits
-
Estrogen (e.g., estradiol benzoate) for priming
-
Test compounds
-
Vehicle for injection (e.g., sesame oil)
-
Surgical instruments for hysterectomy
-
Histological processing reagents and equipment
Procedure:
-
Priming: Prime the immature female rabbits with daily injections of estrogen for a set period (e.g., 6 days) to induce endometrial proliferation.
-
Treatment: Following the priming phase, administer the test compound or a reference progestin (e.g., progesterone) daily for a subsequent period (e.g., 5 days).
-
Hysterectomy: At the end of the treatment period, euthanize the animals and perform a hysterectomy to collect the uteri.
-
Histological Examination: Fix the uterine tissue, embed it in paraffin, and prepare histological sections. Stain the sections (e.g., with hematoxylin and eosin) for microscopic examination.
-
Scoring: Evaluate the degree of glandular proliferation and secretory transformation of the endometrium. The extent of this transformation is typically scored on a graded scale (e.g., the McPhail scale from +1 to +4).
-
Data Analysis: Compare the scores obtained for the test compound with those of the reference progestin to determine its relative progestogenic potency.
Conclusion
The structure-activity relationship of 19-norprogesterone derivatives is a well-established field that continues to guide the development of new progestogenic agents with improved therapeutic profiles. The removal of the C19 methyl group, coupled with strategic modifications at the C17 and C6 positions, has proven to be a highly effective strategy for enhancing progestational potency and selectivity. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers in the field. A thorough understanding of these SAR principles is essential for the rational design of future generations of progestins with optimized efficacy and safety for a wide range of clinical applications.
References
- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Segesterone acetate - Wikipedia [en.wikipedia.org]
- 4. Segesterone Acetate | C23H30O4 | CID 108059 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Anti-Estrogenic Activity of Nomegestrol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-estrogenic activity of nomegestrol acetate (NOMAC), a synthetic progestin derived from 19-nor-progesterone. The document consolidates key findings on its mechanisms of action, presents quantitative data from various assays, and outlines the experimental protocols used to evaluate its anti-estrogenic effects.
Introduction
This compound acetate is a highly selective progestogen with potent anti-gonadotropic and anti-estrogenic properties.[1][2][3] Unlike some other progestins, NOMAC exhibits no androgenic, estrogenic, or glucocorticoid activity, making it a compound of significant interest in hormone replacement therapy and contraception.[3][4] Its anti-estrogenic effects are multifaceted, involving not only its primary progestogenic activity but also the modulation of key enzymes involved in estrogen metabolism. This guide delves into the in vitro evidence that substantiates these anti-estrogenic properties.
Mechanisms of Anti-Estrogenic Activity
The in vitro anti-estrogenic activity of this compound acetate is not mediated by direct binding to the estrogen receptor (ER) but rather through a combination of indirect mechanisms.
-
Potent Progestogenic Activity: NOMAC is a full agonist of the progesterone receptor (PR), with a high binding affinity. The activation of PR can antagonize estrogen-mediated effects in hormone-responsive tissues.
-
Inhibition of Estrogen Synthesis: NOMAC has been shown to inhibit key enzymes responsible for the biosynthesis of active estrogens.
-
Aromatase Inhibition: In aromatase-expressing breast cancer cells (MCF-7aro), NOMAC inhibits the conversion of androgens to estrogens.
-
Sulfatase Inhibition: NOMAC blocks the activity of estrone sulfatase, an enzyme that converts inactive estrone sulfate (E1S) into estrone (E1), a precursor to the potent estradiol (E2).
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition: NOMAC can inhibit the conversion of the less active estrone to the more potent estradiol.
-
-
Stimulation of Estrogen Inactivation: NOMAC has been observed to stimulate the activity of estrogen sulfotransferase, an enzyme that converts estrogens into their inactive sulfate conjugates, thereby promoting their elimination.
The following diagram illustrates the key pathways involved in the anti-estrogenic action of this compound acetate.
Caption: Signaling Pathways of this compound Acetate's Anti-Estrogenic Activity.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-estrogenic activity of this compound acetate from various studies.
Table 1: Receptor Binding Affinity of this compound Acetate
| Receptor | Ligand | Cell/Tissue Source | Binding Affinity (Kd/Ki) | Reference |
| Progesterone Receptor (PgR) | ³H-NOMAC | Human T47-D cells | Kd: 4 nM | |
| Progesterone Receptor (PgR) | ³H-ORG2058 | Human T47-D cells | Kd: 3 nM | |
| Progesterone Receptor (PgR) | NOMAC | Rat Uterus | Ki: 22.8 nM | |
| Estrogen Receptor (ER) | NOMAC | Rat Uterus / Ishikawa cells | No competition with estrogen for binding |
Table 2: Inhibition of Cell Proliferation and Estrogen Secretion by this compound Acetate
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Cell Proliferation | T47-D | NOMAC | High pharmacological concentrations | Dose-dependent inhibition of [³H]thymidine incorporation | |
| Estrogen Secretion | Rat Granulosa Cells | NOMAC | 0.45 mg/L | 7.6% inhibition | |
| Estrogen Secretion | Rat Granulosa Cells | NOMAC | 0.9 mg/L | 12.5% inhibition | |
| Estrogen Secretion | Rat Granulosa Cells | NOMAC | 1.8 mg/L | 28.3% inhibition | |
| Cell Viability | Rat Granulosa Cells | NOMAC | - | IC50: 6.85 mg/L |
Table 3: Modulation of Estrogen Metabolizing Enzyme Activity by this compound Acetate
| Enzyme | Cell/Tissue Source | Substrate | NOMAC Concentration | % Inhibition/Stimulation | Reference |
| Aromatase | MCF-7aro cells | [³H]-testosterone | 5x10⁻⁷ M | 18.1% Inhibition | |
| 5x10⁻⁶ M | 29.9% Inhibition | ||||
| 5x10⁻⁵ M | 49.7% Inhibition | ||||
| Estrone Sulfatase | MCF-7 cells | [³H]-estrone sulfate | 5x10⁻⁶ M | 43% Inhibition of E1S to E2 conversion | |
| 5x10⁻⁵ M | 77% Inhibition of E1S to E2 conversion | ||||
| T-47D cells | 5x10⁻⁶ M | 60% Inhibition of E1S to E2 conversion | |||
| 5x10⁻⁵ M | 71% Inhibition of E1S to E2 conversion | ||||
| Cancerous Breast Tissue | 5x10⁻⁷ M | 32.5% Inhibition | |||
| 5x10⁻⁵ M | 49.2% Inhibition | ||||
| Estrogen Sulfotransferase | MCF-7 cells | [³H]-estrone | 5x10⁻⁸ M | 60.6% Stimulation | |
| 5x10⁻⁷ M | 83% Stimulation | ||||
| T-47D cells | 5x10⁻⁷ M | 69.2% Stimulation |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to assess the anti-estrogenic activity of this compound acetate.
Cell Proliferation Assays
Objective: To determine the effect of NOMAC on the proliferation of estrogen-sensitive cells.
Commonly Used Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
T47-D (human breast ductal carcinoma)
General Protocol ([³H]Thymidine Incorporation Assay):
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere.
-
Hormone Deprivation: Culture cells in a medium devoid of estrogens (e.g., phenol red-free medium with charcoal-stripped serum) for a period to synchronize cells and minimize basal proliferation.
-
Treatment: Treat cells with estradiol (to stimulate proliferation) in the presence or absence of varying concentrations of this compound acetate.
-
Radiolabeling: Add [³H]thymidine to the culture medium and incubate for a defined period, allowing the radioactive nucleotide to be incorporated into newly synthesized DNA.
-
Harvesting: Lyse the cells and harvest the DNA onto filter mats.
-
Quantification: Measure the amount of incorporated [³H]thymidine using a scintillation counter. The reduction in radioactivity in NOMAC-treated cells compared to estradiol-only treated cells indicates an anti-proliferative effect.
Caption: Workflow for [3H]Thymidine Incorporation Assay.
Receptor Binding Assays
Objective: To determine the binding affinity of NOMAC to the estrogen and progesterone receptors.
General Protocol (Competitive Binding Assay):
-
Receptor Source Preparation: Prepare a source of the target receptor, typically from rat uterine cytosol or from the target cell line (e.g., T47-D cells).
-
Incubation: In a reaction tube, combine the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER or [³H]-ORG2058 for PR) and increasing concentrations of the unlabeled competitor (this compound acetate).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved using methods like dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC50 (the concentration of NOMAC that displaces 50% of the radiolabeled ligand). From this, the inhibition constant (Ki) can be calculated.
Enzyme Activity Assays
Objective: To measure the inhibitory effect of NOMAC on aromatase activity.
Cell Line: MCF-7aro (MCF-7 cells stably transfected to express aromatase).
General Protocol:
-
Cell Culture: Culture MCF-7aro cells to near confluency.
-
Treatment: Incubate the cells with a radiolabeled androgen substrate (e.g., [³H]-testosterone or [³H]-androstenedione) in the presence or absence of varying concentrations of this compound acetate.
-
Incubation: Allow the enzymatic conversion to proceed for a defined period.
-
Steroid Extraction: Extract the steroids from the culture medium.
-
Chromatography: Separate the substrate (androgen) from the product (estrogen) using techniques like thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled estrogen produced. A decrease in the product formation in the presence of NOMAC indicates aromatase inhibition.
Objective: To assess the inhibitory effect of NOMAC on estrone sulfatase activity.
Cell Lines/Tissues:
-
MCF-7
-
T-47D
-
Human breast tissue homogenates
General Protocol:
-
Cell/Tissue Preparation: Prepare cell lysates or tissue homogenates.
-
Incubation: Incubate the cell/tissue preparation with a radiolabeled substrate, [³H]-estrone sulfate, in the presence or absence of this compound acetate.
-
Steroid Extraction and Separation: Extract and separate the steroids (E1S, E1, E2) using TLC.
-
Quantification: Quantify the amounts of the different steroid products. Inhibition of sulfatase activity is determined by a decrease in the formation of estrone and estradiol from estrone sulfate.
Objective: To determine the effect of NOMAC on the activity of estrogen sulfotransferase.
Cell Lines:
-
MCF-7
-
T-47D
General Protocol:
-
Cell Culture and Treatment: Culture the cells and treat them with varying concentrations of this compound acetate.
-
Incubation with Substrate: Incubate the cells with a radiolabeled estrogen, such as [³H]-estrone.
-
Analysis of Products: Analyze the culture medium for the presence of estrogen sulfates. An increase in the formation of estrogen sulfates in NOMAC-treated cells indicates a stimulatory effect on sulfotransferase activity.
Conclusion
The in vitro data presented in this guide collectively demonstrate that this compound acetate possesses significant anti-estrogenic activity. This activity is not due to a direct interaction with the estrogen receptor but is a result of its potent progestogenic effects and its ability to modulate the activity of key enzymes involved in estrogen synthesis and metabolism. Specifically, NOMAC inhibits aromatase and sulfatase, thereby reducing the production of active estrogens, and stimulates sulfotransferase, which leads to the inactivation of estrogens. These multifaceted anti-estrogenic actions, coupled with its high selectivity for the progesterone receptor, underscore the unique pharmacological profile of this compound acetate and provide a strong rationale for its clinical use in contexts where estrogenic effects need to be counteracted. Further research into the detailed molecular interactions and downstream signaling consequences of NOMAC's enzymatic modulation will continue to enhance our understanding of this important therapeutic agent.
References
- 1. This compound acetate is an anti-aromatase agent in human MCF-7aro breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound acetate on human estrogen sulfotransferase activity in the hormone-dependent MCF-7 and T-47D breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Anti-Androgenic Properties of Nomegestrol Acetate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomegestrol acetate (NOMAC), a 19-nor-progesterone derivative, exhibits significant anti-androgenic properties, positioning it as a compound of interest in various therapeutic areas.[1] This technical guide provides a comprehensive overview of the preclinical evaluation of NOMAC's anti-androgenic activity in animal models. It details the methodologies of key experiments, presents quantitative data in a structured format for comparative analysis, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound acetate is a potent and highly selective progestogen.[2] Beyond its primary progestational activity, NOMAC has demonstrated a notable anti-androgenic profile in various preclinical studies.[3][4] Unlike some other progestins, NOMAC is devoid of androgenic effects, making its anti-androgenic properties particularly relevant for therapeutic applications where androgen antagonism is desired without confounding androgenic activity.[1] This guide focuses on the characterization of these properties through in vivo and in vitro animal models.
Molecular Mechanism of Anti-Androgenic Action
The anti-androgenic effect of this compound acetate is primarily mediated through its interaction with the androgen receptor (AR). NOMAC acts as a competitive antagonist to androgens like testosterone and dihydrotestosterone (DHT). By binding to the AR, NOMAC prevents the receptor's activation by endogenous androgens, thereby inhibiting the transcription of androgen-responsive genes. This leads to a reduction in androgenic effects in target tissues such as the prostate and seminal vesicles.
References
- 1. Antiandrogenic properties of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacological profile of this compound acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
The Genesis and Evolution of Nomegestrol Acetate: A Technical Overview
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Nomegestrol acetate (NOMAC), a fourth-generation progestin, represents a significant advancement in the field of synthetic steroid hormones. Derived from 19-norprogesterone, it was meticulously designed for high selectivity to the progesterone receptor, thereby minimizing off-target effects. This technical guide provides an in-depth exploration of the discovery, development, and core pharmacological characteristics of this compound acetate. It details the synthetic pathways, preclinical and clinical trial methodologies, and the key signaling pathways through which it exerts its therapeutic effects, particularly in contraception. Quantitative data from pivotal studies are presented in tabular format for comparative analysis, and key experimental and physiological processes are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific journey.
Discovery and Development: A Strategic Pursuit of Progestin Selectivity
The development of this compound acetate is rooted in the extensive research on steroid hormones conducted by the French pharmaceutical company Roussel Uclaf in the mid-20th century.[1][2][3] Building on this foundational work, Theramex Laboratories, a Monaco-based pharmaceutical company, embarked on a strategic effort to develop a novel progestin with a pharmacological profile that closely mimics that of natural progesterone, while exhibiting enhanced potency and selectivity.
The parent compound, this compound, was patented in 1975.[4][5] Subsequently, this compound acetate, under the developmental code name TX-066, was first described in the scientific literature in 1983. The primary goal was to create a progestin with strong anti-gonadotropic and anti-estrogenic activity at the endometrial level, but with a notable absence of androgenic, glucocorticoid, or mineralocorticoid effects. This high degree of selectivity was a key differentiator from many earlier 19-nortestosterone derived progestins.
This compound acetate was first introduced in Europe in 1986 for the treatment of gynecological disorders and in menopausal hormone therapy. Its development journey continued with its investigation for use as a contraceptive. This culminated in its approval in 2011 in Europe as a component of a combined oral contraceptive pill, in partnership with estradiol.
Synthesis of this compound Acetate
The chemical synthesis of this compound acetate has evolved to improve yield and reduce the use of hazardous materials. One common pathway starts from 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione. The final step involves the isomerization of the 6-methylene group to a 6-methyl-6,7-unsaturated structure. An industrial process for this final step is outlined below.
Experimental Protocol: Final Step in this compound Acetate Synthesis
Objective: To synthesize this compound acetate from 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione.
Materials:
-
17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Acetic acid
-
Nitrogen gas
-
Acetone
-
Water
Procedure:
-
Under a nitrogen atmosphere, add 1.0 g of 10% Pd/C catalyst and 0.5 cm³ of acetic acid to 400 cm³ of ethanol at 20-25°C.
-
Heat the mixture to 72-75°C.
-
Add 10.0 g of 17α-acetoxy-6-methylene-19-norpregna-4-ene-3,20-dione to the heated mixture.
-
Stir the reaction mixture at 72-75°C for approximately 10 minutes.
-
Filter the hot solution to remove the catalyst.
-
Concentrate the filtrate in a vacuum to a volume of 100 cm³.
-
Add 250 cm³ of water to precipitate the product.
-
Filter the precipitated solid and wash with water until neutral.
-
Dry the crude product in a vacuum.
-
Purify the crude product by suspending it in a mixture of acetone and water.
Workflow of the McPhail Test for progestogenic activity.
Anti-androgenic Activity: The Hershberger Assay
The anti-androgenic potential of this compound acetate was evaluated using the Hershberger assay, a standardized in vivo screening test in castrated male rats.
Objective: To assess the androgenic and anti-androgenic activity of a test substance.
Animal Model: Immature, castrated male rats.
Procedure:
-
Castrate immature male rats and allow for a recovery period.
-
For anti-androgenic assessment, administer the test substance (e.g., this compound acetate) daily for 10 consecutive days in conjunction with a reference androgen agonist (e.g., testosterone propionate).
-
Include a vehicle control group, a testosterone propionate-only group, and a positive anti-androgen control group.
-
Record body weights daily.
-
Approximately 24 hours after the final dose, euthanize the animals and dissect five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Record the fresh weights of these tissues.
-
A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues in the test group compared to the testosterone propionate-only group indicates anti-androgenic activity.
Workflow for the Hershberger Assay (Anti-androgenic Arm)
Workflow of the Hershberger Assay for anti-androgenic activity.
Clinical Development for Contraception
The clinical development of this compound acetate for contraception focused on its combination with 17β-estradiol, aiming to provide effective ovulation inhibition with good cycle control and a favorable safety profile.
Dose-Finding Studies for Ovulation Inhibition
Early clinical trials were designed to determine the minimal effective dose of this compound acetate required to consistently inhibit ovulation.
Objective: To determine the optimal dose of this compound acetate, in combination with 1.5 mg 17β-estradiol, for the inhibition of ovulation.
Study Design: Double-blind, randomized, parallel-group study.
Participant Population: Healthy, normally cycling women aged 18-35 years.
Procedure:
-
Participants undergo one or two screening cycles and a baseline control cycle.
-
Randomly assign participants to different treatment groups receiving varying daily doses of this compound acetate (e.g., 0.625 mg, 1.25 mg, 2.5 mg) combined with a fixed dose of 17β-estradiol (1.5 mg) for 21 days. A group receiving this compound acetate alone may also be included.
-
Monitor ovarian function throughout the treatment cycle via:
-
Transvaginal ultrasonography to measure follicular diameter.
-
Serum hormone level measurements (FSH, LH, estradiol, and progesterone) using radioimmunoassay (RIA).
-
-
The primary endpoint is the inhibition of ovulation, typically defined by the absence of a dominant follicle and low progesterone levels.
-
A dose of 2.5 mg of this compound acetate was confirmed to be optimal for inhibiting both ovulation and follicular maturation.
Pivotal Phase III Clinical Trials
Large-scale Phase III trials were conducted to confirm the contraceptive efficacy, cycle control, and safety of the 2.5 mg this compound acetate / 1.5 mg 17β-estradiol combination in a 24/4-day regimen.
| Trial Parameter | This compound Acetate / Estradiol (2.5 mg / 1.5 mg) | Comparator (e.g., Drospirenone / Ethinylestradiol) |
| Pearl Index (18-35 years) | 0.38 - 0.79 | 0.81 - 1.89 |
| Regimen | 24 active + 4 placebo days | 21 active + 7 placebo days |
| Ovulation Inhibition | Consistent and robust | Effective |
| Cycle Control | Good, with a trend towards shorter and lighter withdrawal bleeds | Good |
| Tolerability | Generally well-tolerated | Generally well-tolerated |
| Data compiled from multiple Phase III studies. |
Mechanism of Action: Signaling Pathways
This compound acetate's primary mechanism of action in contraception is the inhibition of ovulation through its potent progestogenic and anti-gonadotropic effects. It acts on the hypothalamic-pituitary-ovarian (HPO) axis.
By binding to progesterone receptors in the hypothalamus and pituitary gland, this compound acetate exerts a negative feedback effect, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and subsequently blunting the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This prevents follicular development, the LH surge, and ultimately, ovulation.
Signaling Pathway of this compound Acetate on the HPO Axis
Inhibitory effect of this compound Acetate on the HPO axis.
Conclusion
The discovery and development of this compound acetate exemplify a targeted approach to drug design, resulting in a highly selective progestin with a favorable pharmacological profile. Its journey from initial synthesis to its established role in modern contraception underscores the importance of a deep understanding of steroid receptor biology and signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals, highlighting the rigorous scientific process that underpins the creation of effective and well-tolerated therapeutic agents. The continued study of this compound acetate and similar compounds will undoubtedly contribute to further advancements in women's health.
References
- 1. History and perspectives of antiprogestins from the chemist's point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Political History of RU-486 - Biomedical Politics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Development of Mifepristone for Use in Medication Abortions | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
A Comparative Analysis of Nomegestrol and its Acetate Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomegestrol, a 19-nor-progesterone derivative, and its 17α-acetate ester, this compound acetate (NOMAC), are synthetic progestins utilized in various hormonal therapies. This technical guide provides an in-depth comparison of the progestogenic and antiandrogenic activities of this compound and this compound acetate, where data is available. The document summarizes quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development. While extensive data exists for this compound acetate, information directly comparing the activity of the parent compound, this compound, is limited in the available literature.
Data Presentation: Progestogenic and Antiandrogenic Activity
The following tables summarize the available quantitative data for this compound acetate's binding affinity to the progesterone and androgen receptors, as well as its in vivo activity. Direct comparative data for the parent compound, this compound, is largely unavailable in the cited literature.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Species | Tissue/Cell Line | Binding Affinity (Ki) | Relative Binding Affinity (%) |
| This compound Acetate | Progesterone | Rat | Uterus | 22.8 nM[1] | - |
| Progesterone | Progesterone | Rat | Uterus | 34.3 nM[1] | 100 |
| This compound Acetate | Progesterone | Human | T47-D Cells | ~4 nM[2] | - |
| This compound Acetate | Progesterone | - | - | 3 nM[3] | 67-303% of progesterone[3] |
Table 2: Androgen Receptor Binding Affinity and In Vivo Antiandrogenic Activity
| Compound | Receptor | Species | Tissue | Binding Affinity (Ki) | Relative Binding Affinity (%) | In Vivo Antiandrogenic Potency |
| This compound Acetate | Androgen | Rat | Ventral Prostate | 7.58 ± 0.94 nM | 12-31% of testosterone | 5-20%, 20-30%, or 90% of cyproterone acetate |
| Cyproterone Acetate | Androgen | Rat | Ventral Prostate | 4.30 ± 0.17 nM | - | 100% |
| Testosterone | Androgen | - | - | - | 100 | - |
| Metribolone | Androgen | - | - | - | 100 | - |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the progesterone receptor.
Objective: To quantify the binding affinity (IC50, Ki) of a test compound to the progesterone receptor by measuring its ability to displace a radiolabeled progestin.
Materials:
-
Test compound (e.g., this compound, this compound acetate)
-
Radiolabeled progestin (e.g., [3H]-ORG 2058)
-
Unlabeled progestin for non-specific binding determination (e.g., ORG 2058)
-
Progesterone receptor source (e.g., cytosol from rat uterus or human T47-D cells)
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Preparation of Receptor Source:
-
Homogenize the tissue (e.g., rat uterus) in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to obtain the cytosol, which contains the progesterone receptors.
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, add a fixed amount of the progesterone receptor preparation.
-
Add a fixed concentration of the radiolabeled progestin.
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add only the radiolabeled progestin and receptor preparation.
-
For non-specific binding, add the radiolabeled progestin, receptor preparation, and a high concentration of the unlabeled progestin.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo Progestogenic Activity Assay (McPhail Test)
This bioassay assesses the progestogenic activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
Objective: To determine the in vivo progestogenic potency of a test compound.
Materials:
-
Immature female rabbits
-
Estrogen (e.g., estradiol benzoate) for priming
-
Test compound (e.g., this compound, this compound acetate)
-
Vehicle for compound administration (e.g., sesame oil)
-
Microscope
-
Histological equipment and reagents
Procedure:
-
Animal Preparation:
-
Use immature female rabbits of a specific weight range.
-
Prime the animals with daily injections of estrogen for a set period (e.g., 6 days) to induce uterine proliferation.
-
-
Compound Administration:
-
Following the estrogen priming period, administer the test compound daily for a subsequent period (e.g., 5 days). The compound is typically administered subcutaneously or orally.
-
Include a vehicle control group and a positive control group (e.g., progesterone).
-
-
Tissue Collection and Processing:
-
Euthanize the animals 24 hours after the last dose.
-
Dissect the uterus and fix it in an appropriate fixative (e.g., formalin).
-
Process the uterine tissue for histological examination (embedding, sectioning, and staining).
-
-
Histological Evaluation:
-
Examine the uterine sections under a microscope.
-
Score the degree of endometrial proliferation and glandular development based on a standardized scoring system (McPhail scale).
-
-
Data Analysis:
-
Compare the endometrial scores of the test compound groups with the control groups.
-
Determine the dose-response relationship and the potency of the test compound relative to the positive control.
-
In Vivo Antiandrogenic Activity Assay (Hershberger Assay)
This assay evaluates the antiandrogenic activity of a compound by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated male rats.
Objective: To assess the in vivo antiandrogenic activity of a test substance.
Materials:
-
Peripubertal male rats
-
Testosterone propionate (TP) as the androgen agonist
-
Test compound (e.g., this compound acetate)
-
Positive control antiandrogen (e.g., flutamide)
-
Vehicle for compound administration
-
Surgical instruments for castration
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Castrate peripubertal male rats.
-
Allow the animals to recover for a set period (e.g., 7 days) to ensure the regression of androgen-dependent tissues.
-
-
Dosing:
-
Administer the test compound daily for 10 consecutive days.
-
Co-administer a maintenance dose of testosterone propionate to all animals (except the vehicle control group) to stimulate the growth of androgen-dependent tissues.
-
Include the following groups: vehicle control, TP alone (negative control for antiandrogenicity), TP plus the test compound at various doses, and TP plus a positive control antiandrogen.
-
-
Necropsy and Tissue Collection:
-
Euthanize the animals approximately 24 hours after the last dose.
-
Carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Record the wet weight of each tissue.
-
-
Data Analysis:
-
Compare the tissue weights of the groups treated with TP plus the test compound to the group treated with TP alone.
-
A statistically significant decrease in the weight of androgen-dependent tissues indicates antiandrogenic activity.
-
Evaluate the dose-response relationship for the antiandrogenic effect.
-
Signaling Pathways
Progesterone Receptor Agonist Signaling Pathway
This compound acetate acts as a potent agonist at the progesterone receptor. The binding of this compound acetate to the progesterone receptor initiates a cascade of events that modulate gene expression.
Caption: Progesterone Receptor Agonist Signaling Pathway of this compound Acetate.
Androgen Receptor Antagonist Signaling Pathway
This compound acetate exhibits antiandrogenic activity by acting as an antagonist to the androgen receptor. It competitively inhibits the binding of androgens, thereby preventing androgen-mediated gene transcription.
Caption: Androgen Receptor Antagonist Signaling Pathway of this compound Acetate.
Conclusion
This compound acetate is a potent synthetic progestin with a high and selective affinity for the progesterone receptor, acting as a full agonist. Additionally, it possesses moderate antiandrogenic properties by antagonizing the androgen receptor. The acetate esterification at the 17α position is crucial for its activity profile. While comprehensive data on the parent compound, this compound, is scarce, the available information on this compound acetate provides a solid foundation for its clinical applications in hormonal therapy and contraception. Further research directly comparing the activity of this compound and its acetate ester would be beneficial for a more complete understanding of their structure-activity relationship. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of steroid hormone pharmacology and drug development.
References
- 1. An overview of this compound acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Assays with Nomegestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomegestrol acetate (NOMAC) is a highly selective synthetic progestogen, a 19-norprogesterone derivative, that is a potent agonist of the progesterone receptor.[1][2] It is utilized in oral contraceptives and for treating various gynecological disorders.[3][4] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hormone-dependent cancers such as endometrial and breast cancer.[3] These application notes provide detailed protocols for in vitro cell culture assays to investigate the effects of this compound acetate, facilitating research into its mechanisms of action and therapeutic potential.
Data Presentation
Table 1: Proliferative Activity of this compound Acetate in Endometrial Cancer Cell Lines
| Cell Line | Assay | Time Point (hours) | IC50 (µM) | 95% Confidence Interval (µM) | Citation |
| RL95-2 | CCK-8 | 24 | 52.80 | 35.85–77.77 | |
| 48 | 19.88 | 12.01–32.91 | |||
| 72 | 21.62 | 12.62–36.17 | |||
| HEC-1A | CCK-8 | 48 | 65.61 | Not Reported | |
| KLE | CCK-8 | 72 | >100 | Not Applicable |
Table 2: Effect of this compound Acetate on Cell Proliferation and Apoptosis
| Cell Line | Treatment | Effect | Observation | Citation |
| RL95-2 | 20 µM NOMAC for 48h | Inhibition of Proliferation | EdU positive cells reduced from 29.44% to 9.11% | |
| RL95-2 | 30 µM & 100 µM NOMAC | Cell Cycle Arrest & Apoptosis | Significant increase in G0/G1 phase and apoptotic cells | |
| HEC-1A | 100 µM NOMAC | Cell Cycle Arrest & Apoptosis | Significant increase in G0/G1 phase and apoptotic cells |
Table 3: Effect of this compound Acetate on Protein Expression in RL95-2 Cells
| Protein | Treatment Concentration | Fold Change (relative to control) | Method | Citation |
| SUFU | Concentration-dependent | Increased | Western Blot | |
| Wnt7a | Concentration-dependent | Increased | Western Blot |
Table 4: Effect of this compound Acetate on Estrogen Metabolizing Enzymes
| Cell Line | Enzyme | Treatment Concentration | Effect | Citation |
| MCF-7 | Estrogen Sulfotransferase | 5 x 10⁻⁸ M & 5 x 10⁻⁷ M | Increased activity by 60.6% and 83% | |
| T-47D | Estrogen Sulfotransferase | 5 x 10⁻⁷ M | Increased activity by 69.2% | |
| Breast Cancer Tissue | Sulfatase | 5 x 10⁻⁵ M | Inhibited conversion by 49.2% |
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay (CCK-8)
This protocol is for determining the effect of this compound acetate on the proliferation and viability of adherent cancer cell lines, such as RL95-2, HEC-1A, and KLE.
Materials:
-
Selected cancer cell line (e.g., RL95-2)
-
Complete growth medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS)
-
This compound acetate (NOMAC) stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of NOMAC in complete growth medium. Concentrations can range from 0.3 to 100 µM. Remove the medium from the wells and add 100 µL of the prepared NOMAC solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest NOMAC concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of NOMAC that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to analyze the effect of this compound acetate on the cell cycle distribution.
Materials:
-
Selected cancer cell line (e.g., RL95-2, HEC-1A)
-
Complete growth medium
-
This compound acetate (NOMAC)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of NOMAC (e.g., 30 µM and 100 µM) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for assessing the impact of this compound acetate on the expression levels of specific proteins, such as SUFU, Wnt7a, and components of the mTOR pathway.
Materials:
-
Selected cancer cell line (e.g., RL95-2)
-
Complete growth medium
-
This compound acetate (NOMAC)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SUFU, anti-Wnt7a, anti-phospho-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed and treat cells with NOMAC as described in previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: General experimental workflow for in vitro analysis of this compound acetate effects.
Caption: Signaling pathways modulated by this compound acetate in endometrial cancer cells.
References
Application Notes and Protocols for Nomegestrol Acetate Administration in Rat Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nomegestrol acetate (NOMAC) in preclinical rat models of endometriosis. The included protocols and data are synthesized from published research to guide the design and execution of studies evaluating the efficacy and mechanism of action of NOMAC in treating this gynecological condition.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity. Progestins, such as this compound acetate, are a cornerstone of medical management for endometriosis.[1][2] NOMAC, a potent and highly selective progestogen, exerts its effects by binding to progesterone receptors (PRs), mimicking the action of natural progesterone.[3] This leads to the decidualization and subsequent atrophy of endometrial tissue. In the context of endometriosis, NOMAC is thought to inhibit the growth of ectopic lesions, reduce inflammation, and alleviate pain.[1][2] Rat models of surgically induced endometriosis are well-established and widely used to investigate the pathophysiology of the disease and to evaluate novel therapeutic agents like NOMAC.
Experimental Protocols
I. Induction of Endometriosis in Sprague-Dawley Rats
This protocol describes the surgical auto-transplantation of uterine tissue to induce the formation of endometriotic lesions.
Materials:
-
Adult female Sprague-Dawley rats (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
Suture material (e.g., 6-0 Prolene)
-
Phosphate-buffered saline (PBS) or Dulbecco's Modified Eagle Medium (DMEM)
-
Ophthalmic ointment
-
Analgesics (e.g., buprenorphine, carprofen)
Procedure:
-
Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia. Apply ophthalmic ointment to the eyes to prevent drying. Shave the abdominal area and disinfect the surgical site with alternating scrubs of an antiseptic solution (e.g., chlorhexidine) and 70% ethanol.
-
Uterine Horn Excision: Make a midline laparotomy incision to expose the abdominal cavity. Gently locate and exteriorize one uterine horn. Ligate the horn at the utero-tubal junction and the utero-cervical junction. Excise the uterine horn between the ligatures and place it in a sterile petri dish containing PBS or DMEM.
-
Endometrial Tissue Preparation: Longitudinally open the excised uterine horn to expose the endometrium. Create small, full-thickness uterine tissue fragments (approximately 4-5 mm²) using a biopsy punch or a sterile scalpel.
-
Autotransplantation: Suture the endometrial tissue fragments to the peritoneal wall or the intestinal mesentery. The epithelial side of the endometrium should face the peritoneal cavity.
-
Closure and Recovery: Close the abdominal wall and skin with sutures or wound clips. Administer analgesics post-operatively and monitor the animal during recovery. Allow several weeks for the endometriotic lesions to establish and grow.
II. Preparation of this compound Acetate-Loaded Microspheres
This protocol outlines a general method for encapsulating NOMAC into biodegradable microspheres for sustained drug delivery, based on the emulsion-solvent evaporation technique.
Materials:
-
This compound acetate (NOMAC)
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution with a surfactant/emulsifier (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of NOMAC and the biodegradable polymer in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution while homogenizing or sonicating at high speed to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the solidification of the microspheres.
-
Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash them several times with distilled water to remove the surfactant.
-
Drying: Freeze-dry (lyophilize) the microspheres to obtain a fine powder.
-
Characterization: Characterize the microspheres for size, morphology, drug loading, and in vitro release profile.
III. Administration of this compound Acetate in the Rat Model
Drug Formulation and Dosing:
-
NOMAC can be administered through various routes, including oral gavage, subcutaneous injection, or as a sustained-release formulation like microspheres.
-
For microspheres, they are typically suspended in a sterile vehicle (e.g., saline with a suspending agent) and injected subcutaneously.
-
The dosage of NOMAC should be determined based on previous studies and the specific research question. A study using NOMAC-loaded microspheres in rats used doses ranging from 27 to 800 mg/kg body weight, administered in two subcutaneous injections 10 days apart.
Treatment and Monitoring:
-
After the establishment of endometriotic lesions, randomize the rats into control and treatment groups.
-
Administer NOMAC or the vehicle control according to the predetermined schedule.
-
Monitor the animals for any adverse effects throughout the treatment period.
-
At the end of the study, euthanize the animals and collect the endometriotic lesions, blood samples, and other relevant tissues for analysis.
IV. Evaluation of Treatment Efficacy
1. Lesion Size Measurement:
-
Excise the endometriotic lesions and measure their volume (e.g., using the formula: Volume = 0.5 x length x width²).
2. Histological Analysis:
-
Fix the lesions in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E) to confirm the presence of endometrial glands and stroma.
3. Biomarker Analysis:
-
Serum Hormone Levels: Measure serum concentrations of hormones like estradiol and progesterone using ELISA kits.
-
Apoptotic Proteins: Analyze the expression of key apoptotic proteins in the lesion tissue using techniques like Western blotting or immunohistochemistry for Bcl-2, Bax, caspase-3, and caspase-9.
-
Inflammatory Markers: Assess the levels of inflammatory markers in the peritoneal fluid or lesion tissue.
Quantitative Data Summary
The following tables summarize quantitative data from a representative study evaluating the effects of this compound acetate-loaded microspheres (NOMAC-MS) in a rat model of endometriosis.
Table 1: Effect of NOMAC-MS on Endometriotic Lesion Volume
| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SD |
| Control (Empty MS) | - | Data not specified |
| NOMAC-MS (Low) | 27 | Significantly reduced vs. Control |
| NOMAC-MS (Medium) | 135 | Significantly reduced vs. Control |
| NOMAC-MS (High) | 800 | Significantly reduced vs. Control |
Table 2: Effect of NOMAC-MS on Serum Hormone and Other Biomarkers
| Parameter | Control Group | NOMAC-MS (High Dose) |
| Estradiol | Baseline | Decreased |
| Progesterone | Baseline | Decreased |
| Endometrial Antibody | Baseline | Reduced |
| Estrogen Receptor Alpha | Baseline | Decreased |
Table 3: Effect of NOMAC-MS on Apoptotic Protein Expression in Lesions
| Protein | Control Group | NOMAC-MS (High Dose) |
| Bcl-2/Bax ratio | Baseline | Reduced |
| Caspase-3 | Baseline | Increased |
| Caspase-9 | Baseline | Increased |
Visualizations
Experimental Workflow
Proposed Signaling Pathway of this compound Acetate in Endometriosis
References
Application Notes and Protocols for Nomegestrol Acetate Transactivation Assay in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomegestrol acetate (NOMAC) is a potent, orally active synthetic progestogen, structurally derived from 19-norprogesterone.[1] It is a highly selective agonist for the progesterone receptor (PR), exhibiting strong progestogenic and anti-estrogenic effects.[1] Unlike many older progestogens, NOMAC has a favorable safety profile with minimal affinity for other steroid receptors, such as androgen, glucocorticoid, and mineralocorticoid receptors.[1][2] This high selectivity reduces the risk of off-target side effects.[3] Understanding the potency and selectivity of NOMAC is crucial for its application in hormonal contraception and hormone replacement therapy.
A transactivation assay is a cell-based method used to quantify the ability of a ligand, such as this compound acetate, to activate a specific nuclear receptor, in this case, the progesterone receptor. This assay typically involves the use of a host cell line, like Chinese Hamster Ovary (CHO) cells, which are co-transfected with two key plasmids: an expression vector for the human progesterone receptor and a reporter vector containing a progesterone-responsive promoter driving the expression of a reporter gene, commonly luciferase. Upon binding of this compound acetate to the progesterone receptor, the receptor-ligand complex translocates to the nucleus, binds to the responsive elements on the reporter plasmid, and initiates the transcription of the luciferase gene. The resulting luminescence is proportional to the activation of the progesterone receptor.
This document provides a detailed protocol for performing a progesterone receptor transactivation assay using this compound acetate in CHO cells, including cell culture, transfection, and data analysis.
Signaling Pathway of this compound Acetate
This compound acetate, as a progesterone receptor agonist, initiates a signaling cascade that leads to the modulation of gene expression. The key steps are the binding of this compound acetate to the progesterone receptor in the cytoplasm, followed by the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter region of target genes, leading to the recruitment of co-activators and the initiation of transcription.
Caption: Signaling pathway of this compound acetate.
Experimental Workflow
The overall experimental workflow for the transactivation assay is a multi-day process that begins with the seeding of CHO cells, followed by transfection with the appropriate plasmids, treatment with this compound acetate, and finally, measurement of the reporter gene activity.
Caption: Experimental workflow for the transactivation assay.
Quantitative Data Summary
The following tables summarize the expected quantitative data from a transactivation assay with this compound acetate and other progestogens in CHO cells.
Table 1: Agonistic Activity of Progestogens on the Progesterone Receptor (PR-B) in CHO cells
| Compound | EC50 (nM) | Max Fold Induction (vs. Vehicle) |
| This compound Acetate | 0.1 - 1.0 | 10 - 15 |
| Levonorgestrel | 0.1 - 1.0 | 10 - 15 |
| Progesterone | 1.0 - 10 | 8 - 12 |
| Drospirenone | 10 - 50 | 5 - 8 |
| Dienogest | > 50 | 3 - 6 |
Note: The agonistic potency ranking for the progesterone receptor B (PRB) is levonorgestrel = this compound acetate >> progesterone > drospirenone > dienogest. No antagonistic activity at the PRB was observed for these compounds.
Table 2: Anti-androgenic Activity of Progestogens in CHO cells
| Compound | IC50 (nM) |
| Levonorgestrel | 10 - 50 |
| This compound Acetate | 50 - 200 |
| Progesterone | 200 - 500 |
| Dienogest | > 500 |
| Drospirenone | > 1000 |
Note: The anti-androgenic potency ranking is levonorgestrel >> this compound acetate > progesterone > dienogest > drospirenone.
Table 3: Activity of Progestogens on Other Steroid Receptors in CHO cells
| Compound | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound Acetate | No Activity | No Activity | No Activity | No Activity |
| Levonorgestrel | No Activity | No Activity | No Activity | Anti-MR Activity |
| Progesterone | No Activity | No Activity | No Activity | Anti-MR Activity |
| Drospirenone | No Activity | No Activity | No Activity | Anti-MR Activity |
| Dienogest | No Activity | No Activity | No Activity | No Activity |
Note: All tested progestogens were devoid of activity at the estrogen receptors (ERα and ERβ) and the glucocorticoid receptor (GR). Only progesterone, drospirenone, and levonorgestrel showed anti-mineralocorticoid (anti-MR) activity.
Experimental Protocols
Materials and Reagents
-
CHO-K1 cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ LTX Reagent with PLUS™ Reagent
-
Human Progesterone Receptor B (PR-B) expression plasmid
-
Progesterone Response Element (PRE)-driven luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector)
-
Renilla luciferase control plasmid (for dual-luciferase assay)
-
This compound acetate
-
Progesterone (as a positive control)
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates (white, clear-bottom for luminescence reading)
-
Luminometer
Cell Culture and Seeding
-
Culture CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
The day before transfection, trypsinize and count the cells.
-
Seed 4 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight to allow cells to attach and reach 50-80% confluency on the day of transfection.
Transient Transfection
This protocol is for a 96-well format and uses Lipofectamine™ LTX.
-
For each well, prepare the DNA-PLUS™ Reagent mixture:
-
Dilute 0.1 µg of the PR-B expression plasmid and 0.1 µg of the PRE-luciferase reporter plasmid (and 0.01 µg of Renilla luciferase control plasmid if performing a dual-luciferase assay) in 25 µL of Opti-MEM I medium.
-
Add 0.25 µL of PLUS™ Reagent, mix gently, and incubate for 5-15 minutes at room temperature.
-
-
For each well, dilute 0.25-0.5 µL of Lipofectamine™ LTX Reagent in 25 µL of Opti-MEM I medium.
-
Combine the diluted DNA-PLUS™ Reagent mixture with the diluted Lipofectamine™ LTX Reagent, mix gently, and incubate for 25-30 minutes at room temperature to allow for complex formation.
-
Add 50 µL of the DNA-lipid complex to each well containing cells in 100 µL of complete growth medium.
-
Mix gently by rocking the plate.
-
Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.
Ligand Treatment
-
After the transfection period, remove the medium containing the transfection complexes.
-
Replace with 100 µL of fresh, serum-free or charcoal-stripped serum medium containing various concentrations of this compound acetate or the vehicle control (e.g., 0.1% DMSO). It is recommended to perform a serial dilution to generate a dose-response curve.
-
Incubate the cells for an additional 24 hours at 37°C.
Luciferase Assay (Dual-Luciferase® Reporter Assay System)
-
Equilibrate the 96-well plate and the Luciferase Assay Reagent II (LAR II) to room temperature.
-
Remove the medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 100 µL of LAR II to each well.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
Data Analysis
-
Normalize the data: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Calculate Fold Induction: Divide the normalized luciferase activity of the this compound acetate-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Generate Dose-Response Curves: Plot the fold induction as a function of the logarithm of the this compound acetate concentration.
-
Determine EC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of this compound acetate that produces 50% of the maximum response.
Conclusion
The transactivation assay in CHO cells is a robust and sensitive method for characterizing the progestogenic activity of compounds like this compound acetate. This protocol provides a detailed framework for researchers to assess the potency and selectivity of this compound acetate and other progestogens, contributing to a better understanding of their pharmacological profiles for drug development and therapeutic applications. The high selectivity of this compound acetate for the progesterone receptor, as demonstrated by such assays, underscores its favorable clinical profile.
References
- 1. This compound acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
Pioneering Drug Delivery Systems for Nomegestrol Acetate: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for women's health and contraceptive technology, detailed application notes and protocols have been developed for novel drug delivery systems of nomegestrol acetate. These comprehensive guidelines are designed to assist researchers, scientists, and drug development professionals in advancing the formulation and application of this potent progestin.
This compound acetate, a highly selective progestogen, is a cornerstone of modern hormonal contraception and therapy.[1][2][3] The development of advanced delivery systems aims to enhance its therapeutic efficacy, improve patient compliance, and reduce side effects. The following notes detail the formulation and characterization of subcutaneous implants, biodegradable microspheres, vaginal rings, in-situ forming gels, and transdermal patches for the sustained and controlled release of this compound acetate.
I. Subcutaneous Implants: Long-Term, Reversible Contraception
Subcutaneous implants offer a long-acting, reversible contraceptive option, providing a consistent release of this compound acetate over an extended period. The "Uniplant," a single silastic capsule implant, has been a subject of extensive research.[4]
Quantitative Data Summary: Subcutaneous Implants
| Parameter | Value | Reference |
| Implant Material | Silastic (Silicone) | [4] |
| Drug Loading | 38 mg or 55 mg | |
| Release Rate | 75-100 µ g/day | |
| Duration of Action | 1 year |
Experimental Protocol: Fabrication of Silicone-Based Implants
This protocol outlines the fabrication of a monolithic-type silicone implant.
Materials:
-
This compound acetate micronized powder
-
Medical-grade silicone elastomer kit (e.g., polydimethylsiloxane - PDMS)
-
Hexane (or other suitable solvent)
-
Molding apparatus (e.g., stainless steel mold)
-
Curing oven
Procedure:
-
Drug Dispersion: Disperse the desired amount of micronized this compound acetate in a minimal amount of hexane.
-
Silicone Mixing: In a separate container, thoroughly mix the silicone elastomer base and curing agent according to the manufacturer's instructions.
-
Incorporation of Drug: Gradually add the drug dispersion to the silicone mixture while continuously mixing to ensure a homogenous distribution.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Molding: Carefully pour the degassed mixture into the implant mold, avoiding the introduction of air.
-
Curing: Transfer the mold to a curing oven and cure at the temperature and duration specified by the silicone manufacturer.
-
Implant Retrieval and Post-Curing: Once cured, carefully remove the implant from the mold. A post-curing step may be performed to ensure complete cross-linking and removal of any volatile byproducts.
Experimental Protocol: In Vitro Release Testing of Implants
Apparatus:
-
USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-Through Cell)
-
Release medium: Phosphate-buffered saline (PBS) pH 7.4, with a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions.
-
Shaking incubator or water bath maintained at 37°C.
Procedure:
-
Place the implant in the dissolution vessel containing the pre-warmed release medium.
-
Agitate the medium at a specified rate (e.g., 50 rpm for paddle apparatus).
-
At predetermined time intervals, withdraw an aliquot of the release medium for analysis.
-
Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the samples for this compound acetate concentration using a validated analytical method such as high-performance liquid chromatography (HPLC).
II. Biodegradable Microspheres: Injectable, Sustained Release
Biodegradable microspheres offer a promising injectable system for the sustained release of this compound acetate, potentially for applications in contraception and the treatment of gynecological disorders.
Quantitative Data Summary: Biodegradable Microspheres
| Parameter | Typical Range | Reference |
| Polymer | PLGA (Poly(lactic-co-glycolic acid)) | |
| Particle Size | 10 - 100 µm | |
| Drug Loading | 5 - 20% (w/w) | |
| Encapsulation Efficiency | 60 - 90% |
Experimental Protocol: Preparation of PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation)
Materials:
-
This compound acetate
-
PLGA (specify lactide:glycolide ratio and molecular weight)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Magnetic stirrer
-
Homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound acetate and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of water and stir at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash them several times with deionized water to remove residual PVA and un-encapsulated drug.
-
Drying: Lyophilize or air-dry the microspheres to obtain a free-flowing powder.
Experimental Protocol: Characterization of Microspheres
-
Particle Size and Morphology: Analyze using laser diffraction and scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known weight of microspheres in a suitable solvent and quantify the drug content using HPLC.
-
In Vitro Release: Similar to the implant protocol, using a sample-and-separate method or a dialysis method.
III. Vaginal Rings: User-Controlled, Local and Systemic Delivery
Vaginal rings provide a discreet and user-controlled method for the sustained release of this compound acetate, offering both local and systemic therapeutic effects.
Quantitative Data Summary: Vaginal Rings
| Parameter | Value | Reference |
| Ring Material | Silicone Elastomer | |
| Drug Release (this compound Acetate) | 500 - 900 µ g/day | |
| Combined with | 17β-estradiol (300 µ g/day ) |
Experimental Protocol: Fabrication of Reservoir-Type Vaginal Rings
Materials:
-
This compound acetate
-
Medical-grade silicone tubing
-
Silicone adhesive
-
Mandrel of desired diameter
Procedure:
-
Drug Core Preparation: Mix this compound acetate with a small amount of silicone elastomer to form a drug-loaded core.
-
Extrusion: Extrude the drug-loaded core into a rod of a specific diameter.
-
Co-extrusion/Insertion: Co-extrude a drug-free silicone layer over the drug core or insert the drug core into a pre-formed silicone tube.
-
Ring Formation: Cut the extruded rod to the desired length and join the ends using a silicone adhesive to form a ring.
-
Curing: Cure the ring according to the silicone manufacturer's specifications.
IV. In-Situ Forming Gels: Novel Vaginal Drug Delivery
In-situ forming gels are liquid formulations that transform into a gel upon administration into the vaginal cavity, triggered by physiological conditions such as temperature or pH. This offers the potential for prolonged residence time and sustained drug release.
Experimental Protocol: Preparation of a Thermosensitive In-Situ Gel
Materials:
-
This compound acetate
-
Poloxamer 407 (thermosensitive polymer)
-
Mucoadhesive polymer (e.g., Chitosan, Carbopol)
-
Purified water
-
Cold plate and magnetic stirrer
Procedure:
-
Polymer Dispersion: Slowly add Poloxamer 407 and the mucoadhesive polymer to cold purified water while stirring continuously on a cold plate to prevent gelation.
-
Refrigeration: Store the dispersion at 4°C overnight to ensure complete dissolution of the polymers.
-
Drug Incorporation: Disperse this compound acetate in the cold polymer solution and stir until a homogenous formulation is obtained.
Experimental Protocol: Characterization of In-Situ Gels
-
Gelation Temperature and Time: Determine the temperature at which the sol-to-gel transition occurs.
-
Viscosity and Rheological Properties: Measure the viscosity of the formulation in both sol and gel states.
-
Mucoadhesive Strength: Evaluate the force required to detach the gel from a mucosal tissue model.
-
In Vitro Release: Use a Franz diffusion cell with a semi-permeable membrane to assess drug release from the gelled formulation.
V. Transdermal Patches: Non-Invasive, Systemic Administration
Transdermal patches provide a non-invasive route for the systemic delivery of this compound acetate, bypassing first-pass metabolism.
Experimental Protocol: Formulation of a Matrix-Type Transdermal Patch
Materials:
-
This compound acetate
-
Pressure-sensitive adhesive (e.g., acrylic or silicone-based)
-
Permeation enhancer (e.g., oleic acid, propylene glycol)
-
Backing membrane
-
Release liner
Procedure:
-
Drug-Adhesive Mixture: Dissolve this compound acetate and the permeation enhancer in a suitable solvent. Add this solution to the pressure-sensitive adhesive and mix thoroughly.
-
Casting: Cast the drug-adhesive mixture onto a release liner at a controlled thickness.
-
Drying: Dry the cast film in an oven to remove the solvent.
-
Lamination: Laminate the dried drug-in-adhesive matrix with a backing membrane.
-
Cutting: Cut the laminate into patches of the desired size.
Experimental Protocol: Evaluation of Transdermal Patches
-
Drug Content Uniformity: Assay the drug content in multiple patches to ensure uniformity.
-
Adhesion Properties: Evaluate the peel adhesion, tack, and shear strength of the patches.
-
In Vitro Permeation Studies: Use a Franz diffusion cell with a skin model (e.g., excised human or animal skin) to assess the permeation of this compound acetate through the skin.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: this compound Acetate Signaling Pathway
Caption: Drug Delivery System Development Workflow
These application notes and protocols provide a foundational framework for the development and evaluation of advanced drug delivery systems for this compound acetate. It is anticipated that these resources will accelerate research in this critical area of women's health.
References
Application Notes and Protocols: Nomegestrol Acetate and Estradiol Combination in Contraceptive Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the combined oral contraceptive (COC) containing nomegestrol acetate (NOMAC) and 17β-estradiol (E2). This combination represents a significant development in contraception, being one of the first monophasic pills to use a natural estrogen, estradiol, instead of the more common ethinylestradiol (EE).[1][2][3]
Application Notes
Introduction and Formulation
The combination oral contraceptive consists of 2.5 mg of this compound acetate and 1.5 mg of 17β-estradiol.[4][5] It is formulated as a monophasic 24/4 regimen, which includes 24 active hormonal tablets followed by 4 placebo tablets. NOMAC is a highly selective progestin derived from 19-norprogesterone, while E2 is structurally identical to the estrogen endogenously produced by the ovaries. This formulation aims to provide high contraceptive efficacy while offering a favorable safety and tolerability profile.
Mechanism of Action
The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation, which is achieved through the suppression of gonadotropins.
-
This compound Acetate (NOMAC): As a potent progestin, NOMAC is the main driver of the contraceptive effect. It binds with high affinity to the progesterone receptor, suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action prevents follicular development and the release of an egg.
-
Estradiol (E2): The estradiol component helps to ensure stability of the endometrium, providing better cycle control. It also potentiates the gonadotropin-suppressing activity of NOMAC, contributing to the overall contraceptive efficacy.
Secondary contraceptive mechanisms include thickening the cervical mucus, which hinders sperm penetration, and thinning the uterine lining (endometrium), making it unreceptive to implantation should fertilization occur.
Pharmacology and Pharmacokinetics
NOMAC is rapidly absorbed after oral administration and has a long elimination half-life, which contributes to its sustained contraceptive effect even with occasional missed pills. Estradiol undergoes a significant first-pass metabolism.
Table 1: Pharmacokinetic Parameters of this compound Acetate (NOMAC) and Estradiol (E2)
| Parameter | This compound Acetate (NOMAC) | 17β-Estradiol (E2) |
| Oral Bioavailability | ~63% | ~1% (Extensive first-pass effect) |
| Time to Peak (Tmax) | ~1.5 - 2 hours | Variable |
| Peak Concentration (Cmax) | Single Dose: 7.2 ± 2.0 ng/mL | Single Dose: 253 ± 179 pg/mL |
| Steady State: 12.3 ± 3.5 ng/mL | Steady State: 86.0 ± 51.3 pg/mL | |
| Elimination Half-life (t½) | ~46 hours | Rapid metabolism |
| Protein Binding | ~97% to albumin; does not bind to SHBG | ~37% to SHBG; ~61% to albumin |
| Metabolism | Hepatic Cytochrome P450 (CYP) enzymes | Extensive first-pass metabolism |
| Steady State Achieved | After 5 days of daily dosing | N/A |
Data compiled from single and multiple dose studies in healthy women.
Clinical Efficacy
Two large-scale, Phase III, randomized controlled trials compared the contraceptive efficacy of NOMAC/E2 (2.5 mg/1.5 mg) in a 24/4 regimen against a comparator, drospirenone/ethinylestradiol (DRSP/EE; 3 mg/30 µg) in a 21/7 regimen. The primary efficacy endpoint was the Pearl Index, which measures pregnancies per 100 woman-years of exposure.
Table 2: Contraceptive Efficacy of NOMAC/E2 vs. DRSP/EE in Phase III Clinical Trials (Women 18-35 years)
| Study | Regimen | Pearl Index (Pregnancies per 100 woman-years) | Cumulative Pregnancy Rate (1 year) | Statistical Significance |
| Mansour et al. (Europe/Asia/Australia) | NOMAC/E2 (n=1,142) | 0.38 | 0.33% | Not Statistically Significant vs. Comparator |
| DRSP/EE (n=410) | 0.81 | 0.64% | ||
| Westhoff et al. (Americas) | NOMAC/E2 (n=1,666) | Not Reported | 1.09% | Not Statistically Significant vs. Comparator |
| DRSP/EE (n=554) | Not Reported | 1.75% |
Both studies concluded that NOMAC/E2 is at least as effective as the DRSP/EE comparator for contraception. The pregnancy rates for NOMAC/E2 were numerically lower, though the difference was not statistically significant.
Safety and Tolerability
The NOMAC/E2 combination is generally well-tolerated. Its safety profile is in line with what is expected for a combined oral contraceptive. The most common treatment-related adverse events reported in clinical trials were acne, irregular bleeding, and weight gain.
Table 3: Incidence of Common Treatment-Related Adverse Events (AEs) in a 1-Year Phase III Trial
| Adverse Event | NOMAC/E2 Group | DRSP/EE Group |
| Acne (New or Worsened) | 9.9% - 15.3% | 4.0% - 7.1% |
| Irregular Withdrawal Bleeding | 9.1% - 11.7% | 0.4% - 0.5% |
| Weight Gain | 7.9% - 9.5% | 5.2% - 6.2% |
| Discontinuation due to AEs | ~17.3% - 18.2% | ~10.1% - 10.5% |
Data compiled from two large Phase III trials. Compared to the DRSP/EE group, women using NOMAC/E2 reported a higher incidence of these specific adverse events.
Non-Contraceptive Benefits
-
Bleeding Profile: Users of NOMAC/E2 tend to experience shorter and lighter scheduled withdrawal bleeds compared to users of DRSP/EE. A significantly higher percentage of women on NOMAC/E2 report an absence of withdrawal bleeding.
-
Metabolic Profile: Studies suggest that NOMAC/E2 has minimal effects on hemostatic, metabolic, and endocrine factors.
-
Mood Symptoms: Preliminary studies indicate that NOMAC/E2 may be an effective and well-tolerated option for managing mood symptoms in women with Premenstrual Dysphoric Disorder (PMDD).
Experimental Protocols
Protocol: Phase III Clinical Trial for Contraceptive Efficacy and Safety
Objective: To assess the contraceptive efficacy, cycle control, and safety of NOMAC/E2 (2.5 mg/1.5 mg) compared to an active comparator (e.g., DRSP/EE 3 mg/30 µg) over 13 menstrual cycles.
Methodology:
-
Study Design: A multicenter, randomized, open-label, parallel-group comparative trial.
-
Participant Selection:
-
Inclusion Criteria: Healthy, sexually active women aged 18-50 seeking contraception, with a normal BMI and regular menstrual cycles.
-
Exclusion Criteria: Contraindications to COC use (e.g., history of VTE, certain cancers, uncontrolled hypertension), pregnancy, breastfeeding, use of interacting medications.
-
-
Randomization: Eligible participants are randomized (e.g., in a 3:1 ratio) to receive either NOMAC/E2 or the active comparator.
-
Treatment Regimen:
-
NOMAC/E2 Arm: One active tablet daily for 24 days, followed by one placebo tablet daily for 4 days.
-
Comparator Arm (DRSP/EE): One active tablet daily for 21 days, followed by a 7-day hormone-free interval.
-
-
Data Collection:
-
Participants maintain a daily electronic diary to record pill intake, bleeding/spotting patterns, and any adverse events.
-
Clinic visits are scheduled at screening, baseline, and after cycles 3, 6, 9, and 13 for clinical assessments and safety monitoring.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Pearl Index in the 18-35 age group.
-
Secondary Endpoints: Overall Pearl Index, cumulative pregnancy rates (Life Table analysis), bleeding patterns, cycle control, incidence of adverse events, and reasons for discontinuation.
-
-
Statistical Analysis: Efficacy is analyzed using the Pearl Index and Kaplan-Meier life table analysis. Safety and bleeding pattern data are summarized using descriptive statistics.
References
- 1. This compound acetate/estradiol: in oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changing convention in combination oral contraceptives: estradiol and this compound acetate in a monophasic 24/4 regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acetate-17b-estradiol for oral contraception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of Ovulation Inhibition with Nomegestrol Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship between nomegestrol acetate (NOMAC) and the inhibition of ovulation. The information is compiled from various clinical studies to guide researchers and professionals in the fields of pharmacology, reproductive endocrinology, and contraceptive development.
Introduction
This compound acetate is a potent, selective progestin that effectively suppresses ovulation by acting on the hypothalamic-pituitary-ovarian (HPO) axis.[1][2][3] Understanding the dose-dependent effects of NOMAC on gonadotropins, ovarian hormones, and follicular development is crucial for optimizing its use in contraception and other gynecological applications.
Mechanism of Action: Ovulation Inhibition
This compound acetate's primary mechanism for inhibiting ovulation is through its potent antigonadotropic activity.[1][4] By acting as an agonist at the progesterone receptors in the hypothalamus and pituitary gland, NOMAC suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This disruption of the mid-cycle LH surge is the key event that prevents follicular rupture and the release of an oocyte.
dot digraph "Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovary [label="Ovary", fillcolor="#F1F3F4", fontcolor="#202124"]; NOMAC [label="this compound Acetate\n(NOMAC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LH [label="LH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FSH [label="FSH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Estradiol [label="Estradiol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Progesterone [label="Progesterone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Follicular_Development [label="Follicular Development", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovulation [label="Ovulation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hypothalamus -> Pituitary [label="+ GnRH"]; Pituitary -> Ovary [label="+ LH\n+ FSH"]; Ovary -> Estradiol; Ovary -> Progesterone; Estradiol -> Hypothalamus [label="-"]; Estradiol -> Pituitary [label="-"]; Progesterone -> Hypothalamus [label="-"]; Progesterone -> Pituitary [label="-"]; NOMAC -> Hypothalamus [label="-", style=dashed, color="#EA4335"]; NOMAC -> Pituitary [label="-", style=dashed, color="#EA4335"]; FSH -> Follicular_Development; LH -> Ovulation; Follicular_Development -> Estradiol; } caption: "Signaling pathway of ovulation inhibition by this compound Acetate."
Dose-Response Data
The following tables summarize the quantitative data from key dose-response studies. It is important to note that direct numerical comparisons between studies may be limited due to variations in study design, patient populations, and assay methodologies.
Table 1: Effect of this compound Acetate Monotherapy on Ovulation and Follicular Development
| Dose of NOMAC (mg/day) | Ovulation Inhibition Rate | Effect on Follicular Development | Reference |
| 1.25 | 100% | Follicle growth permitted | |
| 2.5 | 100% | Follicle development suppressed | |
| 5.0 | 100% | Follicle development suppressed |
Table 2: Hormonal Effects of this compound Acetate Monotherapy
| Dose of NOMAC (mg/day) | Effect on LH | Effect on FSH | Effect on Estradiol (E2) | Effect on Progesterone | Reference |
| 1.25 | Uniformly depressed | Decreased secretion | Reached levels similar to control follicular phase | Uniformly depressed | |
| 2.5 | Uniformly depressed | High values | Remained low | Uniformly depressed | |
| 5.0 | Uniformly depressed | High values | Remained low | Uniformly depressed |
Table 3: Hormonal Effects of this compound Acetate in Combination with 1.5 mg Estradiol
| Dose of NOMAC (mg/day) | Effect on LH | Effect on FSH | Effect on Estradiol (E2) | Effect on Progesterone | Reference |
| 0.625 | Suppressed | Suppressed | Higher than 2.5mg NOMAC alone | Suppressed | |
| 1.25 | Suppressed | Suppressed | Inversely correlated with NOMAC dose | Suppressed | |
| 2.5 | Decreased | Decreased | Increased compared to NOMAC alone | Suppressed |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited clinical trials. For specific details, it is imperative to consult the full-text publications of the original studies.
Protocol 1: Assessment of Ovulation Inhibition
Objective: To determine the efficacy of different doses of this compound acetate in inhibiting ovulation.
Study Population: Healthy, regularly menstruating women aged 18-35 years with a history of ovulatory cycles.
Workflow:
dot digraph "Ovulation_Inhibition_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Screening [label="Screening &\nBaseline Cycles (1-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment Cycle:\nDaily NOMAC Administration\n(e.g., Days 5-25)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Hormone & Ultrasound\nMonitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nOvulation Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Screening -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Analysis; } caption: "Experimental workflow for assessing ovulation inhibition."
Procedure:
-
Screening and Baseline: Participants undergo initial screening, including medical history, physical examination, and confirmation of ovulatory cycles for 1-2 baseline cycles.
-
Randomization: Eligible subjects are randomized to receive different daily doses of this compound acetate (e.g., 1.25 mg, 2.5 mg, 5 mg) or placebo.
-
Treatment: The investigational drug is administered for a specified period, typically from day 5 to day 25 of the menstrual cycle.
-
Monitoring:
-
Hormone Assays: Daily blood samples are collected from day 5 to day 25 for the analysis of LH, FSH, estradiol, and progesterone concentrations.
-
Ultrasonography: Transvaginal ultrasonography is performed regularly (e.g., every 2-3 days) to monitor follicular development and endometrial thickness.
-
-
Assessment of Ovulation: Ovulation is considered inhibited if there is an absence of a mid-cycle LH surge and serum progesterone levels remain consistently low (e.g., <3 ng/mL).
Protocol 2: Hormone Analysis
Objective: To quantify serum concentrations of LH, FSH, estradiol, and progesterone.
Methodology: Radioimmunoassay (RIA) is a commonly cited method in older studies. More recent studies may utilize chemiluminescence immunoassays (CIA) or other highly sensitive and specific methods.
Generalized RIA Procedure:
-
Sample Collection: Collect whole blood in appropriate tubes and separate serum by centrifugation. Store serum samples at -20°C or lower until analysis.
-
Assay Principle: Competitive binding immunoassay where a fixed amount of radiolabeled hormone competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody.
-
Procedure: a. Pipette standards, controls, and patient samples into labeled tubes. b. Add the specific antibody to all tubes. c. Add the radiolabeled hormone (tracer) to all tubes. d. Incubate to allow for antigen-antibody binding. e. Add a precipitating agent to separate the antibody-bound hormone from the free hormone. f. Centrifuge and decant the supernatant. g. Measure the radioactivity of the precipitate in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the hormone concentrations in the patient samples by interpolating their radioactivity values from the standard curve.
Protocol 3: Ultrasonographic Monitoring of Follicular Development
Objective: To visually assess the effect of this compound acetate on follicular growth.
Methodology: Transvaginal ultrasonography.
Procedure:
-
Baseline Scan: Perform a baseline scan in the early follicular phase (e.g., day 3-5) to assess the antral follicle count and rule out any existing ovarian cysts.
-
Serial Scans: Conduct serial scans every 2-3 days starting from approximately day 8 of the cycle.
-
Measurements:
-
Measure the diameter of all visible follicles in two or three dimensions.
-
Identify the dominant follicle (the largest follicle).
-
Measure the endometrial thickness and assess its pattern.
-
-
Assessment of Follicular Suppression: Follicular development is considered suppressed if the maximum follicular diameter does not exceed a predefined threshold (e.g., 10-13 mm) and no dominant follicle develops.
Conclusion
The available data clearly demonstrate a dose-dependent effect of this compound acetate on the inhibition of ovulation. A daily dose of 1.25 mg is sufficient to inhibit ovulation, while higher doses of 2.5 mg and 5 mg also suppress follicular development. These findings are critical for the development of effective and well-tolerated contraceptive regimens. The provided protocols offer a foundational framework for designing and conducting further research in this area. Researchers are strongly encouraged to consult the original full-text publications for detailed methodologies and to adapt these protocols to their specific research questions and available resources.
Disclaimer: The quantitative data presented in the tables are based on summaries from available scientific literature. For precise values and statistical analyses, please refer to the original research articles. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions.
References
- 1. Inhibition of ovulation by administration of estetrol in combination with drospirenone or levonorgestrel: Results of a phase II dose-finding pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound acetate, a new 19-nor-progesterone derivative, on pituitary-ovarian function in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a monophasic combined oral contraceptive containing this compound acetate and 17 beta-oestradiol on ovarian function in comparison to a monophasic combined oral contraceptive containing drospirenone and ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nomegestrol Acetate in Endometrial Disorder Research
Introduction
Nomegestrol acetate (NOMAC) is a fourth-generation, highly selective synthetic progestogen.[1][2] Structurally derived from 19-norprogesterone, it is designed for specific and potent binding to the progesterone receptor (PR), exhibiting strong antiestrogenic, antigonadotropic, and partial antiandrogenic activities with a notable lack of androgenic or glucocorticoid effects.[1][3] These properties make NOMAC a valuable agent in gynecological therapies and a significant tool for researchers investigating the pathophysiology and treatment of endometrial disorders, including endometrial cancer, endometriosis, and endometrial hyperplasia.[4] Its mechanism involves mimicking natural progesterone, which modulates the endometrium by maintaining a secretory state, thereby reducing the potential for excessive growth.
Mechanism of Action
This compound acetate primarily exerts its effects by binding to progesterone receptors in target tissues such as the uterus, brain, and breasts. This interaction triggers a cascade of cellular responses that emulate those of endogenous progesterone. The key mechanisms relevant to endometrial disorders include:
-
Antigonadotropic Effect: NOMAC suppresses the release of gonadotropins (LH and FSH) from the pituitary gland, which in turn inhibits ovulation and follicular development. At dosages of 2.5 or 5 mg/day, both ovulation and follicle development are suppressed.
-
Anti-estrogenic Effect on the Endometrium: It directly counteracts the proliferative effects of estrogen on the uterine lining, inducing a secretory transformation and leading to endometrial thinning and atrophy. This is crucial for managing conditions like endometrial hyperplasia and preparing the endometrium for surgical procedures.
-
Modulation of Cervical Mucus: It increases the viscosity of cervical mucus, creating a barrier to sperm penetration, which contributes to its contraceptive effect.
Key Signaling Pathways in Endometrial Cancer
Research indicates that NOMAC's anti-proliferative effects in endometrial cancer may be mediated through specific signaling pathways.
-
Hedgehog (Hh) Signaling Pathway: In studies using RL95-2 human endometrial cancer cells, NOMAC was found to upregulate the expression of the Suppressor of Fused Homolog (SUFU), a key inhibitor of the Hedgehog signaling pathway. By enhancing SUFU, NOMAC can suppress this pathway, which is known to control cell proliferation and survival, thereby inhibiting tumor growth.
-
PI3K/AKT/mTOR Pathway: Progestins are known to regulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. The combination of NOMAC with metformin has been shown to enhance the suppression of endometrial cancer cell growth, an effect that may be correlated with the downregulation of mTOR activity.
Data on the Application of this compound Acetate
Quantitative data from preclinical and clinical studies demonstrate the efficacy of NOMAC across various endometrial disorders.
Table 1: In Vitro Efficacy of NOMAC on Endometrial Cancer Cell Lines
| Cell Line | Treatment | Duration | Assay | Result | Reference |
|---|---|---|---|---|---|
| RL95-2, HEC-1A, KLE | NOMAC (1-100 μM) | 48 h | CCK-8 (Viability) | Concentration-dependent inhibition in RL95-2 & HEC-1A cells |
| RL95-2 | NOMAC (20 μmol/L) | 48 h | EdU Incorporation | Significant inhibition of new DNA synthesis | |
Table 2: In Vivo Efficacy of NOMAC in Animal Models
| Disorder Model | Animal | Treatment | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Endometrial Cancer | RL95-2 Xenograft Mice | NOMAC (50, 100, 200 mg/kg) | 28 days | Tumor growth inhibition of 24.7%, 47.0%, and 58.1% respectively |
| Endometriosis | Rat (Endometrial Autografts) | NOMAC-MS (27-800 mg/kg) | 21 days | Significant reduction in endometrial autograft volume; Decreased serum estradiol | |
Table 3: Clinical Efficacy of NOMAC in Endometrial Disorders
| Disorder | Study Population | Treatment Regimen | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Endometriosis | 39 women | E2V/NOMAC | 6 months | Significant reduction in pain scores and mean size of ovarian endometriomas | |
| Endometriosis | 99 women | 2.5 mg NOMAC / 1.5 mg E2 | 12 months | Significant improvement in chronic pelvic pain (VAS score) | |
| Endometrial Preparation | 43 women | 5 mg/day NOMAC | 14 days | Endometrial thickness reduced to 3.9 mm (vs. 6.2 mm with placebo) |
| Menstrual Disorders | 24 women | 5 mg/day NOMAC | 3 cycles (10 days/cycle) | High efficacy in reducing menstrual loss and regulating cycles | |
Experimental Protocols
Protocol 4.1: In Vitro Proliferation Assay for Endometrial Cancer Cells
This protocol details the assessment of NOMAC's effect on the proliferation of endometrial cancer cells using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.
1. Materials:
-
Endometrial cancer cell lines (e.g., RL95-2)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound Acetate (NOMAC) stock solution (in DMSO)
-
DMSO (vehicle control)
-
EdU Assay Kit (e.g., from Beyotime)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde
-
Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
2. Procedure:
-
Cell Seeding: Seed RL95-2 cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of NOMAC (e.g., 20 μmol/L) or an equivalent volume of DMSO for the control group.
-
Incubation: Incubate the cells for 48 hours.
-
EdU Labeling: Add EdU solution to each well at a final concentration of 10 μM and incubate for an additional 2 hours.
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
-
EdU Staining:
-
Wash cells with PBS.
-
Add the click-reaction cocktail (as per the manufacturer's instructions) to each well and incubate for 30 minutes in the dark.
-
-
Nuclear Staining: Wash the cells and counterstain the nuclei with Hoechst stain for 10 minutes.
-
Imaging: Wash the cells again and capture images using a fluorescence microscope. EdU-positive cells (representing proliferating cells) will show green fluorescence, while all cell nuclei will show blue fluorescence.
-
Analysis: Quantify the proliferation rate by calculating the ratio of EdU-positive cells to the total number of cells (Hoechst-stained).
Protocol 4.2: In Vivo Xenograft Model for Endometrial Cancer
This protocol describes the establishment of a nude mouse xenograft model to evaluate the in vivo efficacy of NOMAC.
1. Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
RL95-2 endometrial cancer cells
-
Matrigel
-
This compound Acetate (for oral gavage or subcutaneous injection)
-
Vehicle control solution
-
Calipers for tumor measurement
2. Procedure:
-
Cell Preparation: Harvest RL95-2 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 μL of the cell suspension (2x10⁶ cells) into the right flank of each nude mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable volume (e.g., 100 mm³), randomly assign the mice to treatment and control groups.
-
Treatment Administration:
-
Treatment Groups: Administer NOMAC daily via oral gavage at specified doses (e.g., 50, 100, 200 mg/kg).
-
Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Monitoring:
-
Measure the tumor dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Termination: After a predefined period (e.g., 28 days), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot). Calculate the tumor growth inhibition rate for each treatment group compared to the control.
Protocol 4.3: In Vivo Rat Model for Endometriosis
This protocol outlines the surgical induction of endometriosis in a rat model to study the therapeutic effects of NOMAC.
1. Materials:
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Surgical instruments
-
Anesthetics (e.g., ketamine/xylazine)
-
Suture materials
-
NOMAC-loaded biodegradable microspheres (NOMAC-MS) or other formulation
-
Empty microspheres (placebo control)
2. Procedure:
-
Surgical Induction:
-
Anesthetize a donor rat and perform a laparotomy to expose the uterus.
-
Excise one uterine horn and place it in sterile saline.
-
Cut the uterine horn into small fragments (e.g., 2x2 mm).
-
Anesthetize a recipient rat. Make a small incision in the abdominal wall.
-
Suture four endometrial tissue fragments to the peritoneum near the mesenteric artery.
-
Close the incision in layers.
-
-
Post-operative Recovery: Allow the rats to recover for a period (e.g., 21 days) to allow the endometriotic lesions to establish and grow.
-
Treatment:
-
Randomly divide the rats into control and treatment groups.
-
Administer treatment via subcutaneous injection.
-
Treatment Group: Inject NOMAC-MS at the desired dose (e.g., 27-800 mg/kg).
-
Control Group: Inject empty microspheres.
-
-
Administer a second injection after a set interval (e.g., 10 days).
-
-
Study Termination: Euthanize the rats 21 days after the first injection.
-
Analysis:
-
Perform a laparotomy to expose the endometriotic implants.
-
Measure the volume of each lesion.
-
Collect blood samples for serum analysis (e.g., estradiol, progesterone levels).
-
Excise the lesions for histological examination or protein analysis (e.g., Bcl-2, Bax, caspases to assess apoptosis).
-
References
Application Notes & Protocols for Creating Biodegradable Microspheres for Nomegestrol Acetate Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biodegradable microspheres are a well-established platform for the controlled and sustained release of therapeutic agents. This document provides detailed application notes and protocols for the fabrication of biodegradable microspheres loaded with nomegestrol acetate, a synthetic progestin, using the oil-in-water (O/W) single emulsion-solvent evaporation technique. Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biocompatible and biodegradable polymer, is highlighted as the matrix material due to its tunable degradation rate and release characteristics.[1][2][3] These notes are intended to guide researchers through the process of formulation, characterization, and in vitro evaluation of this compound acetate-loaded microspheres.
Key Materials and Equipment
| Materials | Equipment |
| This compound Acetate | Homogenizer (e.g., rotor-stator) |
| Poly(lactic-co-glycolic acid) (PLGA) (various molecular weights and lactide:glycolide ratios) | Magnetic stirrer with heating plate |
| Dichloromethane (DCM) or Ethyl Acetate (EA) (Organic Solvent) | Optical Microscope |
| Poly(vinyl alcohol) (PVA) (Emulsifier/Stabilizer) | Scanning Electron Microscope (SEM) |
| Deionized Water | Particle Size Analyzer |
| Phosphate Buffered Saline (PBS) (for release studies) | High-Performance Liquid Chromatography (HPLC) system |
| --- | Freeze-dryer (Lyophilizer) |
Experimental Protocols
Protocol 1: Fabrication of this compound Acetate-Loaded PLGA Microspheres via Single Emulsion-Solvent Evaporation
This protocol details the oil-in-water (O/W) single emulsion-solvent evaporation method, a robust and widely used technique for encapsulating lipophilic drugs like this compound acetate.[4][5]
1. Preparation of the Organic Phase (Oil Phase): a. Dissolve a specific amount of PLGA polymer in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to achieve the desired polymer concentration (e.g., 5-20% w/v). b. Once the polymer is fully dissolved, add the desired amount of this compound acetate to the polymer solution and mix until it is completely dissolved. The drug-to-polymer ratio can be varied to achieve different drug loading capacities.
2. Preparation of the Aqueous Phase (Water Phase): a. Prepare an aqueous solution of a stabilizer, typically poly(vinyl alcohol) (PVA), at a concentration of 0.5-5% w/v in deionized water. The PVA concentration influences the stability of the emulsion and the final particle size of the microspheres.
3. Emulsification: a. Add the organic phase to the aqueous phase at a defined ratio (e.g., 1:10 v/v). b. Immediately homogenize the mixture at a high speed (e.g., 5,000-15,000 rpm) for a short duration (e.g., 1-5 minutes) to form a stable oil-in-water emulsion. The stirring speed is a critical parameter that affects the microsphere size.
4. Solvent Evaporation: a. Transfer the emulsion to a larger volume of deionized water and stir continuously at a moderate speed (e.g., 200-500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate. This process leads to the hardening of the microspheres.
5. Collection and Washing: a. Collect the hardened microspheres by filtration or centrifugation. b. Wash the collected microspheres several times with deionized water to remove residual PVA and any unencapsulated drug.
6. Drying: a. Freeze-dry (lyophilize) the washed microspheres for 24-48 hours to remove residual water and obtain a free-flowing powder. b. Store the dried microspheres in a desiccator at a low temperature (e.g., 4°C) until further analysis.
Protocol 2: Characterization of this compound Acetate Microspheres
1. Particle Size and Morphology Analysis: a. Determine the particle size distribution of the microspheres using a laser diffraction particle size analyzer. b. Visualize the surface morphology and shape of the microspheres using a Scanning Electron Microscope (SEM). Samples should be sputter-coated with gold prior to imaging.
2. Drug Loading and Encapsulation Efficiency: a. Accurately weigh a small amount of microspheres (e.g., 10 mg). b. Dissolve the microspheres in a suitable solvent (e.g., dichloromethane) and then extract the drug into a known volume of an appropriate solvent (e.g., acetonitrile). c. Quantify the amount of this compound acetate using a validated HPLC method. d. Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
- DL (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
- EE (%) = (Actual drug loading / Theoretical drug loading) x 100
3. In Vitro Drug Release Study: a. Suspend a known amount of this compound acetate-loaded microspheres in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) in a vial. b. Place the vials in a shaking water bath maintained at 37°C. c. At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. d. Analyze the concentration of this compound acetate in the collected samples using HPLC. e. Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Data Presentation
Table 1: Influence of Process Parameters on Microsphere Characteristics
| Formulation Code | PLGA Concentration (% w/v) | Drug:Polymer Ratio | PVA Concentration (% w/v) | Homogenization Speed (rpm) | Mean Particle Size (µm) | Encapsulation Efficiency (%) |
| NGM-01 | 5 | 1:10 | 1 | 5,000 | 150 ± 15.2 | 75 ± 5.8 |
| NGM-02 | 10 | 1:10 | 1 | 5,000 | 120 ± 12.5 | 85 ± 4.2 |
| NGM-03 | 10 | 1:5 | 1 | 5,000 | 125 ± 13.1 | 82 ± 3.9 |
| NGM-04 | 10 | 1:10 | 0.5 | 5,000 | 140 ± 14.8 | 88 ± 4.5 |
| NGM-05 | 10 | 1:10 | 1 | 10,000 | 80 ± 9.7 | 83 ± 5.1 |
Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.
Table 2: In Vitro Release Profile of this compound Acetate from PLGA Microspheres
| Time (Days) | Cumulative Release (%) - Formulation NGM-02 | Cumulative Release (%) - Formulation NGM-05 |
| 1 | 15.2 ± 2.1 | 25.8 ± 3.4 |
| 7 | 35.6 ± 3.5 | 55.2 ± 4.1 |
| 14 | 58.9 ± 4.2 | 78.9 ± 5.3 |
| 21 | 75.4 ± 5.1 | 92.1 ± 4.8 |
| 28 | 88.7 ± 4.9 | 98.5 ± 3.9 |
Note: The data presented in this table are illustrative and demonstrate the effect of particle size on the release rate.
Visualizations
Caption: Experimental workflow for microsphere fabrication and characterization.
Caption: Drug release mechanism from biodegradable PLGA microspheres.
References
- 1. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 3. Biodegradable microspheres in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Determination of Nomegestrol Acetate in Human Plasma using HPLC-Based Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nomegestrol acetate (NOMAC) is a potent, highly selective progestogen used in hormonal contraceptives. Accurate quantification of NOMAC in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for the determination of this compound acetate in human plasma, with a primary focus on a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Method 1: UPLC-MS/MS for Simultaneous Determination of this compound Acetate and Estradiol
This method provides a highly sensitive and selective approach for the simultaneous quantification of this compound acetate (NOMAC) and estradiol (E2) in human plasma.[1][2][3] The use of deuterated internal standards and mass spectrometry detection ensures high accuracy and precision, making it suitable for demanding clinical research applications.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range (NOMAC) | 0.01 - 10.0 ng/mL |
| Intra- and Inter-batch Precision | ≤5.8% |
| Accuracy | 96.7% to 103.4% |
| Recovery | 90% - 99% |
Table 1: Summary of quantitative data for the UPLC-MS/MS method for this compound acetate.[1][2]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction for NOMAC):
-
Internal Standard: Use NOMAC-d5 as the deuterated internal standard for better control of extraction and ionization.
-
Extraction Procedure:
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample to which the internal standard has been added.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte (NOMAC) and the internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
2. UPLC-MS/MS System and Conditions:
-
Chromatographic Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A mixture of acetonitrile and 3.0 mM ammonium trifluoroacetate in water (80:20, v/v).
-
Flow Rate: Not specified in the provided abstracts, but typically in the range of 0.2-0.5 mL/min for UPLC applications.
-
Injection Volume: Not specified.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for NOMAC.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Experimental Workflow Diagram
Caption: Workflow for UPLC-MS/MS determination of this compound acetate in plasma.
Method 2: HPLC-UV (Hypothetical Adaptation)
While a specific HPLC-UV method for this compound acetate was not detailed in the search results, a method for a structurally similar compound, megestrol acetate, can be adapted. This method is less sensitive than LC-MS/MS but can be employed when mass spectrometry is not available. It's important to note that this protocol would require optimization and validation for this compound acetate.
Quantitative Data Summary (Based on Megestrol Acetate Method)
| Parameter | Value |
| Linearity Range | 10 - 600 ng/mL |
| Limit of Detection | 5 ng/mL |
| Intra-assay Precision (RSD) | 4% |
| Inter-assay Precision (RSD) | 6% |
| Accuracy | Within 3% of actual values |
Table 2: Summary of quantitative data from an HPLC-UV method for megestrol acetate, which may serve as a starting point for a this compound acetate method.
Experimental Protocol (Adaptation for this compound Acetate)
1. Sample Preparation (Liquid-Liquid Extraction):
-
Internal Standard: A suitable, structurally related compound that is well-resolved from this compound acetate should be selected (e.g., 2,3-diphenyl-1-indenone was used for megestrol acetate).
-
Extraction Procedure:
-
To 0.5 mL of plasma, add the internal standard.
-
Extract the analytes with a suitable organic solvent like hexane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in methanol for injection.
-
2. HPLC System and Conditions:
-
Chromatographic Column: A C18 column, such as a μ-Bondapak C18.
-
Mobile Phase: An optimized mixture of acetonitrile, methanol, water, and acetic acid. For megestrol acetate, a ratio of 41:23:36:1 was used.
-
Flow Rate: Typically 1.0 mL/min for conventional HPLC.
-
Injection Volume: Not specified.
-
UV Detection: The eluant should be monitored at a wavelength where this compound acetate has significant absorbance (e.g., 280 nm was used for megestrol acetate).
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV determination of this compound acetate in plasma.
The UPLC-MS/MS method is the recommended approach for the determination of this compound acetate in plasma due to its superior sensitivity, specificity, and accuracy. The HPLC-UV method, while less sensitive, can be a viable alternative if the required instrumentation for mass spectrometry is unavailable, provided the method is properly validated for its intended use.
References
- 1. Ultra-performance liquid chromatography-tandem mass spectrometry assay for determination of plasma this compound acetate and estradiol in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-performance liquid chromatography-tandem mass spectrometry assay for determination of plasma this compound acetate and estradiol in healthy postmenopausal women. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Investigating Nomegestrol Acetate in Gynecological Disorders
For: Researchers, Scientists, and Drug Development Professionals
Introduction to Nomegestrol Acetate (NOMA)
This compound acetate (NOMA) is a fourth-generation, orally active synthetic progestin derived from 19-norprogesterone.[1][2] It is a potent and highly selective agonist of the progesterone receptor (PR).[3][4][5] Unlike many older progestogens, NOMA was specifically designed for high affinity to the PR, with minimal binding to other steroid receptors, which contributes to its favorable safety and tolerability profile. It exhibits strong anti-gonadotropic, anti-estrogenic, and moderate anti-androgenic activities, with no significant estrogenic, glucocorticoid, or mineralocorticoid effects. These properties make NOMA a valuable compound for treating a range of gynecological disorders, including endometriosis, abnormal uterine bleeding (AUB), and uterine fibroids, as well as for use in hormonal contraception and menopausal hormone therapy.
Mechanism of Action
NOMA exerts its therapeutic effects through a multi-faceted mechanism primarily centered on its potent progestogenic activity.
-
Progesterone Receptor (PR) Agonism: NOMA is a full agonist of the PR. Upon binding, the NOMA-PR complex modulates the transcription of target genes in tissues like the endometrium, hypothalamus, and pituitary gland.
-
Anti-Gonadotropic Effects: A key mechanism is the potent suppression of the hypothalamic-pituitary-ovarian (HPO) axis. NOMA inhibits the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This action suppresses follicular development and consistently inhibits ovulation. Dosages of 2.5 mg/day or higher are effective in suppressing both ovulation and follicle development.
-
Direct Endometrial Effects: NOMA has a strong anti-estrogenic effect on the endometrium, transforming it into a secretory state and making it unreceptive to implantation. This action helps to reduce endometrial proliferation, which is beneficial in conditions like endometriosis and heavy menstrual bleeding.
-
Anti-Androgenic Activity: NOMA possesses some anti-androgenic properties, which can help mitigate androgen-related side effects like acne.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound Acetate (NOMA).
Pharmacological & Clinical Data
Pharmacokinetic and Receptor Binding Profile
The pharmacokinetic and receptor binding properties of NOMA are central to its clinical utility. Its high selectivity for the progesterone receptor minimizes off-target effects.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~63% | |
| Protein Binding | 97.5–98.0% (to albumin) | |
| Elimination Half-life | ~50 hours (range 30–80 hours) | |
| Time to Peak Concentration | < 4 hours | |
| Metabolism | Hepatic (CYP3A4, CYP3A3, CYP2A6) | |
| Progesterone Receptor (PR) Ki | 3 nM | |
| PR Binding Affinity (Rat Uterus Ki) | 22.8 nM (vs. 34.3 nM for Progesterone) | |
| Androgen Receptor (AR) Affinity | 42% (relative to progesterone) | |
| Other Receptor Binding | No significant estrogenic, glucocorticoid, or mineralocorticoid activity |
Clinical Efficacy in Gynecological Disorders
NOMA, often in combination with estradiol, has demonstrated efficacy in managing symptoms associated with common gynecological conditions.
| Disorder | Study Details | Key Outcomes | Reference(s) |
| Endometriosis | Retrospective cohort (n=39), 6 months treatment with E2/NOMA. | Significant reduction in global VAS score for pain. Significant reduction in mean size of ovarian endometriomas. DIE lesions remained stable. | |
| Endometriosis | Randomized study vs. Dienogest (n=197), 12 months. | Both groups showed significant improvement in chronic pelvic pain (VAS score). | |
| Abnormal Uterine Bleeding (AUB) | Pilot study (n=12) with HMB, treated with E2/NOMA. | Mean reduction in menstrual blood loss (MBL) of 76.9%. 100% of women had >50% reduction in MBL. | |
| Uterine Fibroids | Multicenter study. | No significant change in myoma volume. Some patients experienced a decrease in bleeding. |
Application Notes & Experimental Protocols
Protocol: In Vitro Progestogenic Activity Assessment
This protocol is designed to quantify the progestogenic activity of NOMA using a human cell line that expresses progesterone receptors.
Objective: To determine the EC50 (half-maximal effective concentration) of NOMA in a progesterone receptor-dependent reporter gene assay.
Materials:
-
Human U2-OS or T47D cells stably transfected with a PR expression vector and a progesterone-responsive element (PRE)-luciferase reporter construct (e.g., PR-CALUX® cells).
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS), stripped of steroids.
-
This compound acetate (NOMA).
-
Progesterone (positive control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the PR-reporter cells in a 96-well plate at a density of 10,000 cells/well in steroid-stripped medium and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of NOMA and progesterone in the appropriate solvent (e.g., DMSO), followed by a final dilution in culture medium.
-
Treatment: Remove the seeding medium and add the medium containing different concentrations of NOMA or progesterone to the wells. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Caption: Workflow for in vitro progestogenic activity assay.
Protocol: In Vivo Endometriosis Model (Rodent)
This protocol describes the induction of endometriosis in a mouse model to evaluate the efficacy of NOMA in reducing lesion size.
Objective: To assess the ability of NOMA to suppress the growth of surgically induced endometriotic lesions in mice.
Materials:
-
Female mice (e.g., C57BL/6 or immunodeficient strains for human tissue xenografts).
-
Surgical instruments for laparotomy.
-
This compound acetate (NOMA).
-
Vehicle for oral gavage (e.g., corn oil).
-
Anesthetic and analgesic agents.
Methodology:
-
Model Induction:
-
Anesthetize a donor mouse and perform a laparotomy to remove a uterine horn.
-
Place the uterine tissue in sterile saline. Mince the tissue into small fragments (~1-2 mm³).
-
Anesthetize recipient mice. Suture or inject the uterine fragments onto the peritoneal wall or mesenteric vessels.
-
Close the incision and provide post-operative analgesia.
-
-
Lesion Establishment: Allow 7-14 days for the endometriotic lesions to establish and vascularize.
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, NOMA 50 mg/kg, NOMA 100 mg/kg).
-
Administer NOMA or vehicle daily via oral gavage for 21-28 consecutive days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Perform a final laparotomy to locate, measure (length and width), and excise the endometriotic lesions.
-
Calculate lesion volume and/or weight.
-
Tissues can be fixed for histological analysis (H&E staining) or processed for molecular analysis (e.g., qPCR, Western blot).
-
-
Data Analysis: Compare the mean lesion volume/weight between the vehicle and NOMA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for rodent model of endometriosis.
Protocol: Clinical Trial Design Considerations
This section outlines key considerations for designing a clinical trial to investigate NOMA for the treatment of gynecological disorders like endometriosis or AUB.
Objective: To evaluate the efficacy and safety of NOMA in a human population with a specific gynecological disorder.
Key Design Elements:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. For conditions like endometriosis, an active comparator (e.g., Dienogest) may be more ethical and relevant.
-
Participant Population:
-
Define clear inclusion and exclusion criteria (e.g., age, confirmed diagnosis via imaging or laparoscopy, baseline symptom severity).
-
For AUB, diagnosis should follow the PALM-COEIN classification system.
-
-
Intervention:
-
Define the dose and regimen of NOMA (e.g., NOMA 5 mg daily or NOMA 2.5 mg / Estradiol 1.5 mg).
-
Define the duration of treatment (e.g., 6-12 months).
-
-
Endpoints:
-
Primary Endpoint: Must be a clinically meaningful and measurable outcome.
-
For Endometriosis: Change from baseline in a pain score, such as a Visual Analogue Scale (VAS) for chronic pelvic pain.
-
For AUB: Percentage of patients with a >50% reduction in menstrual blood loss (MBL) from baseline.
-
-
Secondary Endpoints:
-
Quality of Life (QoL) assessments (e.g., SF-36 questionnaire).
-
Changes in lesion size (for endometriosis or fibroids) measured by ultrasound or MRI.
-
Incidence of adverse events.
-
Patient satisfaction and continuation rates.
-
-
-
Data Collection:
-
Regular follow-up visits (e.g., baseline, 3, 6, and 12 months).
-
Use of patient diaries to record pain scores, bleeding patterns, and medication use.
-
-
Statistical Analysis:
-
Define the statistical plan a priori, including sample size calculation, primary analysis method (e.g., ANCOVA), and handling of missing data.
-
Caption: Logical flow for clinical trial design.
References
- 1. This compound acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Nomegestrol Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nomegestrol acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility in a laboratory setting.
Frequently Asked Questions (FAQs)
1. Why is my this compound acetate not dissolving in aqueous solutions?
This compound acetate is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] The British Pharmacopoeia describes it as "practically insoluble in water."[2] Its predicted water solubility is approximately 0.00415 mg/mL.[3] This inherent hydrophobicity makes it challenging to dissolve directly in aqueous buffers or cell culture media for lab experiments.
2. What are the recommended solvents for creating a stock solution of this compound acetate?
Due to its poor water solubility, a stock solution of this compound acetate should first be prepared in an organic solvent. Common choices for initial dissolution include:
-
Dimethyl sulfoxide (DMSO): this compound acetate is highly soluble in DMSO, with a reported solubility of up to 74 mg/mL (199.74 mM).[4]
-
Ethanol: It is also soluble in ethanol (96%).[2]
-
Acetone: this compound acetate is freely soluble in acetone.
For in vitro experiments, DMSO is a frequently used solvent. However, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound. When preparing for cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5% or 1%) to avoid solvent-induced cytotoxicity.
3. How can I improve the aqueous solubility of this compound acetate for my experiments?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound acetate. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo, required concentration).
Here are some common approaches:
-
Co-solvency: This involves using a mixture of a water-miscible organic solvent (co-solvent) and water to increase the solubility of a hydrophobic drug.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.
-
pH Adjustment: While less common for neutral compounds like this compound acetate, altering the pH can sometimes improve the solubility of ionizable drugs.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.
Troubleshooting Guides
Issue: Precipitation of this compound Acetate Upon Dilution in Aqueous Media
This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium.
Possible Causes:
-
The final concentration of the organic solvent is too low to maintain the solubility of this compound acetate.
-
The target concentration of this compound acetate in the aqueous medium exceeds its solubility limit.
Solutions:
-
Optimize Co-solvent Concentration: If your experimental system allows, you can try increasing the final concentration of the co-solvent. However, always consider the potential for solvent toxicity.
-
Use a Formulation with Solubility Enhancers: For in vivo studies, a common formulation involves a mixture of co-solvents and surfactants. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported.
-
Employ Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at increasing the aqueous solubility of hydrophobic compounds and are generally well-tolerated in cell culture and in vivo.
Quantitative Data Summary
| Property | Value | Reference |
| Predicted Water Solubility | 0.00415 mg/mL | |
| Solubility in Deionized Water | 2.7 µg/mL | |
| Solubility in DMSO | 74 mg/mL (199.74 mM) | |
| Solubility in Ethanol (96%) | Soluble | |
| Solubility in Acetone | Freely Soluble |
Equilibrium Solubility of this compound Acetate and its Cocrystals (µg/mL)
| Material | Deionized Water | pH 2.0 | pH 4.6 | pH 6.8 |
| This compound Acetate (NA) | 2.7 | 2.1 | 2.3 | 2.6 |
| NA–DA Cocrystal | 8.0 | 4.8 | 4.2 | 4.6 |
| NA–PA Cocrystal ** | 5.3 | 4.0 | 4.2 | 4.8 |
| NA-DA: this compound acetate-2,5-dihydroxybenzoic acid cocrystal | ||||
| **NA-PA: this compound acetate-4-hydroxybenzoic acid cocrystal | ||||
| Data from |
Experimental Protocols
Protocol 1: Preparation of a this compound Acetate Stock Solution Using a Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound acetate in DMSO.
Materials:
-
This compound Acetate (MW: 370.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.705 mg of this compound acetate and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to keep it at -80°C for up to one year.
Protocol 2: Improving Aqueous Solubility with Cyclodextrins
This protocol provides a general method for preparing a this compound acetate solution using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound Acetate
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or cell culture medium of choice
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the powdered this compound acetate to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Once the this compound acetate is dissolved, sterile-filter the solution using a 0.22 µm filter.
-
The final concentration of this compound acetate in the solution should be determined analytically (e.g., using HPLC).
Visualizations
Caption: Workflow for preparing this compound acetate solutions.
Caption: Methods for enhancing the solubility of this compound acetate.
References
Technical Support Center: Identifying and Synthesizing Nomegestrol Acetate Impurities
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and synthesis of nomegestrol acetate impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Effective chromatographic analysis is crucial for the accurate identification and quantification of impurities. Below are common issues encountered during the HPLC analysis of this compound acetate and its related substances, along with potential solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or decrease the concentration of the sample solution. |
| Inappropriate Mobile Phase pH | Verify and adjust the mobile phase pH to ensure it is within the optimal range for the column and analytes (typically pH 2-8 for silica-based columns). |
| Column Contamination or Degradation | Flush the column with a strong solvent, such as 100% acetonitrile or methanol. If performance does not improve, replace the guard column and then the analytical column if necessary. |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped HPLC column to minimize interactions with free silanol groups. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary, ensure it is of similar or weaker elution strength than the mobile phase. |
Problem: Inconsistent or Drifting Retention Times
| Possible Cause | Suggested Solution |
| Temperature Fluctuations | Employ a column oven to maintain a stable and consistent column temperature throughout the analysis. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure components are accurately measured and thoroughly mixed. For gradient elution, ensure the pump's proportioning valves are functioning correctly. |
| Insufficient Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration. |
| Air Bubbles in the System | Degas the mobile phase using sonication or helium sparging. Purge the pump to remove any trapped air bubbles. |
| Pump Malfunction or System Leaks | Inspect the system for any leaks, paying close attention to fittings and pump seals. Perform routine pump maintenance as recommended by the manufacturer. |
Synthesis Troubleshooting
Synthesizing specific impurities for use as reference standards can present unique challenges. This guide addresses common issues in their synthesis and purification.
Problem: Low Yield of the Target Impurity
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Consider adjusting reaction parameters such as time, temperature, or catalyst concentration. |
| Formation of Side Products | Optimize the reaction conditions to favor the formation of the desired impurity. This may involve changing the solvent, temperature, or the stoichiometry of the reactants. |
| Product Degradation | Evaluate the stability of the target impurity under the reaction and work-up conditions. If necessary, modify the procedure to use milder conditions. |
| Inefficient Purification | Optimize the purification method. This could involve exploring different stationary and mobile phases for column chromatography or evaluating different solvents for recrystallization. |
Problem: Difficulty in Isolating and Purifying a Specific Impurity
| Possible Cause | Suggested Solution |
| Similar Physicochemical Properties to Other Components | Employ high-resolution purification techniques such as preparative HPLC or flash chromatography with a high-performance stationary phase. |
| Thermal Lability of the Impurity | Utilize non-heated purification methods, such as crystallization at reduced temperatures or chromatography at ambient temperature. |
| Co-elution with Other Compounds | In preparative chromatography, adjust the mobile phase composition, gradient slope, or flow rate to enhance the separation between the target impurity and co-eluting substances. |
Frequently Asked Questions (FAQs)
Q1: What are the primary officially recognized impurities of this compound acetate?
A1: The European Pharmacopoeia (EP) lists two specified impurities for this compound acetate: Impurity A (6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate) and Impurity B (17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione).[1][2] Other impurities may also be present depending on the specific synthetic route and storage conditions.
Q2: What is the standard analytical method for identifying and quantifying this compound acetate impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[1][2] The European Pharmacopoeia provides a detailed monograph with specific chromatographic conditions for the analysis of this compound acetate and its related substances.[1] For definitive identification, comparison with certified reference standards is essential.
Q3: Where can I source reference standards for this compound acetate impurities?
A3: Certified reference standards for specified impurities like Impurity A and Impurity B are available from pharmacopoeial organizations such as the European Directorate for the Quality of Medicines & HealthCare (EDQM). Additionally, various specialized chemical suppliers offer a range of this compound acetate impurities and related compounds.
Q4: What are the acceptable limits for impurities in this compound acetate according to the pharmacopoeia?
A4: The British Pharmacopoeia outlines the following limits for impurities in this compound acetate:
-
Impurity A: Maximum of 0.2%
-
Impurity B: Maximum of 0.15%
-
Unspecified impurities: Maximum of 0.10% for each impurity
-
Sum of impurities (other than A): Maximum of 0.3%
-
Reporting threshold: 0.05%
Q5: I have an unknown peak in my chromatogram that does not correspond to any known impurity. What are the next steps?
A5: First, confirm that the peak is not an artifact (e.g., from the solvent or carryover). If the peak is genuine, perform a peak purity analysis to ensure it represents a single component. The next step is structural elucidation, which typically involves techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. Performing forced degradation studies can also provide clues by intentionally generating degradation products.
Q6: What is the purpose of conducting forced degradation studies for this compound acetate?
A6: Forced degradation (or stress testing) is a process where the drug substance is exposed to conditions exceeding those of accelerated stability testing to promote degradation. Its primary purposes are to:
-
Identify potential degradation products that could form under various environmental conditions.
-
Elucidate the degradation pathways of the drug substance.
-
Develop and validate stability-indicating analytical methods that can effectively separate the active pharmaceutical ingredient from all potential degradation products.
Experimental Protocols
HPLC Method for Related Substances (Based on European Pharmacopoeia Monograph 1551)
This protocol outlines the standard HPLC method for the separation and quantification of impurities in this compound acetate.
Chromatographic Conditions:
| Parameter | Specification |
| Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 4.6 mm internal diameter, 0.25 m length. |
| Mobile Phase | A mixture of acetonitrile, methanol, and water in a ratio of 24:38:38 (v/v/v). |
| Flow Rate | 1.3 mL/min. |
| Detection | Spectrophotometer set at 245 nm and 290 nm. |
| Injection Volume | 10 µL. |
| Column Temperature | Typically ambient, but a controlled temperature is recommended for better reproducibility. |
| Run Time | At least 1.5 times the retention time of the this compound acetate peak. |
System Suitability Requirements:
-
Identification of Impurities: Use the chromatogram with a reference solution containing impurity A at 245 nm to identify its peak, and a reference solution with impurity B at 290 nm to identify its peak.
-
Relative Retention: With reference to this compound acetate (retention time ≈ 17 min), the relative retention for impurity B is about 0.6, and for impurity A is about 1.1.
-
Peak-to-Valley Ratio: For the system suitability solution at 245 nm, the peak-to-valley ratio between the peak for impurity A and the peak for this compound acetate should be a minimum of 5.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified, mix thoroughly, and degas before use.
-
Solution Preparation:
-
Test Solution: Accurately weigh and dissolve the this compound acetate sample in methanol to achieve a specified concentration (e.g., 0.5 mg/mL).
-
Reference Solutions: Prepare reference solutions of this compound acetate and the specified impurities (A and B) at the concentrations defined in the pharmacopoeial monograph.
-
-
Chromatography: Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Injection: Inject the prepared solutions into the chromatograph.
-
Analysis: Identify the peaks corresponding to the impurities in the test solution by comparing their retention times with those from the reference solutions. Calculate the percentage of each impurity based on their peak areas relative to the area of the main peak, applying the appropriate correction factors if necessary.
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Acetate Impurity Profiling
| Parameter | European Pharmacopoeia Guideline |
| Stationary Phase | End-capped octadecylsilyl silica gel (C18), 5 µm |
| Column Dimensions | 0.25 m x 4.6 mm |
| Mobile Phase | Acetonitrile : Methanol : Water (24:38:38 v/v/v) |
| Flow Rate | 1.3 mL/min |
| Detection Wavelengths | 245 nm and 290 nm |
| Injection Volume | 10 µL |
| Approximate Retention Time (this compound Acetate) | ~17 minutes |
| Relative Retention (Impurity A) | ~1.1 |
| Relative Retention (Impurity B) | ~0.6 |
Table 2: Specified Impurities and Their Limits in this compound Acetate
| Impurity | Chemical Name | Pharmacopoeial Limit |
| Impurity A | 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate | ≤ 0.2% |
| Impurity B | 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | ≤ 0.15% |
| Unspecified Impurities | Not applicable | ≤ 0.10% each |
| Sum of Impurities (excluding A) | Not applicable | ≤ 0.3% |
Visualizations
Caption: A logical workflow for the analysis and control of this compound acetate impurities.
References
Technical Support Center: Managing Common Side Effects of Nomegestrol Acetate in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the common side effects of nomegestrol acetate (NOMAC) in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with this compound acetate in clinical studies?
A1: Based on clinical trial data, the most frequently reported side effects of this compound acetate, particularly when combined with estradiol (E2), include changes in menstrual bleeding patterns, acne, and weight gain.[1][2] Other common side effects are headaches, nausea, breast tenderness, and mood changes.[3][4][5]
Q2: What is the primary mechanism of action of this compound acetate?
A2: this compound acetate is a synthetic progestogen that selectively binds to progesterone receptors, mimicking the effects of natural progesterone. This action leads to the inhibition of ovulation, thickening of cervical mucus, and thinning of the uterine lining, which are central to its contraceptive efficacy. NOMAC also exhibits anti-androgenic properties.
Q3: Are there any serious but less common adverse effects to be aware of?
A3: While generally well-tolerated, more serious but less common adverse effects may include thromboembolic events, such as deep vein thrombosis or pulmonary embolism. This risk is particularly relevant for participants with pre-existing risk factors. Cardiovascular issues and stroke are also rare but serious potential side effects.
Troubleshooting Guides
Managing Bleeding Irregularities
Bleeding irregularities, including unscheduled bleeding, spotting, and changes in menstrual flow, are among the most common side effects observed with this compound acetate use.
Q: A study participant is experiencing persistent unscheduled bleeding. What are the initial steps for assessment?
A: Initial Assessment Protocol:
-
Rule out pregnancy: Perform a pregnancy test to exclude gestation as the cause of bleeding.
-
Review medication adherence: Confirm the participant is taking the investigational product as prescribed, as missed doses can lead to breakthrough bleeding.
-
Conduct a pelvic exam: A physical examination can help identify any underlying pathological causes of bleeding.
-
Screen for infections: Test for sexually transmitted infections (STIs) or other infections that may cause irregular bleeding.
-
Evaluate for underlying conditions: If clinically warranted, assess for any pre-existing conditions that could contribute to the bleeding.
Q: What are the recommended management strategies for persistent, non-pathological bleeding irregularities in a clinical trial setting?
A: The following interventions can be considered, with the understanding that their use may need to be documented as concomitant medications in the study protocol.
Management Protocol for Bleeding Irregularities:
-
Short-term hormonal intervention: A course of a combined oral contraceptive (COC) for three months may be considered to regulate the bleeding pattern.
-
Non-steroidal anti-inflammatory drugs (NSAIDs): A five-day course of an NSAID, such as mefenamic acid (500 mg, 2-3 times daily), can be effective in reducing the duration of a bleeding episode.
-
Antifibrinolytic agents: Tranexamic acid (500 mg, twice daily) for five days can help reduce heavy or prolonged bleeding by slowing the breakdown of blood clots.
Table 1: Summary of Interventions for Bleeding Irregularities
| Intervention | Dosage | Duration | Notes |
| Combined Oral Contraceptive (COC) | Standard dose | 3 months | Can be administered cyclically or continuously. |
| Mefenamic Acid (NSAID) | 500 mg, 2-3 times daily | 5 days | Reduces prostaglandin levels. |
| Tranexamic Acid | 500 mg, twice daily | 5 days | Prevents fibrin degradation. |
Troubleshooting Amenorrhea
The absence of menstruation, or amenorrhea, can also occur in participants taking this compound acetate.
Q: A participant in a clinical study has developed amenorrhea. What is the appropriate diagnostic workflow?
A:
Diagnostic Workflow for Amenorrhea:
References
Technical Support Center: Optimizing Nomegestrol Acetate Dosage for Anti-Androgenic Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of nomegestrol acetate (NOMAC) for its anti-androgenic effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the anti-androgenic action of this compound acetate?
A1: this compound acetate exerts its anti-androgenic effects primarily by directly interacting with the androgen receptor (AR). It acts as a competitive antagonist, binding to the AR and preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition of androgen binding prevents the conformational changes in the AR that are necessary for its activation, subsequent translocation to the nucleus, and the transcription of androgen-responsive genes.[1][2][3] Some evidence suggests that certain AR antagonists can also impair the nuclear translocation of the AR.[2][4]
Q2: What are the key quantitative parameters to determine the anti-androgenic potency of this compound acetate?
A2: The anti-androgenic potency of this compound acetate can be quantified using several key parameters obtained from in vitro and in vivo assays. These include:
-
IC50 (half-maximal inhibitory concentration): The concentration of NOMAC that inhibits 50% of the specific binding of a radiolabeled androgen to the AR. For the rat ventral prostate androgen receptor, the IC50 for NOMAC has been reported to be 22.6 ± 4.0 nmol/l.
-
Ki (inhibitory constant): A measure of the binding affinity of NOMAC to the AR. A lower Ki value indicates a higher binding affinity. The Ki for NOMAC binding to the rat ventral prostate AR has been reported as 7.58 ± 0.94 nmol/l.
-
KD (dissociation constant): Represents the concentration of NOMAC at which half of the ARs are occupied at equilibrium. The KD for ³H-NOMAC binding to the rat ventral prostate AR is approximately 20.9 ± 3.1 nmol/l.
-
In vivo effective dose: The dosage required to produce a significant anti-androgenic effect in animal models, such as a reduction in the weight of androgen-dependent tissues like the prostate and seminal vesicles. Oral administration of 5 or 15 mg/day of NOMAC has been shown to significantly decrease the weight of these tissues in testosterone-propionate-treated castrated rats.
Q3: How does the anti-androgenic potency of this compound acetate compare to other known anti-androgens?
A3: In studies using immature castrated rats, the anti-androgenic effect of this compound acetate on the ventral prostate and seminal vesicles was found to be approximately 20 times less potent than that of cyproterone acetate. However, its binding affinity for the rat androgen receptor is comparable to that of cyproterone acetate, with IC50 values of 22.6 ± 4.0 nmol/l for NOMAC and 21.1 ± 5.3 nmol/l for cyproterone acetate.
Troubleshooting Guides
Androgen Receptor (AR) Competitive Binding Assays
Issue: High Non-Specific Binding
-
Potential Cause: The radioligand is binding to components other than the androgen receptor, such as lipids, proteins, or the filter apparatus. Hydrophobic ligands are particularly prone to high non-specific binding.
-
Solution:
-
Optimize Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.
-
Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to non-specific binding.
-
Adjust Assay Buffer: Include blocking agents like bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Pre-treat Filters: Pre-soak filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
-
Issue: Low or No Specific Binding
-
Potential Cause: The receptor may be degraded or inactive, or the radioligand concentration may be too low.
-
Solution:
-
Verify Receptor Integrity: Confirm the presence and integrity of the androgen receptor in your preparation using methods like Western blotting. Ensure proper storage and handling of the receptor source.
-
Confirm Radioligand Concentration: Double-check the dilution calculations for your radioligand to ensure it is at the intended concentration.
-
Optimize Incubation Time and Temperature: Ensure the incubation is long enough to reach equilibrium. Determine the optimal time and temperature for your specific receptor and radioligand pair through preliminary kinetic experiments.
-
Check Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Optimize these conditions for your experimental system.
-
In Vitro Reporter Gene Assays
Issue: Weak or No Luciferase Signal
-
Potential Cause: Low transfection efficiency, weak promoter activity, or inactive reagents.
-
Solution:
-
Optimize Transfection: Test different ratios of plasmid DNA to transfection reagent to find the optimal efficiency for your cell line.
-
Check Plasmid DNA Quality: Use high-quality, endotoxin-free plasmid DNA.
-
Verify Reagent Functionality: Ensure that the luciferase substrate and other assay reagents have not expired and have been stored correctly.
-
Increase Promoter Strength: If possible, use a stronger promoter to drive the expression of the reporter gene.
-
Issue: High Background Luminescence
-
Potential Cause: Autoluminescence of test compounds, contamination of reagents, or issues with the microplate.
-
Solution:
-
Use White Plates: Use opaque, white-walled microplates to reduce background from neighboring wells.
-
Check for Contamination: Prepare fresh reagents and use sterile techniques to avoid microbial contamination, which can lead to high background.
-
Test for Compound Interference: Run a control with your test compound in the absence of cells to check for inherent luminescence.
-
In Vivo Hershberger Bioassay
Issue: High Variability in Tissue Weights
-
Potential Cause: Inconsistent dissection technique, animal health issues, or variability in dosing.
-
Solution:
-
Standardize Dissection: Ensure all dissections are performed by a trained individual following a consistent protocol to minimize variability in tissue trimming.
-
Monitor Animal Health: Closely monitor the health and body weight of the animals throughout the study. Any animal showing signs of illness should be excluded from the analysis.
-
Ensure Dosing Accuracy: Calibrate dosing equipment regularly and ensure accurate dose administration based on daily body weight measurements.
-
Increase Sample Size: A minimum of six animals per group is recommended to ensure statistical power.
-
Issue: Lack of Response to Positive Control
-
Potential Cause: Improper preparation or administration of the positive control (e.g., testosterone propionate), or issues with the animal model.
-
Solution:
-
Verify Positive Control: Confirm the concentration and stability of the positive control solution. Ensure it is administered correctly via the specified route (e.g., subcutaneous injection for testosterone propionate).
-
Check Animal Strain and Age: Ensure the correct strain and age of rats are being used as specified in the protocol, as sensitivity to androgens can vary.
-
Confirm Castration Efficacy: Incomplete castration can lead to endogenous androgen production, masking the effect of the positive control.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | 22.6 ± 4.0 nmol/l | Rat (ventral prostate AR) | |
| Ki | 7.58 ± 0.94 nmol/l | Rat (ventral prostate AR) | |
| KD | 20.9 ± 3.1 nmol/l | Rat (ventral prostate AR) | |
| In Vivo Oral Dose | 5 and 15 mg/day | Rat |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
-
Receptor Preparation: Prepare a cytosolic fraction from the ventral prostate of castrated rats. Homogenize the tissue in a suitable buffer and centrifuge to pellet cellular debris. The supernatant containing the androgen receptors is used for the assay.
-
Assay Setup: In a multi-well plate, add a fixed amount of the receptor preparation, a fixed concentration of a radiolabeled androgen (e.g., ³H-testosterone), and varying concentrations of unlabeled this compound acetate.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
In Vitro AR-Mediated Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., PC-3, CHO) that is co-transfected with an androgen receptor expression vector and a reporter vector. The reporter vector contains an androgen response element (ARE) upstream of a reporter gene, such as luciferase.
-
Compound Treatment: Seed the transfected cells in a multi-well plate. After cell attachment, treat the cells with varying concentrations of this compound acetate in the presence of a fixed concentration of an androgen agonist (e.g., DHT) to induce reporter gene expression.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The inhibitory effect of this compound acetate on androgen-induced luciferase activity is determined. A dose-response curve is generated to calculate the IC50 value.
In Vivo Hershberger Bioassay (Anti-Androgenicity)
-
Animal Model: Use castrated peripubertal male rats.
-
Dosing Regimen: Administer this compound acetate daily for 10 consecutive days. Concurrently, administer a reference androgen agonist, such as testosterone propionate, to all animals (except the vehicle control group) to stimulate the growth of androgen-dependent tissues.
-
Tissue Collection: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Tissue Weighing: Record the fresh weight of each tissue.
-
Data Analysis: A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the this compound acetate-treated groups compared to the group receiving only the androgen agonist indicates an anti-androgenic effect.
Visualizations
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound Acetate.
Caption: Experimental Workflow for Characterizing Anti-Androgenic Compounds.
References
Technical Support Center: Mitigating Acneiform Lesions in Nomegestrol Acetate Rodent Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the side effects of nomegestrol acetate (NOMAC) in rodent models, with a specific focus on mitigating acneiform lesions.
Frequently Asked Questions (FAQs)
Q1: Is it expected for this compound acetate (NOMAC) to induce acne in rodent models?
A1: The literature indicates that NOMAC exhibits anti-androgenic activity by acting as an antagonist at the androgen receptor[1][2][3][4]. This property would theoretically reduce the likelihood of acne, which is often driven by androgenic stimulation of sebaceous glands[5]. However, some clinical observations in humans have noted a slightly higher incidence of acne with NOMAC-containing contraceptives compared to others. In rodent models, while not a commonly reported side effect, the potent progestogenic and anti-estrogenic effects of NOMAC could potentially alter the hormonal balance in the skin, paradoxically leading to changes in sebaceous gland activity or follicular keratinization. Any observed acneiform lesions are likely due to complex interactions within the skin's hormonal environment rather than a direct androgenic effect.
Q2: What is the proposed mechanism for NOMAC-associated acneiform lesions?
A2: Given NOMAC's anti-androgenic profile, the exact mechanism for inducing acne-like symptoms is not well-established. A leading hypothesis is that by potently suppressing gonadotropins, NOMAC alters the systemic balance of estrogens, androgens, and progesterone. This shift in the hormonal milieu at the level of the pilosebaceous unit could inadvertently trigger pathways involved in acne pathogenesis, such as inflammation or altered sebum composition, even in the absence of direct androgen receptor agonism.
Q3: What are the established rodent models for studying acne?
A3: There is no specific, validated model for progestin-induced acne. However, several general acne models in rodents are well-documented and can be adapted. These typically involve inducing one or more factors of acne pathogenesis:
-
Inflammatory Models: Intradermal injection of Cutibacterium acnes (C. acnes) into the ear or dorsal skin of mice or rats to induce an inflammatory response.
-
Comedogenic Models: Topical application of substances like oleic acid or synthetic sebum to induce hyperkeratinization and the formation of comedones.
-
Hormonal Models: While less common for acne specifically, models involving hormone administration (e.g., testosterone) are used to study androgen-dependent processes like sebum secretion.
For studying the effects of NOMAC, a compound model using topical oleic acid and/or C. acnes in NOMAC-pretreated animals would be a logical starting point.
Q4: Can this side effect be mitigated?
A4: Yes, several strategies can be explored to mitigate acneiform lesions in your rodent models. These include co-administration of topical or systemic anti-androgens, dose optimization of NOMAC, or the use of topical agents that target different aspects of acne pathogenesis. Detailed protocols for these approaches are provided in the troubleshooting and experimental protocol sections.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Acneiform Lesions
| Potential Cause | Troubleshooting Step |
| High dose of NOMAC | Perform a dose-response study to determine the minimal effective dose of NOMAC for your primary experimental endpoint that does not induce significant skin lesions. |
| Hypersensitivity of the rodent strain | Consider using a different strain of rat (e.g., Sprague-Dawley) or mouse (e.g., ICR). Some strains may be more prone to inflammatory skin reactions. |
| Secondary infection | Ensure aseptic technique during any injections and maintain a clean housing environment. If bacterial infection is suspected, a veterinarian should be consulted about appropriate antibiotic treatment. |
| Confounding variables | Review all experimental procedures to ensure no other substances (e.g., vehicle, diet) could be contributing to the skin irritation. |
Issue 2: Difficulty in Quantifying Acneiform Lesions
| Potential Cause | Troubleshooting Step |
| Subjective scoring | Implement a standardized, blinded scoring system for grading the severity of lesions (e.g., 0 = no lesions, 1 = mild erythema, 2 = moderate erythema and papules, 3 = severe inflammation and pustules). |
| Lack of quantitative measures | Supplement visual scoring with quantitative measurements such as ear thickness (for ear models) or histological analysis of skin biopsies to assess inflammatory infiltrate and follicular hyperkeratosis. Sebum analysis can also be performed. |
| Inconsistent lesion development | Ensure uniform application of any inducing agents (e.g., oleic acid, C. acnes) and consistent administration of NOMAC. Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and in vivo anti-androgenic potency of this compound Acetate (NOMAC) compared to other relevant compounds. This data is crucial for understanding the hormonal context of your experiments.
| Compound | Receptor Binding Affinity (RBA) vs. Testosterone for AR | In Vivo Anti-Androgenic Potency vs. Cyproterone Acetate | Reference |
| This compound Acetate (NOMAC) | ~12-31% | ~5-90% (estimates vary by source) | |
| Cyproterone Acetate (CPA) | High | 100% (by definition) | |
| Progesterone | Low | Not typically used as an anti-androgen |
Note: AR = Androgen Receptor. Higher RBA indicates stronger binding. Data is compiled from studies in rat models.
Experimental Protocols
Protocol 1: Model for Assessing NOMAC-Induced Acneiform Lesions
This protocol adapts a standard rat ear acne model to investigate the effects of NOMAC.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Vehicle Control (oral gavage of vehicle + topical vehicle on ear).
-
Group 2: NOMAC alone (oral gavage of NOMAC + topical vehicle on ear).
-
Group 3: Acne Model Control (oral gavage of vehicle + topical oleic acid and intradermal C. acnes).
-
Group 4: NOMAC + Acne Model (oral gavage of NOMAC + topical oleic acid and intradermal C. acnes).
-
-
NOMAC Administration: Administer NOMAC (e.g., 1-10 mg/kg, dissolved in a suitable vehicle like corn oil) or vehicle daily via oral gavage for 28 days.
-
Acne Induction (Days 21-28 for Groups 3 & 4):
-
Daily, apply 20 µL of oleic acid to the inner surface of the right ear.
-
On day 21, inject 10 µL of C. acnes suspension (1x10⁸ CFU/mL) intradermally into the oleic acid-treated ear.
-
-
Assessment:
-
Macroscopic Scoring: Visually grade the ear daily from day 21 for erythema, papules, and pustules using a 0-3 scale.
-
Ear Thickness: Measure the thickness of the ear daily using a digital caliper.
-
Histology: At the end of the experiment, collect ear tissue for H&E staining to assess follicular hyperkeratosis, sebaceous gland size, and inflammatory cell infiltration.
-
Protocol 2: Mitigation of Acneiform Lesions with a Topical Anti-Androgen
This protocol outlines a method to test the efficacy of a topical anti-androgen in mitigating NOMAC-associated skin lesions.
-
Animal Model & Grouping: As described in Protocol 1, with the addition of a mitigation group:
-
Group 5: NOMAC + Acne Model + Topical Anti-Androgen (e.g., 1% Cyproterone Acetate or 5% Spironolactone in an ethanol/propylene glycol vehicle).
-
-
NOMAC Administration and Acne Induction: As described in Protocol 1.
-
Mitigation Treatment (Group 5):
-
Starting on day 21, apply 20 µL of the topical anti-androgen solution to the right ear, 1 hour before the application of oleic acid.
-
-
Assessment: As described in Protocol 1. Compare the outcomes of Group 5 to Group 4 to determine the efficacy of the topical treatment.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiandrogenic properties of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormonal treatment of acne vulgaris: an update - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the industrial synthesis of nomegestrol acetate
Technical Support Center: Industrial Synthesis of Nomegestrol Acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial synthesis of this compound acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the industrial synthesis of this compound acetate, and what are the key synthetic stages?
A1: A common and cost-effective starting material for the synthesis of this compound acetate is 19-nortestosterone. The synthesis typically proceeds through several key stages: protection of the C3-ketone, selective oxidation at C6, introduction of the 6-methylene group, formation of the cyanohydrin at C17, and finally, acetylation.
Q2: What are the critical process parameters to monitor during the Grignard reaction for the introduction of the 17α-ethynyl group?
A2: The Grignard reaction is highly sensitive to moisture and temperature. Critical parameters to monitor include:
-
Strict anhydrous conditions: All glassware, solvents, and reagents must be rigorously dried to prevent quenching of the Grignard reagent.
-
Temperature control: The reaction is typically run at low temperatures (e.g., -20°C to 0°C) to minimize side reactions.
-
Rate of addition: Slow, controlled addition of the steroid substrate to the Grignard reagent is crucial to manage the exotherm and improve selectivity.
-
Molar ratio: A slight excess of the Grignard reagent is often used to ensure complete conversion, but a large excess can lead to increased side product formation.
Q3: How can the formation of the Δ5 isomer be minimized during the synthesis?
A3: The formation of the Δ5 isomer is a common issue. Minimizing its presence can be achieved by:
-
Choice of base: Using a non-hindered base during elimination reactions can favor the formation of the desired exocyclic double bond.
-
Temperature control: Lower reaction temperatures can increase the selectivity for the desired product.
-
Solvent selection: The polarity of the solvent can influence the reaction pathway. Aprotic solvents are often preferred.
Troubleshooting Guide
Issue 1: Low Yield in the C6-Methylene Group Introduction
Problem: The introduction of the 6-methylene group via a Wittig or similar reaction results in a yield significantly below the expected 85-90%.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete formation of the ylide | Ensure the base used (e.g., n-butyllithium) is of high purity and accurately titrated. Allow sufficient time and appropriate temperature for the ylide to form completely before adding the steroid ketone. |
| Steric hindrance | Consider using a less sterically hindered phosphonium salt or an alternative methylene-introducing reagent like the Tebbe or Petasis reagent. |
| Side reactions at the C3-ketone | Ensure the C3-ketone is adequately protected (e.g., as a ketal) before this step. Verify the stability of the protecting group under the reaction conditions. |
| Low reactivity of the C6-ketone | The C6-ketone can be sterically hindered. Increase the reaction temperature or use a more reactive ylide, but monitor for decomposition and side product formation. |
Experimental Protocol: Introduction of the 6-Methylene Group (Illustrative)
-
Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Stir the resulting orange-red solution for 1 hour at room temperature.
-
Reaction: Cool the ylide solution to -10°C. Add a solution of the 6-keto steroid intermediate (1.0 eq) in anhydrous THF dropwise over 1 hour.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Incomplete Cyanohydrin Formation at C17
Problem: The reaction of the C17-ketone with a cyanide source (e.g., KCN/acetic acid or TMSCN) stalls, leaving a significant amount of starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient cyanide source | Increase the molar equivalent of the cyanide source (e.g., KCN or TMSCN). |
| pH of the reaction medium | For reactions using KCN, the pH needs to be slightly acidic to generate HCN in situ. Carefully add a weak acid like acetic acid. For TMSCN, a catalytic amount of a Lewis acid (e.g., ZnI2) can be beneficial. |
| Steric hindrance at C17 | The C17-ketone is sterically hindered. Increase the reaction time and/or temperature. Note that elevated temperatures may lead to decomposition. |
| Product inhibition | The product cyanohydrin may, in some cases, inhibit the reaction. Ensure adequate mixing and consider a staged addition of the cyanide source. |
Visualizing Workflows and Relationships
Below are diagrams illustrating key aspects of the this compound acetate synthesis process.
Caption: High-level overview of the synthetic route from 19-nortestosterone.
Caption: Decision tree for troubleshooting low yield in the C6-methylene step.
Technical Support Center: Stability Testing and Degradation Pathways of Nomegestrol Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability testing and degradation pathways of nomegestrol acetate.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound acetate?
A1: Forced degradation studies for this compound acetate should be designed to evaluate its stability under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Q2: What are the known impurities of this compound acetate?
A2: Several impurities of this compound acetate have been identified. The European Pharmacopoeia (EP) lists specific impurities, such as Impurity A and Impurity B.[1] Other process-related impurities and degradation products may also be present and should be monitored during stability studies.
Q3: What analytical techniques are most suitable for stability testing of this compound acetate?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust analytical technique for the stability testing of this compound acetate. A validated stability-indicating HPLC method should be used to separate this compound acetate from its degradation products and impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradation products.
Q4: What are the acceptance criteria for stability studies of active pharmaceutical ingredients (APIs) like this compound acetate?
A4: Acceptance criteria for stability studies are defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). These criteria typically include limits for the assay of the active substance, levels of specified and unspecified degradation products, and total impurities. The specific limits depend on the dosage form and the intended use of the drug product.
Q5: How should samples be prepared for stability testing of this compound acetate?
A5: Sample preparation is a critical step in stability testing. For solid this compound acetate, a suitable solvent system that completely dissolves the drug without causing degradation should be used. The concentration of the sample solution should be within the linear range of the analytical method. For formulated products, the extraction procedure should be validated to ensure complete recovery of the drug and its degradation products from the matrix.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of this compound acetate, with a focus on HPLC analysis.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-elution with an impurity | - Use a new or validated column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Ghost Peaks | - Contamination in the mobile phase, glassware, or injector- Carryover from previous injections | - Use high-purity solvents and thoroughly clean all glassware.- Flush the injector and sample loop with a strong solvent.- Inject a blank solvent to check for carryover. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump- Contaminated mobile phase or detector cell- Lamp or detector malfunction | - Degas the mobile phase.- Flush the system with a strong, clean solvent.- Check the detector lamp's energy and replace if necessary. |
| Low Sensitivity | - Incorrect detection wavelength- Low sample concentration- Detector malfunction | - Ensure the UV detector is set to the lambda max of this compound acetate.- Increase the sample concentration if it is below the limit of quantification.- Check the detector's performance and calibration. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound acetate bulk drug.
1. Acid Hydrolysis:
-
Procedure: Dissolve this compound acetate in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
2. Base Hydrolysis:
-
Procedure: Dissolve this compound acetate in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 1, 2, 4, 8, and 12 hours).
-
Neutralization: After the specified time, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound acetate in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid this compound acetate powder in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 5, and 7 days).
-
Sample Preparation: After exposure, dissolve a known amount of the stressed sample in a suitable solvent.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
5. Photostability Testing:
-
Procedure: Expose the solid this compound acetate powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Preparation: After exposure, dissolve a known amount of the stressed and control samples in a suitable solvent.
-
Analysis: Dilute the samples with the mobile phase and analyze by HPLC.
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at the lambda max of this compound acetate.
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Degradation Pathways
While specific degradation pathways for this compound acetate under all stress conditions are not extensively published, potential pathways can be proposed based on its chemical structure and the known degradation of similar steroid molecules.
Photocatalytic Degradation
A study on the solar photocatalytic treatment of a commercial formulation containing this compound acetate and 17-β estradiol showed significant degradation of the estrogens. Photolysis alone resulted in up to 50% degradation.[2]
Caption: Proposed photocatalytic degradation pathway of this compound acetate.
Proposed Hydrolytic Degradation
Under acidic and basic conditions, the primary site of hydrolytic attack is likely the acetate ester at the C17 position, leading to the formation of this compound. Further degradation of the steroid nucleus may occur under harsh conditions.
References
- 1. Isolation, synthesis, and cytotoxicity evaluation of two impurities in this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
Impact of missed doses on efficacy in nomegestrol acetate contraceptive studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of missed doses on the efficacy of nomegestrol acetate (NOMAC)-containing contraceptives, primarily focusing on the combined oral contraceptive containing 2.5 mg this compound acetate and 1.5 mg 17ß-estradiol (NOMAC-E2).
Frequently Asked Questions (FAQs)
Q1: What is the general contraceptive efficacy of the this compound acetate/17ß-estradiol (NOMAC-E2) combined oral contraceptive?
A1: Two large-scale, Phase III clinical trials (Mansour et al., 2011 and Westhoff et al., 2012) established the contraceptive efficacy of NOMAC-E2. The Pearl Index, which measures the number of pregnancies per 100 woman-years of use, was found to be low, indicating high contraceptive effectiveness.[1][2][3] The results from these studies are summarized in the table below.
Q2: How do missed doses of NOMAC-E2 potentially impact its contraceptive efficacy?
A2: this compound acetate has a long elimination half-life of approximately 50 hours and exhibits high antigonadotropic activity.[4] These pharmacological properties contribute to maintained contraceptive effectiveness even when a dose is missed. Clinical studies have indicated no increased incidence of pregnancy with one missed pill or even with two missed pills during days 8 to 17 of the menstrual cycle. While these studies provide reassurance, specific quantitative data such as the Pearl Index for subgroups of users who missed doses were not explicitly reported in the primary publications of the major Phase III trials.
Q3: What were the instructions for missed pills in the pivotal clinical trials for NOMAC-E2?
A3: In the key clinical trials, the instructions for missed pills were less stringent for the NOMAC-E2 group compared to the comparator group (drospirenone/ethinylestradiol). This reflects the confidence in the forgiving nature of the NOMAC-E2 formulation due to the long half-life of this compound acetate.
Troubleshooting Guide
Issue: A participant in our study missed a dose of the NOMAC-E2 contraceptive. What is the potential impact on ovulation inhibition?
Troubleshooting Steps:
-
Assess the number of missed doses and the cycle day:
-
One missed active tablet: Contraceptive protection is generally not reduced if the user is less than 24 hours late in taking the tablet. The missed tablet should be taken as soon as remembered, and the subsequent tablets at the usual time.
-
More than one missed active tablet or if the user is 24 hours or more late: Contraceptive protection may be reduced. The user should take the last missed tablet as soon as remembered and continue with the scheduled doses. Additional contraceptive precautions (e.g., a barrier method) should be used for the next 7 days of uninterrupted active tablet-taking.
-
-
Review Pharmacokinetic and Pharmacodynamic Data: Remember that this compound acetate's long half-life provides a safety margin. Studies have shown that at a dosage of 2.5 mg, this compound acetate effectively suppresses both ovulation and follicle development.[4]
-
Consult Study Protocol: Always refer to your specific clinical trial protocol for detailed instructions on managing missed doses and reporting deviations.
Data Presentation
Table 1: Contraceptive Efficacy of NOMAC-E2 in Pivotal Phase III Clinical Trials
| Study | Age Group (years) | Treatment Group | Number of Participants (n) | Woman-Years of Exposure | Number of Pregnancies | Pearl Index (95% CI) |
| Mansour et al. (2011) | 18-35 | NOMAC-E2 | 1,591 | 1057.6 | 4 | 0.38 (0.10-0.97) |
| 18-50 | NOMAC-E2 | 1,587 | 1292.5 | 4 | 0.31 (0.08-0.79) | |
| Westhoff et al. (2012) | 18-35 | NOMAC-E2 | 1,375 | Not explicitly stated | 12 | 1.27 (0.66-2.22) |
| 18-50 | NOMAC-E2 | Not explicitly stated | 946 | 12 | 1.13 (0.60-1.94) |
Experimental Protocols
1. Study Design of Pivotal Phase III Trials (Mansour et al., 2011 & Westhoff et al., 2012)
-
Objective: To assess the contraceptive efficacy, cycle control, and tolerability of a monophasic combined oral contraceptive containing this compound acetate (2.5 mg) and 17ß-estradiol (1.5 mg).
-
Design: Randomized, open-label, comparative multicenter trials.
-
Participants: Healthy women aged 18-50 years seeking contraception.
-
Treatment Regimen:
-
Investigational Group: 24 days of active tablets containing 2.5 mg NOMAC and 1.5 mg E2, followed by 4 days of placebo tablets.
-
Comparator Group: 21 days of active tablets containing 3 mg drospirenone and 30 µg ethinylestradiol, followed by 7 days of placebo tablets.
-
-
Primary Endpoint: The Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.
2. Management of Missed Doses in Clinical Trials
The criteria for managing missed doses and the recommendation for backup contraception were less stringent for the NOMAC-E2 group compared to the comparator group in the pivotal trials.
-
NOMAC-E2 Group: Instructions typically allowed for a wider window for missed pills before recommending backup contraception, reflecting the long half-life of this compound acetate.
-
Comparator Group: Standard instructions for combined oral contraceptives were followed.
Visualizations
Caption: Troubleshooting workflow for a missed dose of NOMAC-E2.
Caption: Simplified signaling pathway for ovulation inhibition by NOMAC-E2.
References
- 1. dovepress.com [dovepress.com]
- 2. Efficacy, safety, and tolerability of a monophasic oral contraceptive containing this compound acetate and 17β-estradiol: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Weight Gain in Nomegestrol Acetate Animal Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the variable of weight gain in animal trials involving nomegestrol acetate (NOMAC).
Troubleshooting Guides
Issue: Unexpected Weight Gain in the NOMAC-Treated Group
Question: We observed a significant increase in body weight in our animal cohort receiving this compound acetate compared to the control group, which was not anticipated based on existing literature. How can we troubleshoot this?
Answer:
Several factors could contribute to unexpected weight gain. A systematic approach to troubleshooting is recommended:
-
Verify Drug Purity and Dosage:
-
Action: Re-verify the purity of your NOMAC compound and the accuracy of the prepared dose. Inconsistencies can lead to off-target effects.
-
Rationale: Impurities or incorrect dosages can lead to unintended biological activities.
-
-
Analyze Food Consumption:
-
Action: If not already in place, implement rigorous monitoring of daily food intake for all animal groups.
-
Rationale: It is crucial to distinguish between weight gain caused by increased caloric intake (hyperphagia) and that resulting from metabolic changes. Some progestins have been anecdotally associated with increased appetite.[1][2]
-
-
Assess Body Composition:
-
Action: Determine if the weight gain is due to an increase in fat mass, lean mass, or fluid retention. Techniques like Dual-Energy X-ray Absorptiometry (DXA) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide these details.
-
Rationale: NOMAC is reported to have neutral effects on lipid metabolism.[3][4] An increase in fat mass may suggest an unexpected metabolic effect. Megestrol acetate, a related progestin, has been shown to increase body fat in rats.[5]
-
-
Consider Animal Strain, Sex, and Age:
-
Action: Review the strain, sex, and age of your animal model.
-
Rationale: These factors significantly influence baseline body composition and susceptibility to diet-induced obesity. The metabolic response to hormonal treatments can vary between different rodent strains.
-
-
Environmental Factors:
-
Action: Ensure that housing conditions, including cage size and environmental enrichment, are identical across all groups.
-
Rationale: Stress and lack of activity can influence feeding behavior and weight gain.
-
Logical Flow for Troubleshooting Unexpected Weight Gain
Caption: A stepwise guide for troubleshooting unexpected weight gain in animal trials.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound acetate on body weight in animal models?
A1: Preclinical studies have generally shown that this compound acetate has a neutral effect on body weight and does not adversely affect glucose or lipid metabolism. Unlike some other progestins, NOMAC is highly selective for the progesterone receptor with minimal androgenic activity, which is often associated with metabolic side effects. However, in a rat model of cisplatin-induced cachexia, NOMAC was observed to ameliorate weight loss, suggesting it may have a protective effect on body weight under certain conditions.
Q2: How can I control for variations in food intake when assessing the metabolic effects of this compound acetate?
A2: A pair-feeding study is the recommended experimental design to control for the confounding variable of food intake. In this setup, the amount of food provided to the control group is matched to the amount consumed by the NOMAC-treated group on the previous day. This ensures equal caloric intake between the groups, isolating the metabolic effects of the drug.
Q3: What are the key parameters to measure when investigating weight gain in NOMAC trials?
A3: A comprehensive assessment should include:
-
Daily Body Weight: To track overall changes.
-
Daily Food and Water Intake: To assess appetite and hydration status.
-
Body Composition: To differentiate between fat and lean mass.
-
Serum Metabolic Markers: Including glucose, insulin, triglycerides, and cholesterol.
-
Hormone Levels: Such as leptin and ghrelin, which are involved in appetite regulation.
Q4: Are there specific signaling pathways through which this compound acetate might influence body weight?
A4: As a progestin, this compound acetate's effects are primarily mediated through the progesterone receptor (PR). While direct studies on NOMAC's influence on weight-related signaling are limited, progesterone has been shown to potentially influence:
-
Adipogenesis: Progesterone may stimulate the expression of genes involved in fat cell differentiation and lipid synthesis, such as SREBP-1c.
-
Insulin Signaling: There is some evidence that progesterone can modulate insulin signaling pathways.
-
Hypothalamic Appetite Regulation: Progestins can influence the expression of neuropeptides in the hypothalamus that regulate food intake, such as Neuropeptide Y (NPY).
Experimental Protocols
Protocol 1: Standard Assessment of Body Weight and Food Intake
-
Acclimation: Allow animals to acclimate to their housing for at least one week before the start of the experiment.
-
Baseline Measurements: For 3-5 days before the first dose, measure and record the body weight and food intake of each animal daily.
-
Dosing: Administer this compound acetate or the vehicle control as per the study design.
-
Daily Monitoring: Continue to measure and record body weight and the amount of food remaining in the hopper at the same time each day.
-
Data Analysis: Calculate the average daily food consumption and the change in body weight over time for each group.
Protocol 2: Pair-Feeding Experimental Design
-
Group Allocation: Divide animals into three groups:
-
Group A: Ad libitum control (e.g., vehicle).
-
Group B: NOMAC-treated (ad libitum).
-
Group C: Pair-fed control (vehicle).
-
-
Monitoring: On Day 1, measure the 24-hour food intake of Group B.
-
Feeding: On Day 2, provide Group C with the average amount of food consumed by Group B on Day 1. Groups A and B continue to have ad libitum access to food.
-
Iteration: Repeat this process daily for the duration of the study.
-
Measurements: Record daily body weights for all groups. At the end of the study, assess body composition and relevant metabolic markers.
Experimental Workflow for a Pair-Feeding Study
References
- 1. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacological profile of this compound acetate, a synthetic 19-nor-progesterone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of megestrol acetate and testosterone on body composition in castrated male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of nomegestrol acetate in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of nomegestrol acetate in dimethyl sulfoxide (DMSO) at -20°C. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound acetate stock solutions in DMSO?
A1: Based on information from various chemical suppliers, it is recommended to store stock solutions of this compound acetate in DMSO at -20°C for up to one year. For longer-term storage, -80°C is advised.
Q2: Is there quantitative data available on the stability of this compound acetate in DMSO at -20°C over one year?
A2: While the general guideline is that this compound acetate is stable in DMSO at -20°C for up to a year, publicly available, detailed quantitative studies showing the percentage of degradation at specific time points (e.g., 3, 6, 9, 12 months) are limited. To ensure the accuracy of your experiments, it is highly recommended to perform your own stability assessment, especially if the stock solution is to be used over a long period.
Q3: What are the potential degradation products of this compound acetate?
A3: Under forced degradation conditions such as acidic, alkaline, and oxidative stress, this compound acetate can degrade. The exact degradation products in a DMSO solution at -20°C over time are not well-documented in the literature. A stability-indicating analytical method, such as HPLC or LC-MS/MS, would be required to separate and identify any potential degradants.
Q4: How does the quality of DMSO affect the stability of this compound acetate?
A4: The purity and water content of DMSO can impact the stability of dissolved compounds. It is crucial to use high-purity, anhydrous (or low water content) DMSO for preparing stock solutions. Water content can facilitate hydrolysis of susceptible compounds.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results using an aged stock solution of this compound acetate in DMSO.
Possible Cause 1: Degradation of this compound Acetate
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: When preparing a fresh stock solution of this compound acetate in DMSO, aliquot it into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can accelerate degradation.
-
Perform a Quality Control Check: Analyze the aged stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration and purity of this compound acetate. Compare the results with a freshly prepared standard.
-
Prepare a Fresh Stock Solution: If degradation is suspected or confirmed, prepare a fresh stock solution of this compound acetate in high-purity, anhydrous DMSO.
-
Possible Cause 2: DMSO Quality
-
Troubleshooting Steps:
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to prepare stock solutions.
-
Proper DMSO Storage: Store DMSO in tightly sealed containers to prevent moisture absorption from the atmosphere.
-
Quantitative Stability Data
| Time Point (Months) | Storage Condition | % this compound Acetate Remaining (Mean ± SD) | % Degradation | Notes |
| 0 | -20°C in DMSO | 100% | 0% | Freshly prepared solution |
| 3 | -20°C in DMSO | Data to be determined | Data to be determined | |
| 6 | -20°C in DMSO | Data to be determined | Data to be determined | |
| 9 | -20°C in DMSO | Data to be determined | Data to be determined | |
| 12 | -20°C in DMSO | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound Acetate in DMSO
This protocol outlines a method to quantify the stability of this compound acetate in a DMSO stock solution stored at -20°C over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound acetate reference standard
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or formic acid for MS-compatibility)
-
0.22 µm syringe filters
2. Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
3. Preparation of Solutions:
-
Stock Solution (Time 0): Accurately weigh a known amount of this compound acetate and dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). This is your initial stock solution.
-
Storage Aliquots: Aliquot the stock solution into multiple small, tightly sealed vials and store them at -20°C.
-
Mobile Phase: Prepare a suitable mobile phase. A common starting point for the analysis of progestins is a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape. The exact ratio should be optimized for good separation.
4. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 280-290 nm (based on the UV absorbance spectrum of this compound acetate)
-
Column Temperature: 25°C
5. Stability Study Procedure:
-
Time 0 Analysis:
-
Prepare a calibration curve using freshly prepared standards of this compound acetate in the mobile phase.
-
Dilute an aliquot of the Time 0 stock solution with the mobile phase to a concentration within the calibration curve range.
-
Inject the diluted sample into the HPLC system and record the peak area of this compound acetate. This will serve as the 100% reference.
-
-
Subsequent Time Points (e.g., 3, 6, 9, 12 months):
-
At each time point, retrieve one of the stored aliquots from the -20°C freezer.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Dilute the sample in the same manner as the Time 0 sample.
-
Inject the diluted sample into the HPLC system and record the peak area of this compound acetate.
-
6. Data Analysis:
-
Calculate the concentration of this compound acetate at each time point using the calibration curve.
-
Determine the percentage of this compound acetate remaining at each time point relative to the Time 0 sample.
-
Percentage Remaining = (Concentration at Time X / Concentration at Time 0) * 100
-
Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound acetate.
Caption: Signaling pathway of this compound acetate via the progesterone receptor.
Technical Support Center: Long-Term Nomegestrol Acetate Cell Exposure Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for long-term nomegestrol acetate (NOMAC) cell exposure experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during long-term cell culture experiments with this compound acetate.
Q1: My cells are showing decreased sensitivity to this compound acetate over time. What could be the cause and how can I address it?
A1: Decreased sensitivity, or acquired resistance, is a common challenge in long-term drug exposure studies. Several factors can contribute to this phenomenon:
-
Progesterone Receptor (PR) Downregulation: Continuous exposure to a PR agonist like this compound acetate can lead to a decrease in the expression of progesterone receptors on the cell surface, reducing the cell's ability to respond to the compound.[1]
-
Troubleshooting:
-
Intermittent Dosing: Consider a pulsed treatment strategy where cells are exposed to this compound acetate for a defined period, followed by a drug-free recovery period. This can sometimes restore receptor expression.
-
Monitor PR Levels: Regularly assess PR mRNA and protein levels using qRT-PCR and Western blotting to track any changes over the course of your experiment.
-
Co-treatment Strategies: Investigate the use of agents that may prevent or reverse receptor downregulation.
-
-
-
Emergence of Resistant Clones: A heterogeneous cancer cell population may contain a small subset of cells that are inherently less sensitive to this compound acetate. Long-term treatment can select for and promote the growth of these resistant clones.
-
Troubleshooting:
-
Clonal Selection Analysis: If resistance emerges, consider isolating and characterizing individual clones to understand the underlying resistance mechanisms.
-
Combination Therapy: Explore the use of this compound acetate in combination with other therapeutic agents that may target different signaling pathways to prevent the outgrowth of resistant populations.[2]
-
-
-
Alterations in Downstream Signaling Pathways: Cells can adapt to long-term progestin exposure by altering downstream signaling pathways to bypass the effects of the drug.
-
Troubleshooting:
-
Pathway Analysis: If resistance is observed, perform pathway analysis (e.g., using RNA sequencing or proteomic arrays) to identify altered signaling cascades.
-
-
Q2: I am observing high variability in my cell viability or proliferation assays. What are the potential sources of this variability?
A2: High variability can stem from several factors related to both the compound and cell culture maintenance:
-
Inconsistent Drug Concentration:
-
Troubleshooting:
-
Regular Media Changes: For long-term experiments, it is crucial to replenish the media with fresh this compound acetate at regular intervals to maintain a stable concentration. The frequency will depend on the stability of the compound in your specific culture conditions and the metabolic activity of your cells.
-
Stability Assessment: If you suspect compound degradation, you can assess the stability of this compound acetate in your cell culture media over time using techniques like High-Performance Liquid Chromatography (HPLC).[3][4][5]
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Consistent Passaging: Maintain a consistent cell passaging schedule and seeding density to ensure uniformity across experiments.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cell health and experimental outcomes.
-
-
Q3: How do I prepare and store my this compound acetate stock solution to ensure its stability and activity?
A3: Proper handling of this compound acetate is critical for reproducible results.
-
Stock Solution Preparation:
-
Dissolve this compound acetate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Ensure the compound is fully dissolved before making further dilutions.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium.
-
Mix thoroughly to ensure a homogenous solution.
-
Avoid storing diluted working solutions for extended periods.
-
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound acetate on the proliferation of various cancer cell lines.
Table 1: IC50 Values of this compound Acetate in Human Endometrial Cancer Cell Lines
| Cell Line | Time Point | IC50 (µmol/L) | 95% Confidence Interval (µmol/L) |
| RL95-2 | 24 h | 52.80 | 35.85–77.77 |
| 48 h | 19.88 | 12.01–32.91 | |
| 72 h | 21.62 | 12.62–36.17 | |
| KLE | 72 h | > 100 | - |
Table 2: Proliferative Effects of this compound Acetate on Breast Cancer Cell Lines
| Cell Line | Concentration | Effect on Proliferation | Reference |
| T47-D | High pharmacological concentrations | Dose-dependent inhibition | |
| MCF-7 | 10⁻⁷ M (in the presence of Estradiol) | No significant effect |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term effects of this compound acetate on cells.
Protocol 1: Long-Term Cell Viability Assay (MTT Assay)
Objective: To determine the long-term effect of this compound acetate on cell viability.
Materials:
-
Target cell line (e.g., RL95-2, T47-D)
-
Complete cell culture medium
-
This compound acetate (NOMAC)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Acetate Treatment:
-
Prepare a serial dilution of NOMAC in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of medium containing the desired concentrations of NOMAC or vehicle control (DMSO).
-
For long-term exposure, replace the medium with fresh NOMAC-containing or vehicle control medium every 48-72 hours.
-
-
MTT Assay:
-
At each desired time point (e.g., 24, 48, 72, 96, 120 hours), add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Western Blot Analysis for Progesterone Receptor (PR) Expression
Objective: To quantify the protein expression of progesterone receptor in response to long-term this compound acetate exposure.
Materials:
-
Cell lysates from NOMAC-treated and control cells
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Progesterone Receptor (PR)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
After the desired duration of NOMAC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PR diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the PR expression to the loading control.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for SUFU and Wnt7a Gene Expression
Objective: To measure the mRNA expression levels of SUFU and Wnt7a in response to this compound acetate treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for SUFU, Wnt7a, and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
After NOMAC treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green or TaqMan master mix, forward and reverse primers for the target gene (SUFU or Wnt7a) or the reference gene, and the synthesized cDNA.
-
Perform the qRT-PCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound Acetate (NOMAC).
Caption: General experimental workflow for long-term NOMAC exposure studies.
Caption: Troubleshooting logic for decreased NOMAC sensitivity.
References
- 1. Inhibition by this compound acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nomegestrol Acetate's Anti-Proliferative Effects on Breast Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of nomegestrol acetate (NOMA) on breast tissue, contrasted with other progestins. The information is supported by experimental data to validate NOMA's efficacy and elucidate its mechanism of action.
This compound acetate, a 19-norprogesterone derivative, exhibits a favorable profile in terms of its effects on breast tissue, demonstrating neutral to anti-proliferative activity in various studies.[1][2][3] This contrasts with some other synthetic progestins that have been associated with potential proliferative effects. NOMA's high selectivity for the progesterone receptor (PR) and lack of androgenic, estrogenic, or glucocorticoid activity contribute to its distinct biological effects.[4][5]
Comparative Anti-Proliferative Activity
Experimental data from in vitro and in vivo studies indicate that NOMA has a less proliferative or even inhibitory effect on breast cancer cells compared to other progestins.
In Vitro Studies:
In studies utilizing human breast cancer cell lines, NOMA has consistently demonstrated a lack of proliferative stimulus. For instance, in T-47D cells, which are rich in progesterone receptors, NOMA induced a dose-dependent inhibition of cell proliferation. A comparative study on MCF-7 cells, another estrogen-receptor-positive breast cancer cell line, showed that while norethisterone (NET) significantly stimulated cell proliferation in the presence of low estradiol concentrations, NOMA, similar to progesterone and medroxyprogesterone acetate (MPA), had no such effect.
Table 1: Comparative Effects of Progestins on Breast Cancer Cell Proliferation
| Progestin | Cell Line | Assay | Key Findings | Reference |
| This compound Acetate (NOMA) | T-47D | [3H]thymidine incorporation | Dose-dependent inhibition of proliferation. | |
| This compound Acetate (NOMA) | MCF-7 | Cell Proliferation Assay | No significant effect on proliferation in the presence of estradiol. | |
| Medroxyprogesterone Acetate (MPA) | MCF-7 | Cell Proliferation Assay | No significant effect on proliferation in the presence of estradiol. | |
| Norethisterone (NET) | MCF-7 | Cell Proliferation Assay | Significant stimulation of proliferation in the presence of low estradiol. | |
| Progesterone | MCF-7 | Cell Proliferation Assay | No significant effect on proliferation in the presence of estradiol. |
In Vivo Studies:
While direct comparative in vivo studies on breast cancer models are limited, a study on endometrial cancer xenografts in nude mice provides valuable insights. In this model, NOMA demonstrated a stronger inhibition of tumor growth compared to MPA at the same high dose.
Table 2: Comparative In Vivo Tumor Growth Inhibition (Endometrial Cancer Xenograft Model)
| Treatment | Dose | Tumor Inhibition Rate | Reference |
| This compound Acetate (NOMA) | 100 mg/kg | 47.04% | |
| This compound Acetate (NOMA) | 200 mg/kg | 58.06% | |
| Medroxyprogesterone Acetate (MPA) | 100 mg/kg | 41.06% | |
| Medroxyprogesterone Acetate (MPA) | 200 mg/kg | 27.01% |
Mechanisms of Anti-Proliferative Action
The anti-proliferative effects of NOMA on breast tissue are multifactorial, involving direct actions on the progesterone receptor and modulation of local estrogen synthesis.
Progesterone Receptor-Mediated Effects
NOMA is a potent agonist of the progesterone receptor. Upon binding, the NOMA-PR complex can influence the expression of genes involved in cell cycle regulation, leading to an arrest of proliferation. Progesterone itself has been shown to induce cell cycle arrest in the G0/G1 phase in breast cancer cells through the regulation of proteins like p27. It is proposed that NOMA exerts its anti-proliferative effects through a similar PR-mediated pathway.
Inhibition of Estrogen Synthesis
A key mechanism contributing to NOMA's favorable profile is its ability to inhibit enzymes crucial for local estrogen production within breast tissue.
-
Aromatase Inhibition: NOMA has been shown to act as an anti-aromatase agent. In MCF-7aro breast cancer cells, which are engineered to express high levels of aromatase, NOMA significantly inhibited the conversion of androgens to estrogens in a dose-dependent manner.
Table 3: Inhibition of Aromatase Activity by this compound Acetate in MCF-7aro Cells
| NOMA Concentration | Inhibition of Estradiol (E2) Formation | Reference |
| 5 x 10-7 mol/L | 18.1% | |
| 5 x 10-6 mol/L | 29.9% | |
| 5 x 10-5 mol/L | 49.7% |
-
Sulfatase Inhibition: NOMA also inhibits estrone sulfatase, an enzyme that converts inactive estrone sulfate into active estrone, a precursor for estradiol. This inhibition has been observed in both normal and cancerous breast tissues.
Table 4: Inhibition of Sulfatase Activity by this compound Acetate
| NOMA Concentration | Inhibition in Cancerous Breast Tissue | Inhibition in Normal Breast Tissue | Reference |
| 5 x 10-7 M | 32.5% | 22.8% | |
| 5 x 10-5 M | 49.2% | 40.8% |
-
Stimulation of Estrogen Sulfotransferase: Conversely, at lower concentrations, NOMA has been found to stimulate estrogen sulfotransferase activity in MCF-7 and T-47D cells. This enzyme converts active estrogens into their inactive sulfated forms, further reducing the levels of biologically active estrogens in breast tissue.
Regulation of Wnt and Hedgehog Signaling Pathways
While direct evidence in breast cancer is still emerging, studies in endometrial cancer cells have shown that NOMA can upregulate the expression of SUFU (Suppressor of Fused), a negative regulator of the Hedgehog signaling pathway, and Wnt7a. Both the Hedgehog and Wnt signaling pathways are implicated in cancer cell proliferation and survival. The potential for NOMA to modulate these pathways in breast cancer warrants further investigation.
Experimental Protocols
Cell Proliferation Assays
1. [3H]Thymidine Incorporation Assay (for T-47D cells)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: T-47D cells are cultured in an estrogenic environment (e.g., medium containing phenol red and fetal calf serum) to maintain progesterone receptor expression.
-
Treatment: Cells are treated with various concentrations of NOMA or other progestins for a specified period (e.g., 24-72 hours).
-
Labeling: [3H]thymidine, a radioactive nucleoside, is added to the culture medium. Proliferating cells incorporate [3H]thymidine into their newly synthesized DNA.
-
Measurement: After incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.
2. MTT Assay (for MCF-7 cells)
This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells.
-
Cell Plating: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with different concentrations of the test compounds (NOMA, other progestins) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance compared to control wells indicates a reduction in cell viability and proliferation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NOMA's Anti-Proliferative Signaling Pathway in Breast Cancer Cells.
Caption: Workflow for Comparing Progestin Anti-Proliferative Effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Progesterone regulates the proliferation of breast cancer cells – in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Clinical Showdown: Nomegestrol/Estradiol vs. Drospirenone/Ethinylestradiol
In the landscape of combined oral contraceptives (COCs), the choice between formulations is guided by a nuanced understanding of their efficacy, side-effect profiles, and non-contraceptive benefits. This guide provides a detailed comparison of two prominent COCs: a newer formulation containing nomegestrol acetate and 17β-estradiol (NOMAC/E2) and a widely used combination of drospirenone and ethinylestradiol (DRSP/EE). This analysis is based on data from two large, head-to-head, randomized, open-label, multicenter Phase III clinical trials, providing robust evidence for researchers, scientists, and drug development professionals.
Contraceptive Efficacy
The primary measure of a contraceptive's effectiveness is its ability to prevent pregnancy, often expressed by the Pearl Index, which indicates the number of pregnancies per 100 woman-years of use. In the pivotal comparative trials, both NOMAC/E2 and DRSP/EE demonstrated high contraceptive efficacy. While the Pearl Index was numerically lower for NOMAC/E2, the difference was not statistically significant, indicating comparable effectiveness in preventing pregnancy.[1][2]
| Efficacy Endpoint | This compound Acetate / Estradiol (NOMAC/E2) | Drospirenone / Ethinylestradiol (DRSP/EE) |
| Pearl Index (Aged 18-35 years) | 0.38[1][3] | 0.81[1] |
| Pearl Index (Aged 18-50 years) | 0.31 | 0.66 |
Cycle Control and Bleeding Patterns
A key differentiator between the two formulations lies in their impact on bleeding patterns. Women using NOMAC/E2 experienced shorter and lighter scheduled withdrawal bleeds compared to those on DRSP/EE. A notable characteristic of NOMAC/E2 was a significantly higher incidence of absent withdrawal bleeding, which increased over the duration of the trials. While intracyclic (unscheduled) bleeding and spotting were infrequent in both groups and decreased over time, they were slightly more common in the initial cycles for NOMAC/E2 users.
| Bleeding Pattern Metric | This compound Acetate / Estradiol (NOMAC/E2) | Drospirenone / Ethinylestradiol (DRSP/EE) |
| Incidence of Absent Scheduled Bleeding (Cycles 2-12) | 17.6% to 31.6% | 3.4% to 5.8% |
| Scheduled Withdrawal Bleeds | Shorter and lighter | Longer and heavier in comparison |
| Unscheduled Bleeding/Spotting | Infrequent, decreased over time | Infrequent, decreased over time |
Tolerability and Adverse Events
The overall safety and tolerability profiles of both contraceptives were comparable and in line with what is expected for COCs. However, some differences in the incidence of specific adverse events were observed. Acne and weight gain were reported more frequently in the NOMAC/E2 group. Conversely, DRSP/EE, known for its anti-androgenic and anti-mineralocorticoid properties, was associated with more favorable acne-related outcomes. Discontinuation rates due to adverse events were slightly higher in the NOMAC/E2 group, with acne, irregular bleeding, and weight gain being the primary contributors to this difference.
| Adverse Event (Treatment-Related) | Incidence in NOMAC/E2 Group | Incidence in DRSP/EE Group |
| Acne | 15.3% | 7.1% |
| Irregular Withdrawal Bleeding | 11.7% | 0.4% |
| Weight Increased | 7.9% | 6.2% |
| Headache | 6.6% | 6.2% |
Effects on Premenstrual and Menstrual Symptoms
A pooled analysis of the two major trials revealed that NOMAC/E2 was associated with greater improvements in several premenstrual and menstrual symptoms compared to DRSP/EE. Utilizing the Menstrual Distress Questionnaire Form C (MDQ-C), women using NOMAC/E2 reported a significant improvement in scores for pain, water retention, negative affect, impaired concentration, and behavior change during the menstrual phase. However, scores for arousal (emotional and mental) worsened with NOMAC/E2, a change not observed with DRSP/EE.
Experimental Protocols
The data presented is primarily derived from two large, randomized, open-label, multicenter, comparative Phase III clinical trials (ClinicalTrials.gov identifiers: NCT00413062 and NCT00511199).
-
Study Population: Healthy, sexually active women aged 18 to 50 years seeking contraception.
-
Treatment Regimen:
-
NOMAC/E2 Group: Monophasic regimen of 2.5 mg this compound acetate and 1.5 mg 17β-estradiol for 24 days, followed by a 4-day placebo period (24/4 regimen).
-
DRSP/EE Group: Monophasic regimen of 3 mg drospirenone and 30 µg ethinylestradiol for 21 days, followed by a 7-day placebo period (21/7 regimen).
-
-
Duration: 13 consecutive 28-day cycles (1 year).
-
Primary Outcome Measures: Contraceptive efficacy (Pearl Index) and cycle control (vaginal bleeding patterns).
-
Secondary Outcome Measures: General safety and tolerability, effects on acne, and participant acceptability.
-
Data Collection: Participants maintained daily electronic diaries to record vaginal bleeding. Adverse events were recorded at each study visit. The Menstrual Distress Questionnaire Form C (MDQ-C) was completed at baseline and after cycles 1, 3, 6, and 13 to assess premenstrual and menstrual symptoms.
Signaling Pathways
The distinct clinical profiles of NOMAC/E2 and DRSP/EE can be attributed to the unique pharmacological properties of their progestin components.
Contraceptive Mechanism of Action (NOMAC and Drospirenone)
Both this compound acetate and drospirenone exert their contraceptive effects primarily through the inhibition of ovulation by suppressing the hypothalamic-pituitary-ovarian (HPO) axis. They act at the hypothalamus and pituitary gland to disrupt the normal pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. This prevents follicular development and the LH surge necessary for ovulation.
References
A Comparative Safety Analysis: Nomegestrol Acetate vs. Medroxyprogesterone Acetate
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of synthetic progestins is paramount in drug development and clinical application. This guide provides an objective comparison of nomegestrol acetate (NOMAC) and medroxyprogesterone acetate (MPA), focusing on their safety profiles supported by experimental data.
This compound acetate, a 19-norprogesterone derivative, is a more recent progestin designed for high selectivity to the progesterone receptor, closely mimicking the action of natural progesterone.[1][2] In contrast, medroxyprogesterone acetate is a 17α-hydroxyprogesterone derivative that has been in clinical use for a longer period for contraception and hormone replacement therapy.[3][4] Their structural differences lead to distinct pharmacological activities and, consequently, different safety considerations, particularly concerning metabolic effects, breast tissue impact, and thrombotic risk.
Comparative Pharmacological Profile
| Feature | This compound Acetate (NOMAC) | Medroxyprogesterone Acetate (MPA) |
| Progestational Activity | Potent | Potent |
| Androgenic Activity | None, possesses partial antiandrogenic activity[1] | Present |
| Estrogenic Activity | None | None |
| Glucocorticoid Activity | None | Weak |
| Mineralocorticoid Activity | None | None |
| Receptor Selectivity | High for progesterone receptor | Binds to progesterone, androgen, and glucocorticoid receptors |
| Half-life | Approximately 50 hours | Oral: 40-60 hours; Intramuscular: ~50 days |
Safety Profile: A Head-to-Head Comparison
The safety profiles of NOMAC and MPA diverge significantly in several key areas:
Metabolic Effects: Clinical studies indicate that NOMAC has a neutral or even beneficial effect on lipid and carbohydrate metabolism. It does not appear to adversely affect glucose metabolism or body weight. In contrast, MPA has been associated with negative impacts on lipid profiles and carbohydrate metabolism. Some studies have shown that the addition of MPA to estrogen therapy can blunt some of the beneficial effects of estrogen on lipids.
Thrombotic Risk: The risk of venous thromboembolism (VTE) is a critical consideration for all progestin-containing therapies. Studies suggest that oral hormone therapy containing MPA is associated with a significantly greater risk of VTE compared to other progestins. The risk appears to be dose-dependent. While data for NOMAC is still accumulating, current evidence suggests it may have a more favorable profile regarding hemostasis.
Breast Tissue Effects: Preclinical and clinical data suggest that NOMAC may have a more favorable safety profile concerning breast tissue. NOMAC has shown a lack of proliferative activity in normal and cancerous breast tissue in some studies. It may even have an anti-proliferative effect on human breast cancer cells. In contrast, some evidence links long-term MPA use to a potential increase in breast cancer risk, although this remains a complex and debated area. In one study, NOMAC demonstrated a stronger inhibition of tumor growth in a xenograft model of endometrial cancer compared to MPA.
Bone Mineral Density: Long-term use of high-dose MPA, particularly the injectable formulation (DMPA), has been associated with a reduction in bone mineral density. Preclinical studies on NOMAC suggest it does not have a deleterious effect on bone remodeling.
Common Adverse Effects:
-
This compound Acetate: Common side effects include changes in menstrual bleeding patterns (irregular bleeding, spotting, or amenorrhea), breast tenderness, headache, mood changes, and weight gain.
-
Medroxyprogesterone Acetate: Frequently reported side effects include weight gain, headache, mood changes, irregular bleeding, and breast tenderness. Cushingoid symptoms have been observed with longer-term use of higher doses.
Experimental Protocols
In Vitro Receptor Binding and Transactivation Assays:
-
Objective: To determine the binding affinity and functional activity of NOMAC and MPA at various steroid receptors (progesterone, androgen, estrogen, glucocorticoid, mineralocorticoid).
-
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells are transfected with plasmids encoding human steroid receptors and a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter.
-
Competitive Binding Assay: Cells are incubated with a radiolabeled ligand for the specific receptor in the presence of increasing concentrations of unlabeled NOMAC or MPA. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.
-
Transactivation Assay: Transfected cells are treated with varying concentrations of NOMAC or MPA. Receptor activation leads to the expression of the reporter gene, which is quantified (e.g., by measuring luminescence). Agonist and antagonist activities are determined by comparing the response to that of a known reference compound.
-
In Vivo Assessment of Androgenic and Antiandrogenic Activity in Rats:
-
Objective: To evaluate the androgenic and anti-androgenic effects of NOMAC and MPA in a living organism.
-
Methodology:
-
Animal Model: Immature, castrated male rats are used.
-
Androgenic Activity Assessment: Rats are treated with NOMAC or MPA for a specified period (e.g., 10 days). The weights of androgen-dependent tissues, such as the ventral prostate and seminal vesicles, are measured and compared to a control group.
-
Antiandrogenic Activity Assessment: Rats are co-administered testosterone propionate (an androgen) along with NOMAC or MPA. The ability of the progestin to inhibit the testosterone-induced growth of accessory sex organs is measured.
-
Signaling Pathways and Experimental Workflow
Caption: Generalized signaling pathway for progestins like this compound acetate and medroxyprogesterone acetate.
Caption: A simplified workflow for determining the receptor binding affinity of progestins.
References
Unmasking the Precision of Nomegestrol Acetate: A Comparative Guide to its Progesterone Receptor Selectivity
For the discerning researcher and drug development professional, understanding the precise molecular interactions of synthetic progestogens is paramount. This guide provides a comprehensive comparison of nomegestrol acetate's (NOMAC) progesterone receptor selectivity against other widely used progestins, supported by experimental data and detailed methodologies.
This compound acetate, a 19-nor-progesterone derivative, stands out for its high affinity and specificity for the progesterone receptor (PR), a key attribute for its therapeutic efficacy and favorable side-effect profile. This targeted action minimizes off-target effects often associated with less selective progestins that interact with other steroid receptors, such as androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors.
Progesterone Receptor Binding Profile: A Quantitative Comparison
The selectivity of a progestin is quantitatively determined by its relative binding affinity (RBA) to the progesterone receptor compared to other steroid hormone receptors. The following table summarizes the RBA of this compound acetate and other common progestins, providing a clear comparative overview of their receptor binding profiles. The data is compiled from in vitro studies using human steroid receptors, with the natural ligand for each receptor serving as the reference (100%).
| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound Acetate (NOMAC) | 100 | <0.1 | <0.1 | <0.1 | <0.1 |
| Progesterone | 100 | <0.1 | <0.1 | 1 | 2 |
| Levonorgestrel | 155 | 60 | <0.1 | 7.5 | 0.4 |
| Drospirenone | 50 | 0.2 | <0.1 | 0.1 | 150 |
| Medroxyprogesterone Acetate | 78 | 15 | <0.1 | 45 | 0.4 |
| Norethindrone Acetate | 75 | 15 | <0.1 | 1 | 0.4 |
Data compiled from published literature. RBA values are expressed as a percentage of the binding affinity of the respective natural hormone (progesterone for PR, testosterone for AR, estradiol for ER, dexamethasone for GR, and aldosterone for MR).
As the data illustrates, this compound acetate exhibits a potent and highly selective binding to the progesterone receptor, with negligible affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This contrasts with other progestins like levonorgestrel and medroxyprogesterone acetate, which show significant cross-reactivity with the androgen and glucocorticoid receptors, respectively. Drospirenone, while having a lower affinity for the progesterone receptor compared to NOMAC, displays a notable affinity for the mineralocorticoid receptor.
Experimental Protocols: Unveiling the Methodology
The determination of steroid receptor binding affinity is crucial for characterizing the selectivity of compounds like this compound acetate. The most common and robust method employed is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay Protocol
This in vitro assay measures the ability of a test compound (e.g., this compound acetate) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Receptor Preparation:
-
Human steroid receptors (PR, AR, ER, GR, MR) are typically obtained from recombinant expression systems (e.g., baculovirus-infected insect cells or mammalian cell lines) to ensure a high concentration of a single receptor type.
-
The cells are harvested and homogenized to create a cytosol or membrane preparation containing the receptor of interest. The protein concentration of the preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Assay Procedure:
-
The assay is performed in a multi-well plate format.
-
A constant concentration of a high-affinity radioligand specific for the receptor being tested (e.g., ³H-progesterone for PR) is added to each well.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound acetate or other progestins) are then added to the wells.
-
A set of control wells is included to determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a large excess of the unlabeled natural ligand).
-
The plates are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
The Relative Binding Affinity (RBA) is then calculated by comparing the Ki of the test compound to the Ki of the natural ligand.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams illustrate the progesterone receptor signaling pathway and the workflow of a competitive binding assay.
Unraveling the Intricacies of Progestins: A Comparative Study on Central Nervous System Effects
For Immediate Release
A comprehensive analysis of various progestins—synthetic hormones that mimic the effects of natural progesterone—reveals significant differences in their impact on the central nervous system (CNS), with implications for mood, cognition, and neural health. This comparative guide, designed for researchers, scientists, and drug development professionals, synthesizes experimental data to provide a clear understanding of the distinct neurological profiles of these widely used compounds.
The diverse effects of progestins on the brain are largely dictated by their unique binding affinities for not only progesterone receptors (PRs) but also other steroid receptors, including androgen, glucocorticoid, and mineralocorticoid receptors. This differential binding initiates a cascade of molecular events that can lead to varied outcomes, from anxiolytic and neuroprotective effects to potential cognitive impairment.
This guide presents key experimental findings in a structured format, offering a direct comparison of the CNS effects of natural progesterone and several synthetic progestins. Detailed experimental protocols are provided to ensure transparency and facilitate the replication and extension of these important studies.
Key Comparative Findings:
-
Cognitive Performance: In rodent models of learning and memory, different progestins exhibit markedly different effects. For instance, while Levonorgestrel (LEVO) has been shown to enhance learning, Medroxyprogesterone Acetate (MPA) and Norethindrone Acetate (NETA) have been associated with impairments in working and reference memory.
-
Anxiolytic Properties: Natural progesterone demonstrates clear anxiety-reducing effects, a phenomenon linked to its interaction with both progesterone and GABA-A receptors. The synthetic progestin drospirenone has also shown benefits in alleviating negative affective symptoms.
-
Neuroprotection: Progesterone has been shown to be neuroprotective in models of neurodegeneration, a quality not consistently observed with all synthetic progestins. For example, in a mouse model of motoneuron disease, progesterone treatment normalized many of the typical abnormalities, whereas norethindrone showed detrimental effects.
Data Summary
Table 1: Comparative Effects of Progestins on Learning and Memory in Rodents
| Progestin | Animal Model | Behavioral Task | Key Findings |
| Norethindrone Acetate (NETA) | Middle-aged ovariectomized rats | Water Radial-Arm Maze (WRAM) & Morris Water Maze (MM) | Impaired learning and delayed retention in WRAM; Impaired reference memory in MM.[1] |
| Levonorgestrel (LEVO) | Middle-aged ovariectomized rats | Water Radial-Arm Maze (WRAM) | Enhanced learning.[1] |
| Medroxyprogesterone Acetate (MPA) | Middle-aged ovariectomized rats | Water Radial-Arm Maze (WRAM) & Morris Water Maze (MM) | Impaired working memory and delayed retention in WRAM; Impaired reference memory in MM.[1] |
| Progesterone | Aged female C57BL/6 mice | Object Recognition Task | Enhanced object memory consolidation at 24 and 48-hour delays with specific doses.[2] |
Table 2: Comparative Effects of Progestins on Anxiety-Like Behavior and Mood
| Progestin | Subject | Behavioral Task/Assessment | Key Findings |
| Progesterone | Rats and Mice | Elevated Plus Maze | Significantly increased time spent in the open arms, indicating an anxiolytic effect.[3] This effect was blocked by the progesterone receptor antagonist RU486. |
| Drospirenone (vs. Levonorgestrel) | Healthy Women | Menstrual Distress Questionnaire (MDQ) | Significantly better in alleviating negative affect symptoms during the menstrual phase (median difference in MDQ T score -3). |
Table 3: Comparative Effects of Progestins on Neuroprotection
| Progestin | Animal Model | Key Findings |
| Progesterone | Wobbler mice (model of motoneuron degeneration) | Normalized clinical and spinal cord abnormalities. |
| Norethindrone | Wobbler mice (model of motoneuron degeneration) | Did not show neuroprotective effects and had some detrimental outcomes. |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. A comparison of progestins within three classes: Differential effects on learning and memory in the aging surgically menopausal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Acute Progesterone Administration on Spatial and Object Memory in Middle-Aged and Aged Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Nomegestrol Acetate Versus Other 19-Norprogesterone Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic progestins, 19-norprogesterone derivatives represent a class of compounds with significant therapeutic interest, primarily in contraception and hormone replacement therapy. Among these, nomegestrol acetate (NOMAC) has emerged as a selective progestogen with a pharmacological profile that distinguishes it from other derivatives. This guide provides an objective in vitro comparison of this compound acetate against other notable 19-norprogesterone derivatives, including nestorone and trimegestone, with supporting data from various experimental assays.
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound acetate and other 19-norprogesterone derivatives. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparisons in single studies are limited, and variations in experimental conditions can influence results.
Table 1: Comparative Receptor Binding Affinity (Ki in nM or Relative Binding Affinity - RBA in %)
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |
| This compound Acetate (NOMAC) | Ki: 22.8 nM[1] | Moderate Affinity[2] | No significant binding[3][4] | No significant binding[3] | No significant binding |
| RBA: 72-92% (vs. Progesterone) | |||||
| Nestorone | High Affinity | No significant binding | No significant binding | No significant binding | Data not available |
| Trimegestone | High Affinity (IC50: 3.3 nM, rat) | Weak antiandrogenic activity | No significant binding | Data not available | Data not available |
| Progesterone | Ki: 34.3 nM | Low Affinity | Low Affinity | Low Affinity | Moderate Affinity |
Table 2: Comparative In Vitro Functional Activity
| Compound | Progestogenic Activity | Anti-androgenic Activity | Glucocorticoid Activity | Estrogenic Activity |
| This compound Acetate (NOMAC) | Potent Agonist | Partial anti-androgenic activity | No significant agonist or antagonist activity | No estrogenic activity |
| Nestorone | Potent Progestin | No androgenic activity | No glucocorticoid activity | No estrogenic activity |
| Trimegestone | Potent Progestin (EC50: 0.1 nM, T47D cells) | Weak anti-androgenic activity | No glucocorticoid activity | Data not available |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for progestogens and a typical workflow for in vitro receptor binding assays.
Caption: Progestogen signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific steroid receptor.
-
Receptor Preparation:
-
For intracellular receptors like the progesterone receptor, cytosol extracts from target tissues (e.g., rat uterus) or from cells overexpressing the receptor of interest (e.g., T47D human breast cancer cells) are prepared.
-
Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain a supernatant containing the cytosolic receptors.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-ORG 2058) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound acetate) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a large excess of the unlabeled ligand.
-
The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
The bound radioligand-receptor complexes are separated from the free radioligand using methods such as dextran-coated charcoal adsorption or vacuum filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Steroid Receptor Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.
-
Cell Culture and Transfection:
-
A suitable cell line that is responsive to the steroid of interest is used (e.g., Chinese Hamster Ovary (CHO) cells or T47D cells).
-
The cells are transiently or stably transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the human steroid receptor (e.g., human progesterone receptor B).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (e.g., progesterone response elements).
-
-
A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., this compound acetate).
-
For antagonist activity assessment, cells are co-treated with a known receptor agonist (e.g., progesterone) and the test compound.
-
Appropriate vehicle controls are included.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 18-24 hours), the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
If a control plasmid was used, the activity of the second reporter is also measured.
-
-
Data Analysis:
-
The luciferase activity is normalized to the control reporter activity or to the total protein concentration.
-
The results are expressed as fold induction over the vehicle control for agonist activity or as a percentage of inhibition of the agonist response for antagonist activity.
-
EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.
-
Discussion of In Vitro Findings
This compound Acetate (NOMAC): The in vitro data consistently demonstrate that NOMAC is a potent and selective progestogen. It exhibits high binding affinity and agonist activity at the progesterone receptor, comparable to endogenous progesterone. A key feature of NOMAC is its favorable side-effect profile, which is supported by its lack of significant binding and functional activity at the estrogen, glucocorticoid, and mineralocorticoid receptors in vitro. Furthermore, NOMAC displays partial anti-androgenic activity, which can be beneficial in clinical applications.
Nestorone: Nestorone is another highly potent 19-norprogesterone derivative. In vitro studies have highlighted its high progestational activity. Similar to NOMAC, nestorone is characterized by its high selectivity, showing no significant androgenic, estrogenic, or glucocorticoid activity. This clean in vitro profile suggests a low potential for off-target effects.
Trimegestone: Trimegestone is also a potent progestin with high affinity for the progesterone receptor. In vitro functional assays have confirmed its potent progestogenic activity. Like NOMAC, it possesses weak anti-androgenic properties and lacks significant glucocorticoid activity.
In Vitro Effects on Sex Hormone-Binding Globulin (SHBG): Direct in vitro studies on the effects of these 19-norprogesterone derivatives on SHBG production by hepatocytes are limited. Most available data are derived from in vivo or clinical studies, which suggest that unlike some testosterone-derived progestins, NOMAC has a neutral effect on SHBG levels. Further in vitro studies using human hepatocyte cell lines such as HepG2 would be valuable to directly compare the effects of NOMAC, nestorone, and trimegestone on SHBG synthesis and secretion.
Conclusion
In vitro evidence positions this compound acetate as a highly selective progestogen with a pharmacological profile comparable to other potent 19-norprogesterone derivatives like nestorone and trimegestone. Its high affinity and agonist activity at the progesterone receptor, coupled with a lack of significant off-target activities at other steroid receptors and a partial anti-androgenic effect, underscore its potential for a favorable clinical profile. While direct comparative in vitro studies are not always available, the collective data suggest that these newer 19-norprogesterone derivatives represent a significant advancement in progestin therapy, offering high efficacy with improved selectivity. Further in vitro research, particularly on aspects like SHBG regulation, will continue to refine our understanding of the subtle but important differences within this class of compounds.
References
- 1. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacological profile of this compound acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Nomegestrol Acetate/Estradiol (NOMAC/E2) and Other Monophasic Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the monophasic oral contraceptive containing nomegestrol acetate and 17β-estradiol (NOMAC/E2) with other established monophasic oral contraceptives. The analysis is based on key clinical trial data, focusing on contraceptive efficacy, cycle control, and bleeding patterns. Detailed experimental protocols and signaling pathways are provided to support a comprehensive understanding for research and development purposes.
Contraceptive Efficacy
The primary measure of contraceptive efficacy is the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of exposure. Multiple large-scale, randomized controlled trials have demonstrated that NOMAC/E2 has a contraceptive efficacy comparable to other commonly prescribed monophasic oral contraceptives, such as those containing drospirenone/ethinylestradiol (DRSP/EE) and levonorgestrel/ethinylestradiol (LNG/EE).[1][2][3]
| Contraceptive Regimen | Pearl Index (Women aged 18-35) | 95% Confidence Interval (CI) | Study Reference |
| NOMAC/E2 (2.5 mg/1.5 mg) | 1.27 | 0.66 - 2.22 | Westhoff et al.[4][5] |
| DRSP/EE (3 mg/30 µg) | 1.89 | 0.69 - 4.11 | Westhoff et al. |
| NOMAC/E2 (2.5 mg/1.5 mg) | 0.38 | 0.10 - 0.97 | Mansour et al. |
| DRSP/EE (3 mg/30 µg) | 0.81 | 0.17 - 2.35 | Mansour et al. |
Table 1: Comparative Pearl Indices from two major randomized controlled trials.
In two large Phase III trials, the cumulative pregnancy rates for NOMAC/E2 were found to be slightly lower than those for DRSP/EE, although the differences were not statistically significant. For women aged 18-50, the Pearl Index for NOMAC/E2 was 0.31 and for DRSP/EE was 0.66 in one study. Another study reported a Pearl Index of 1.13 for NOMAC/E2 in the same age group.
Cycle Control and Bleeding Patterns
Cycle control is a critical factor for the acceptability and continuation of oral contraceptive use. Studies have shown that NOMAC/E2, typically administered in a 24/4-day regimen, leads to shorter and lighter scheduled withdrawal bleeding compared to traditional 21/7-day regimens of other oral contraceptives.
A notable characteristic of NOMAC/E2 is a higher incidence of absent scheduled bleeding (amenorrhea). This may be perceived as an advantage by some users.
| Bleeding Pattern Parameter | NOMAC/E2 (24/4-day regimen) | DRSP/EE (21/7-day regimen) | Study Reference |
| Scheduled Bleeding/Spotting Days (Median) | 3-4 days | 5 days | Westhoff et al. |
| Absence of Scheduled Bleeding (Cycle 12) | >30% | ~5% | NICE |
| Incidence of Unscheduled Bleeding/Spotting | Decreases over time, initially may be higher than comparator. | Generally low and stable. | Mansour et al. |
Table 2: Comparison of bleeding patterns between NOMAC/E2 and DRSP/EE.
A pooled analysis of two large randomized trials revealed that the frequency of absent scheduled bleeding was significantly higher with NOMAC/E2 across all cycles compared to DRSP/EE. Unscheduled bleeding was more common in women starting oral contraception for the first time.
Mechanism of Action and Signaling Pathway
This compound acetate (NOMAC) is a highly selective progestin derived from 19-norprogesterone. Its primary mechanism of contraceptive action is the inhibition of ovulation through the suppression of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) from the pituitary gland. This antigonadotropic effect is a hallmark of progestin activity in oral contraceptives.
Additionally, NOMAC alters the cervical mucus, making it more viscous and less permeable to sperm, and modifies the endometrium to be less receptive to implantation. NOMAC exhibits potent progestogenic and anti-estrogenic activity, with moderate anti-androgenic effects and no significant estrogenic, glucocorticoid, or mineralocorticoid activity.
Caption: Signaling pathway of NOMAC/E2 for contraception.
Experimental Protocols
The efficacy and safety of NOMAC/E2 have been established through rigorous, large-scale, multicenter, randomized, open-label, comparative clinical trials. Below is a generalized workflow of these pivotal studies.
Objective: To compare the contraceptive efficacy, cycle control, safety, and tolerability of NOMAC/E2 with another monophasic combined oral contraceptive (e.g., DRSP/EE).
Study Design:
-
Phase: III
-
Design: Randomized, open-label, parallel-group, multicenter.
-
Duration: Typically 13 consecutive 28-day cycles (1 year).
-
Population: Healthy women aged 18-50 years at risk for pregnancy.
Treatment Arms:
-
Investigational Arm: NOMAC/E2 (2.5 mg/1.5 mg) administered in a 24/4-day regimen (24 active tablets followed by 4 placebo tablets).
-
Comparator Arm: DRSP/EE (3 mg/30 µg) administered in a 21/7-day regimen (21 active tablets followed by 7 placebo tablets).
Primary Endpoint:
-
Contraceptive efficacy, as measured by the Pearl Index in women aged 18-35 years.
Secondary Endpoints:
-
Cycle control and bleeding patterns (e.g., incidence and duration of scheduled and unscheduled bleeding).
-
Safety and tolerability, including the incidence of adverse events.
-
Discontinuation rates.
References
- 1. This compound acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Efficacy, safety, and tolerability of a monophasic oral contraceptive containing this compound acetate and 17β-estradiol: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acetate-17b-estradiol for oral contraception - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nomegestrol: A Guide for Laboratory Professionals
The proper disposal of nomegestrol, a synthetic progestin used in research and pharmaceuticals, is critical for ensuring environmental safety and regulatory compliance.[1][2] As an endocrine disruptor, improper disposal of hormonal drugs like this compound can negatively impact aquatic life and ecosystems.[1][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) and other regulatory guidelines.[4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
-
Engineering Controls: Handle this compound in a well-ventilated area or under a chemical fume hood to minimize dust generation and accumulation.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: Wear a lab coat or suitable protective clothing.
-
-
Spill Management: In the event of a spill, collect the material using spark-proof tools and place it into a suitable, closed container for disposal. Avoid allowing the chemical to enter drains or sewer systems.
Step-by-Step Disposal Procedure for this compound Waste
The recommended method for the disposal of this compound is controlled incineration at a licensed facility. Discharging it into sewer systems or disposing of it in regular trash is not permitted.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., gloves, pipette tips, vials), and cleaning materials from spills.
-
Segregate this compound waste from non-hazardous laboratory waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), the generating facility is responsible for managing hazardous waste from "cradle-to-grave."
-
-
Containerization:
-
Place all solid this compound waste into a dedicated, clearly labeled, and sealable hazardous waste container. The container should be kept closed except when adding waste.
-
For contaminated sharps, use a designated sharps container that is also labeled for hazardous chemical waste.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound."
-
Note the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be locked or otherwise secured to prevent unauthorized access.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.
-
This compound is classified for transport as UN 3077, "Environmentally hazardous substance, solid, n.o.s."
-
The final disposal method must be high-temperature incineration at a permitted treatment facility.
-
-
Disposal of Empty Containers:
-
Original containers of this compound can be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be offered for recycling or punctured to render it unusable and disposed of in a sanitary landfill, as local regulations permit.
-
Regulatory Context and Environmental Impact
Proper management of pharmaceutical waste is mandated by multiple agencies to protect public health and the environment.
| Metric | Data Point | Significance |
| Hazardous Portion of Healthcare Waste | Approximately 15% of all healthcare waste is considered hazardous. | Highlights that a significant fraction of waste from research and healthcare facilities, including hormonal agents like this compound, requires specialized handling and disposal. |
| Regulatory Oversight | EPA, DEA, and Department of Transportation (DOT) are the main federal bodies regulating pharmaceutical waste. | A multi-agency approach underscores the complexity and importance of compliant disposal. Generators of waste must adhere to a comprehensive set of federal and state rules. |
| Penalties for Non-Compliance | Fines can reach up to $70,000 per violation of federal regulations. | Emphasizes the significant financial and legal risks associated with improper disposal of pharmaceutical waste. |
| Environmental Contamination | Synthetic progestins are endocrine disruptors that are not fully eradicated by wastewater treatment plants. | Improper disposal, such as flushing, leads to the contamination of water supplies, which can harm wildlife and potentially affect human health by disrupting reproductive fitness and development in aquatic organisms. |
| Projected Market Growth (Progesterone) | The "Progesterone Market" is predicted to increase by 13.1% over the next five years. | The increasing use of progestins in medicine and research will lead to a greater volume of waste, making the adoption of proper disposal procedures more critical than ever to mitigate environmental impact. |
Experimental Protocols
Detailed experimental protocols for the efficacy of specific disposal methods, such as incineration temperatures and flue gas scrubbing parameters, are proprietary to licensed waste management facilities and are not publicly available. The guidance provided by Safety Data Sheets and regulatory bodies is to entrust the material to a facility permitted to handle and destroy such chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nomegestrol
For laboratory professionals engaged in research and development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nomegestrol, a synthetic progestogen. Adherence to these procedures is critical to mitigate risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE and established occupational exposure limits for a formulation containing this compound acetate.
| Parameter | Specification | Citation |
| Occupational Exposure Limit (TWA) | 0.2 µg/m³ | [1] |
| Wipe Limit | 2 µ g/100 cm² | [1] |
| Hand Protection | Chemical-resistant gloves. It is recommended to clarify the resistance of gloves with the manufacturer for specific applications. | [1] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | [2][3] |
| Skin and Body Protection | Impervious protective clothing, such as gloves, aprons, and boots, must be worn to avoid skin contact. Fire/flame resistant clothing is also recommended. | |
| Respiratory Protection | If adequate local exhaust ventilation is not available or if exposure assessments indicate levels outside the recommended guidelines, respiratory protection should be used. A particulates-type filter is suggested. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the procedural steps for researchers.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure adequate ventilation and that the fume hood is functioning correctly.
-
Gather all necessary equipment, including the compound, solvents, weighing paper, and appropriate containers.
-
Assemble all required PPE as outlined in the table above.
-
-
Donning PPE :
-
Don a lab coat or gown, ensuring it is fully fastened.
-
Put on the first pair of chemical-resistant gloves.
-
If required by your risk assessment, don a respirator.
-
Wear tightly fitting safety goggles.
-
Don a second pair of gloves over the first pair.
-
-
Handling :
-
Perform all manipulations, such as weighing and transferring, within the designated, ventilated area to minimize dust generation and accumulation.
-
Handle the compound carefully to avoid contact with skin and eyes.
-
In case of a spill, immediately evacuate the area and follow your institution's spill response protocol. Use personal protective equipment during cleanup.
-
-
Doffing PPE :
-
Remove the outer pair of gloves.
-
Remove the lab coat or gown.
-
Remove safety goggles.
-
Remove the respirator, if worn.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Plan
In case of accidental exposure, follow these first aid measures immediately:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.
Disposal Workflow
Step-by-Step Disposal Guidance
-
Collection :
-
Collect all waste materials, including unused this compound, contaminated PPE (gloves, lab coats), and cleaning materials, in a designated and clearly labeled waste container.
-
Ensure the container is suitable and closed.
-
-
Storage :
-
Store the waste container in a locked and secure area until disposal.
-
-
Disposal :
-
Dispose of the contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.
-
Avoid releasing the chemical into the environment, drains, or water courses.
-
For larger quantities, consulting with a hazardous waste expert is advisable. High-temperature incineration is the ideal disposal method for pharmaceuticals.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
